molecular formula C5H10ClFN2O B1390240 (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride CAS No. 426844-23-7

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1390240
CAS No.: 426844-23-7
M. Wt: 168.6 g/mol
InChI Key: YIEACUBSPQGCLW-MMALYQPHSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClFN2O and its molecular weight is 168.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEACUBSPQGCLW-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669804
Record name (4S)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1)
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Molecular Weight

168.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426844-23-7
Record name 2-Pyrrolidinecarboxamide, 4-fluoro-, hydrochloride (1:1), (2S,4S)-
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Record name (4S)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1)
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Record name 426844-23-7
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Foundational & Exploratory

An In-Depth Technical Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry. Its strategic incorporation of a fluorine atom onto the pyrrolidine ring offers a unique combination of conformational constraint and metabolic stability, making it a highly sought-after intermediate in the synthesis of innovative therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a particular focus on its role in the development of enzyme inhibitors and receptor modulators. By delving into the causality behind its utility and providing detailed experimental frameworks, this document serves as a critical resource for researchers aiming to leverage the unique attributes of this compound in their drug discovery programs.

Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring, a core component of the amino acid proline, is a ubiquitous motif in a vast array of biologically active molecules. Its inherent conformational rigidity plays a crucial role in defining the three-dimensional structure of peptides and proteins. The strategic introduction of a fluorine atom, as seen in (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, imparts a range of desirable properties that enhance its utility as a pharmacological scaffold.

The high electronegativity of the fluorine atom introduces a localized dipole moment and can influence the pKa of neighboring functional groups. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. From a conformational perspective, the stereospecific placement of fluorine at the 4-position of the pyrrolidine ring further restricts its puckering, offering a powerful tool to lock a molecule into a bioactive conformation. This guide will explore the basic properties and applications of the carboxamide derivative, a key intermediate for introducing this valuable moiety into larger molecules.[1]

Physicochemical and Basic Properties

A thorough understanding of the fundamental properties of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₀ClFN₂O[2]
Molecular Weight 168.59 g/mol [2]
CAS Number 426844-23-7[2]
Appearance White to off-white solid[2]
Melting Point 240 - 245 °C[2]
Boiling Point 337.3 °C at 760 mmHg[2]
Storage Room temperature, under inert atmosphere[2]

The hydrochloride salt form of this compound enhances its solubility in aqueous and protic solvents, which is advantageous for various synthetic manipulations.[1]

Synthesis and Manufacturing

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically begins with its corresponding carboxylic acid precursor, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. The subsequent amidation is a standard organic transformation.

Diagram of the Synthetic Pathway

Synthesis cluster_0 Precursor Synthesis cluster_1 Amidation Carboxylic_Acid (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride Amidation_Step Amide Formation Carboxylic_Acid->Amidation_Step Amidation Reagents Final_Product (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Amidation_Step->Final_Product

Caption: General synthetic route to the target compound.

Experimental Protocol: Amide Formation from Carboxylic Acid

This protocol describes a general method for the conversion of the carboxylic acid precursor to the desired carboxamide. The choice of coupling agent and reaction conditions can be optimized for yield and purity.

Materials:

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

  • Ammonia source (e.g., ammonia in methanol, ammonium chloride)

  • Coupling agent (e.g., HATU, HOBt/EDC, or thionyl chloride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIEA, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride (1 equivalent) in anhydrous DMF, add a suitable coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIEA (3 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester. The use of thionyl chloride is an alternative approach to form the acid chloride in situ.[3]

  • Amidation Reaction:

    • To the activated carboxylic acid solution, add a solution of ammonia in methanol (e.g., 7N solution, 2-3 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[4]

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether).

    • Add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Applications in Drug Discovery: A Focus on DPP-IV Inhibitors

The unique structural features of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride make it an attractive building block for the synthesis of various therapeutic agents, particularly enzyme inhibitors. A prominent example is its use in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[5]

Mechanism of Action in DPP-IV Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[6] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control.

The fluoropyrrolidine moiety can interact with the active site of the DPP-IV enzyme, with the fluorine atom potentially forming favorable interactions with specific residues. The conformational rigidity imposed by the fluorinated ring can also pre-organize the inhibitor into a binding-competent conformation, thereby increasing its potency and selectivity.[1]

Diagram of DPP-IV Inhibition

DPP4_Inhibition cluster_0 Incretin Pathway cluster_1 Inhibitor Action GLP1 GLP-1 (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Insulin_Release Insulin Release GLP1->Insulin_Release Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inhibitor (2S,4S)-4-Fluoropyrrolidine-2-carboxamide -based Inhibitor Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-IV inhibition.

Incorporation into Peptides: A Tool for Conformational Control

The use of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a constrained amino acid analog in peptide synthesis is a powerful strategy to modulate the structure and, consequently, the biological activity of peptides.[8]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of the corresponding carboxylic acid, (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid, is typically used for incorporation into peptides via solid-phase peptide synthesis (SPPS).[8]

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Activation Activate (2S,4S)-Fmoc-4-fluoro- pyrrolidine-2-carboxylic acid (e.g., with HATU/DIEA) Deprotection->Activation Coupling Couple Activated Amino Acid to Resin-Bound Peptide Activation->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin and Remove Side-Chain Protecting Groups Repeat->Cleavage No Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical characteristics of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (HCl). As a crucial building block in modern medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders, a thorough understanding of its properties is paramount for its effective application. This document moves beyond a simple datasheet to offer insights into the causality behind its chemical behavior, supported by established scientific principles and methodologies.

Chemical Identity and Structure

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl is a synthetic, chiral, fluorinated derivative of prolinamide. The presence of the fluorine atom at the C4 position and the carboxamide group at the C2 position, along with the specific stereochemistry, bestows unique conformational constraints and electronic properties that are highly sought after in drug design.[1] These features can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[2]

Molecular Structure:

Caption: Chemical structure of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 426844-23-7[2][3][4][5]
Molecular Formula C₅H₁₀ClFN₂O[2][5]
Molecular Weight 168.60 g/mol [2][5]
IUPAC Name (2S,4S)-4-fluoropyrrolidine-2-carboxamide hydrochloride[4]
InChI Key YIEACUBSPQGCLW-MMALYQPHSA-N[4]

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. For (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl, these properties dictate its solubility, stability, and suitability for various synthetic and analytical procedures.

Table 2: Core Physicochemical Data

PropertyValueRemarks
Appearance White to off-white solid[6]Expected for a crystalline hydrochloride salt.
Melting Point 240 - 245 °C[2]A high melting point is indicative of a stable crystalline lattice.
Solubility No specific data available.The hydrochloride salt form is intended to enhance aqueous solubility.[2] Generally, such compounds are soluble in water and polar protic solvents like methanol and ethanol.
pKa No specific data available.The pyrrolidine nitrogen will be the primary basic center. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to non-fluorinated analogs.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the coupling of protons with the fluorine atom. Key signals would include a doublet of triplets for the proton at C4, split by the geminal and vicinal protons and the fluorine atom. The proton at C2 would likely appear as a doublet of doublets. The remaining pyrrolidine protons would present as complex multiplets.

  • ¹³C NMR: The carbon spectrum would show five distinct signals for the pyrrolidine ring and the carboxamide carbon. The carbon bonded to fluorine (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-180 Hz.[6] The carbons adjacent to the fluorine-bearing carbon (C3 and C5) would show smaller two-bond coupling constants (²JCF).[6]

  • ¹⁹F NMR: A single resonance is expected, which can be a useful tool for assessing purity and for studying interactions with other molecules.[1]

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule. For the related carboxylic acid, significant peaks are observed around 3672, 2987, 1738, and 1682 cm⁻¹.[6] For the carboxamide, we would expect:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amide.

  • C-H stretching: Around 3000-2800 cm⁻¹.

  • C=O stretching (Amide I): A strong absorption around 1680-1630 cm⁻¹.

  • N-H bending (Amide II): Around 1650-1580 cm⁻¹.

  • C-F stretching: A strong band typically in the region of 1100-1000 cm⁻¹.

Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound. The protonated molecule [M+H]⁺ would be the expected parent ion. For the carboxylic acid analog, the [M+H]⁺ ion is observed at m/z 134.0612.[6] For the carboxamide, the expected exact mass of the free base is C₅H₉FN₂O.

Synthesis and Potential Impurities

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl typically starts from a readily available chiral precursor, such as (2S,4R)-4-hydroxyproline. A plausible synthetic route involves several key transformations:

Caption: Plausible synthetic workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl.

Potential Impurities:

  • Diastereomeric Impurities: Incomplete stereoinversion during the fluorination step can lead to the presence of the (2S,4R) diastereomer.

  • Residual Starting Materials: Unreacted (2S,4R)-4-hydroxyproline derivatives.

  • By-products from Amidation: Impurities arising from the specific amidation conditions used.

  • Epimerization: The chiral center at C2 could be susceptible to epimerization under harsh reaction conditions, leading to the (2R,4S) enantiomer.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and chiral integrity of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl.

Chromatographic Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. Due to the lack of a strong chromophore, derivatization with a UV-active chiral derivatizing agent (e.g., Marfey's reagent) followed by separation on a reverse-phase column (e.g., C18) is a common and effective strategy.[8][9] Direct separation on a chiral stationary phase (CSP) is also a possibility.[10]

  • Gas Chromatography (GC): GC can also be used for chiral purity analysis, typically after derivatization to increase volatility.

Protocol: Representative Chiral HPLC Method (Indirect)

  • Derivatization: React a known amount of the sample with a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - Marfey's reagent) in a suitable solvent.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation of the diastereomeric derivatives.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the two diastereomers.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Sample of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl B Derivatization with Chiral Reagent A->B C Injection onto RP-HPLC B->C D Separation of Diastereomers C->D E UV Detection D->E F Integration of Peak Areas E->F G Calculation of Enantiomeric/Diastereomeric Purity F->G

Caption: Workflow for chiral purity analysis by indirect HPLC.

Stability and Storage

The stability of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl is a critical consideration for its handling, storage, and application.

Solid-State Stability:

As a crystalline hydrochloride salt, the compound is expected to have good solid-state stability under recommended storage conditions. Some suppliers recommend storage at room temperature, while others suggest 2-8°C, protected from light.[3][4] It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Solution Stability and Degradation:

Forced degradation studies are necessary to understand the intrinsic stability of the molecule and its potential degradation pathways.[11][12] While specific data for this compound is not available, potential degradation pathways for pyrrolidine derivatives under stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be investigated.

Protocol: Forced Degradation Study Outline

  • Stress Conditions:

    • Acidic: Treat a solution of the compound with HCl at elevated temperatures.

    • Basic: Treat a solution with NaOH at elevated temperatures.

    • Oxidative: Treat a solution with H₂O₂ at room temperature or elevated temperatures.

    • Photolytic: Expose a solution to UV light.

    • Thermal: Heat a solid sample or a solution.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

  • Characterization: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS/MS.

G A (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal Degradation A->F G Degradation Products B->G C->G D->G E->G F->G

Caption: Potential degradation pathways for forced degradation studies.

Safety and Handling

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl is classified as a hazardous substance.

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H317: May cause an allergic skin reaction.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention.

References

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 2021. [Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. National Center for Biotechnology Information, 2021. [Link]

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. BIOFOUNT, 2023. [Link]

  • Forced Degradation Studies. MedCrave online, 2016. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 2021. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers, 2023. [Link]

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. MySkinRecipes, 2023. [Link]

  • (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem, 2023. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information, 2016. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2014. [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com, 2020. [Link]

  • (PDF) Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. ResearchGate, 2023. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Center for Biotechnology Information, 2004. [Link]

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ScienceDirect, 2015. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate, 2023. [Link]

  • CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • 4-hydroxy-1-[3,3,3-tris(4-fluorophenyl)propanoyl]pyrrolidine-2-yl)carbonyl-N-(4-piperidinylmethyl)pyrrolidine-2-carboxamide. PubChem, 2023. [Link]

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. National Center for Biotechnology Information, 2023. [Link]

  • Nucleophilic α-Fluorination of Amides. ResearchGate, 2018. [Link]

  • 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. PubChem, 2023. [Link]

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. MDPI, 2023. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information, 2022. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher, 2017. [Link]

Sources

An In-Depth Technical Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring, a ubiquitous saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1] Its conformational flexibility and the stereochemical possibilities arising from substituted chiral centers allow for a nuanced exploration of chemical space in drug design. A particularly powerful strategy in contemporary drug discovery is the selective fluorination of these scaffolds. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties, including its pKa, lipophilicity, metabolic stability, and conformational preferences. This guide focuses on a specific and highly valuable building block: (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. The precise stereochemistry of the fluorine atom at the C4 position and the carboxamide at the C2 position makes this molecule a critical intermediate in the synthesis of innovative therapeutics, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Structural Elucidation

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a white to off-white solid. Its hydrochloride salt form enhances its solubility in aqueous media and improves its handling characteristics, making it amenable to a variety of synthetic transformations.[2]

PropertyValueSource
CAS Number 426844-23-7[2][3]
Molecular Formula C₅H₁₀ClFN₂O[2][3]
Molecular Weight 168.59 g/mol [2]
Melting Point 240 - 245 °C[2]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form

Structural Features:

The molecule's structure is defined by a pyrrolidine ring with a fluorine atom at the 4-position and a carboxamide group at the 2-position, both with a specific cis-stereochemical relationship.

Note on Spectroscopic and Crystallographic Data: As of the compilation of this guide, specific, publicly available experimental ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction data for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride were not found. The following descriptions are based on expected values and data from closely related analogs. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation.

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton spectrum is expected to show complex splitting patterns for the pyrrolidine ring protons due to diastereotopicity and coupling to the fluorine atom. Key signals would include the methine protons at C2 and C4, and the methylene protons at C3 and C5. The amide protons would appear as broad singlets.

  • ¹³C NMR: The carbon spectrum would display five distinct signals for the pyrrolidine ring carbons. The carbon bearing the fluorine (C4) would exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with coupling to the adjacent protons.

  • Mass Spectrometry (ESI-MS): The positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺.

Conformational Insights from the 4S-Fluorine:

The stereospecific placement of the fluorine atom at the 4S position has a profound and predictable impact on the conformation of the pyrrolidine ring. Due to the gauche effect, the (4S)-fluoro substituent favors an endo ring pucker. This conformational preference is critical as it influences the orientation of the substituents at the C2 position and can pre-organize the molecule for optimal interaction with its biological target.

Synthesis and Manufacturing

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a multi-step process that requires careful control of stereochemistry. A common strategy involves the synthesis of the corresponding N-protected carboxylic acid, followed by amidation and deprotection.

Synthesis of the Key Intermediate: (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

A plausible synthetic route starts from commercially available (2S,4S)-4-hydroxyproline.

Synthesis_Workflow Start (2S,4S)-4-Hydroxyproline Step1 Protection of Amine (Boc Anhydride) Start->Step1 Intermediate1 N-Boc-(2S,4S)-4-hydroxyproline Step1->Intermediate1 Step2 Fluorination (DAST or other fluorinating agent) Intermediate1->Step2 Intermediate2 (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Step2->Intermediate2

Figure 1: Synthetic workflow for the N-Boc protected fluorinated proline intermediate.

Protocol Outline:

  • N-Protection: (2S,4S)-4-Hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) to yield N-Boc-(2S,4S)-4-hydroxyproline.

  • Fluorination: The hydroxyl group of N-Boc-(2S,4S)-4-hydroxyproline is then replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction must be performed with care to control the stereochemistry and minimize side reactions.

Amidation and Deprotection to Yield the Final Product

Amidation_Deprotection Start (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid Step1 Amide Coupling (e.g., with NH₄Cl, EDC, HOBt) Start->Step1 Intermediate1 N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide Step1->Intermediate1 Step2 Deprotection (HCl in dioxane or TFA) Intermediate1->Step2 FinalProduct (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Step2->FinalProduct

Sources

Spectral Data Analysis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (C₅H₁₀ClFN₂O, Molecular Weight: 168.59 g/mol ).[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this fluorinated proline analog, a valuable building block in medicinal chemistry.[1][3] The strategic placement of a fluorine atom on the pyrrolidine ring introduces unique conformational constraints and modulates the electronic properties of the molecule, making its precise structural elucidation paramount.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in solution. The presence of a stereocenter at both the C2 and C4 positions, along with the fluorine atom, results in a complex and informative spectrum.

¹H NMR Spectroscopy: The Signature of Diastereotopicity

The chirality of the molecule renders the methylene protons on the pyrrolidine ring diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.[6][7][8] The fluorine atom further complicates the spectrum through ¹H-¹⁹F coupling.

Causality in Experimental Choices: The choice of a suitable deuterated solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often employed due to the compound's hydrochloride salt form, which enhances solubility in polar protic solvents.[1] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets arising from proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data (Predicted, in D₂O):

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H5a, H5b3.4 - 3.8mJ(H5a,H5b), J(H5,H4)
H45.2 - 5.5dtm¹J(H,F) ≈ 50, J(H,H)
H3a, H3b2.2 - 2.6mJ(H3a,H3b), J(H3,H2), J(H3,H4)
H24.3 - 4.6t or ddJ(H2,H3)
NH₂ (Amide)7.5 - 8.5br s (exchangeable)-
NH (Ring)9.0 - 10.0br s (exchangeable)-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL D₂O acquire Acquire ¹H Spectrum on ≥400 MHz NMR dissolve->acquire Transfer to NMR tube process Fourier Transform, Phase & Baseline Correction acquire->process Raw FID data final_spectrum final_spectrum process->final_spectrum Processed Spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will be split by coupling to the directly attached fluorine atom (¹J(C,F)) and potentially through two bonds (²J(C,F)).

Expected ¹³C NMR Data (Predicted, in D₂O):

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C545 - 50s
C488 - 95d, ¹J(C,F) ≈ 170-180 Hz
C335 - 40d, ²J(C,F) ≈ 20-25 Hz
C258 - 62d, ²J(C,F) ≈ 20-25 Hz
C=O (Amide)170 - 175s

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this polar and pre-ionized (hydrochloride salt) molecule.

Causality in Experimental Choices: ESI is chosen for its soft ionization nature, which minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. The hydrochloride salt will readily dissociate in the spray, allowing for the detection of the free base in its protonated form.

Expected Mass Spectrometry Data:

IonExpected m/zInterpretation
[M+H]⁺152.08Protonated molecule of the free base (C₅H₉FN₂O)
[M+Na]⁺174.06Sodium adduct of the free base

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.[9] Record the mass spectrum in the positive ion mode.

ms_workflow A Prepare dilute solution (1 mg/mL in MeOH) B Infuse into ESI source A->B C Optimize source parameters (Positive Ion Mode) B->C D Acquire Mass Spectrum C->D E Data Analysis: Identify [M+H]⁺ D->E

Sources

The Biological Activity of Fluorinated Pyrrolidine Derivatives: From Conformational Control to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Alliance of Fluorine and the Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design. The unique properties of fluorine—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—offer unparalleled advantages in modulating a compound's metabolic stability, binding affinity, and membrane permeability.[1][2] When this powerful halogen is introduced into the pyrrolidine ring, one of chemistry's most versatile and privileged scaffolds, the result is a class of derivatives with profound and diverse biological activities.[3][4]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous feature in natural products and pharmaceuticals.[3] Its non-planar, puckered structure provides a three-dimensional framework that is ideal for exploring pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[3] The true genius of fluorinating this scaffold lies in the ability to exert precise control over the ring's conformation. Through stereoelectronic effects, such as the gauche effect, the stereochemistry of a single fluorine atom can lock the pyrrolidine ring into a preferred "Cγ-endo" or "Cγ-exo" pucker, profoundly influencing its biological function.[3][5][6][7]

This guide provides a comprehensive exploration of the biological activities of fluorinated pyrrolidine derivatives. We will dissect their mechanisms of action as potent enzyme inhibitors, their applications in neuroscience, and their emerging roles as anticancer and antiviral agents. By grounding the discussion in the fundamental principles of conformational control and structure-activity relationships (SAR), this document will serve as an essential resource for researchers seeking to harness the therapeutic potential of these remarkable compounds.

Chapter 1: Enzyme Inhibition - A Dominant Activity Profile

The most extensively documented biological activity of fluorinated pyrrolidine derivatives is their role as potent and often selective enzyme inhibitors. The specific conformation and electronic properties endowed by fluorine make these molecules exceptionally well-suited to interact with enzyme active sites.[8][9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant breakthrough in the application of fluorinated pyrrolidines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[10] DPP-4 is responsible for the degradation of incretin hormones like GLP-1 and GIP, which stimulate insulin secretion. By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

The cyanopyrrolidine moiety is a common feature in many DPP-4 inhibitors, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[11] Fluorination of the pyrrolidine ring enhances both potency and pharmacokinetic properties.[12][13] For instance, analogues incorporating (S)-3-fluoropyrrolidine have demonstrated excellent selectivity for DPP-4 over related proteases.[12]

Mechanism of DPP-4 Inhibition and Impact on Glucose Control

DPP4_Inhibition cluster_0 Physiological Response cluster_1 DPP-4 Action (Uninhibited) cluster_2 Therapeutic Intervention Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Release Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins FP_Derivative Fluorinated Pyrrolidine Inhibitor FP_Derivative->DPP4 inhibits Conformation cluster_Proline Unsubstituted Proline cluster_Fluoro Fluorinated Proline cluster_Activity Biological Consequence Pro Pyrrolidine Ring (Flexible equilibrium) Endo Cγ-endo Pro->Endo ~ Exo Cγ-exo Pro->Exo ~ R_Fluoro (4R)-Fluoroproline Locked_Exo Locked Cγ-exo Pucker R_Fluoro->Locked_Exo  induces S_Fluoro (4S)-Fluoroproline Locked_Endo Locked Cγ-endo Pucker S_Fluoro->Locked_Endo  induces Activity Altered/Enhanced Biological Activity Locked_Exo->Activity Locked_Endo->Activity

Caption: Fluorine stereochemistry dictates pyrrolidine ring pucker and biological outcome.

Enhanced Metabolic Stability and Pharmacokinetics

The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, significantly increasing the half-life and oral bioavailability of a drug candidate. [12]This improved pharmacokinetic profile is a key advantage in drug development, as demonstrated by fluorinated DPP-4 and PDE4D inhibitors. [12][14]

Chapter 5: Experimental Design & Protocols

Evaluating the biological activity of novel fluorinated pyrrolidine derivatives requires a systematic approach, progressing from in vitro enzyme and cell-based assays to in vivo models of disease.

General Workflow for Screening Fluorinated Pyrrolidine Derivatives

Workflow A Synthesis of Fluorinated Pyrrolidine Library B Primary Screening: In Vitro Enzyme Inhibition Assay (e.g., DPP-4, CA) A->B C Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, Antiviral) B->C D Lead Identification (Potency & Selectivity Analysis) B->D C->D E Pharmacokinetic Profiling (ADME/Tox) D->E F In Vivo Efficacy Studies (e.g., OGTT, Disease Models) E->F G Candidate Selection F->G

Caption: A systematic workflow for the evaluation of fluorinated pyrrolidine derivatives.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. Cleavage releases free AMC, which is highly fluorescent. An inhibitor will reduce the rate of AMC release.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compounds (fluorinated pyrrolidine derivatives) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Vildagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1% in all wells.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of diluted test compound, positive control, or DMSO (for no-inhibitor and no-enzyme controls).

    • Add 20 µL of DPP-4 enzyme solution to all wells except the "no-enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates by subtracting the rate of the "no-enzyme" control.

    • Calculate the percent inhibition for each compound concentration relative to the "no-inhibitor" control.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: Vildagliptin should yield an IC50 value within the expected literature range, validating enzyme activity and assay conditions.

  • No-Inhibitor Control (100% Activity): Establishes the baseline enzyme activity.

  • No-Enzyme Control (0% Activity): Accounts for background fluorescence and substrate auto-hydrolysis.

  • Z'-factor Calculation: A Z'-factor > 0.5, calculated from the positive and no-inhibitor controls, indicates a robust and reliable assay.

Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the in vivo efficacy of a lead DPP-4 inhibitor in a mouse model. [15] Principle: An effective DPP-4 inhibitor will improve glucose tolerance by enhancing the action of endogenous incretins following an oral glucose challenge.

Animals:

  • Male ICR or C57BL/6 mice (8-10 weeks old).

  • Animals are fasted for 12-16 hours prior to the test, with free access to water.

Methodology:

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., 0.5% methylcellulose) orally (p.o.) to the fasted mice. A typical dose might be 1-10 mg/kg.

    • Wait for a pre-determined time (e.g., 30-60 minutes) to allow for drug absorption.

  • Baseline Blood Glucose: Take a baseline blood sample (T=0 min) from the tail vein and measure the glucose level using a glucometer.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally to all mice.

  • Blood Glucose Monitoring: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the AUC of the compound-treated groups to the vehicle-treated group. A significant reduction in the glucose AUC indicates improved glucose tolerance and in vivo efficacy.

Self-Validation System:

  • Vehicle Control Group: Establishes the baseline glucose response to the oral challenge.

  • Positive Control Group: A known DPP-4 inhibitor (e.g., Sitagliptin) should significantly reduce the glucose AUC, validating the model's responsiveness.

  • Baseline Glucose Levels: Should be consistent across all groups before compound administration.

Conclusion and Future Prospects

Fluorinated pyrrolidine derivatives represent a highly successful and versatile class of molecules in drug discovery. Their biological activity is broad, with profound impacts in metabolic diseases, neuroscience, oncology, and infectious diseases. The underlying principle for this success is the strategic use of fluorine to impose conformational restraint on the flexible pyrrolidine scaffold, thereby enhancing molecular recognition and improving pharmacokinetic profiles. The well-established role of these compounds as DPP-4 inhibitors for type 2 diabetes serves as a powerful testament to the effectiveness of this design strategy.

Future research will likely focus on exploring new therapeutic areas and refining the selectivity of these derivatives for novel targets. The use of fluoroprolines as ¹⁹F NMR probes will continue to provide invaluable insights into complex biological systems. As synthetic methodologies for selective fluorination become even more advanced, the ability to fine-tune the properties of these derivatives will expand, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety.

References

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Unlocking the Therapeutic Potential of Peptides: A Technical Guide to Constrained Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their widespread application has been historically hampered by inherent limitations, primarily their conformational flexibility and susceptibility to proteolytic degradation, which lead to poor bioavailability and short in-vivo half-lives. This in-depth technical guide explores the strategic incorporation of constrained amino acids as a cornerstone of modern peptidomimetic drug design. By pre-organizing the peptide backbone into a bioactive conformation, these non-canonical amino acids enhance target affinity, increase metabolic stability, and improve overall drug-like properties. We will delve into the rationale behind conformational constraint, survey the diverse classes of constrained amino acids, provide detailed synthetic and analytical protocols, and examine case studies of successful drugs that leverage this powerful design strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the transformative potential of constrained peptides.

The Rationale for Rigidity: Overcoming the Flexibility of Native Peptides

Native peptides in solution exist as a dynamic ensemble of conformations, only one or a few of which are competent to bind to a biological target. This inherent flexibility presents a significant entropic penalty upon binding, as the peptide must adopt a specific, low-entropy conformation to fit into the receptor's binding pocket. This energetic cost directly translates to a lower binding affinity.[1][2] Furthermore, the extended and flexible nature of many peptides makes them ideal substrates for proteases, leading to rapid degradation in biological systems.[1][3]

Conformational constraint is a design strategy that addresses these fundamental liabilities. By incorporating amino acid analogues that restrict the rotational freedom of the peptide backbone, we can pre-organize the peptide into a conformation that more closely resembles its bioactive state.[4] This pre-organization minimizes the entropic penalty of binding, thereby enhancing affinity and potency.[2] A more rigid, constrained conformation can also sterically hinder the approach of proteases, significantly improving the peptide's metabolic stability and in-vivo half-life.[1][5]

The following diagram illustrates the core principle of how conformational constraint enhances binding affinity by reducing the entropic cost of receptor binding.

G cluster_0 Unconstrained Peptide Flexible Flexible Peptide (High Entropy Ensemble) Bioactive Bioactive Conformation Flexible->Bioactive Constrained Constrained Peptide (Low Entropy Ensemble) Bound_U Bound Complex (Low Entropy) Bioactive->Bound_U Receptor_U Receptor lab High Entropic Penalty (Lower Affinity) Bound_C Bound Complex (Low Entropy) Constrained->Bound_C Receptor_C Receptor lab2 Low Entropic Penalty (Higher Affinity)

Caption: Constraining a peptide reduces the entropic cost of binding.

A Survey of Constraining Strategies

A diverse toolkit of constrained amino acids has been developed to enforce specific secondary structures and limit conformational freedom. The choice of a particular constraining element depends on the desired geometry, the synthetic feasibility, and the specific biological target.

Main-Chain Cyclization: Lactam and Hydrocarbon Bridges

One of the most effective methods to constrain a peptide is through macrocyclization, where the peptide backbone is covalently linked to form a ring. This can be achieved through various chemistries, with lactam bridges and all-hydrocarbon "staples" being the most prominent.

  • Lactam Bridges: These are formed by creating an amide bond between the side chains of acidic (e.g., Aspartic or Glutamic acid) and basic (e.g., Lysine or Ornithine) amino acids.[6][7] This strategy is widely used to stabilize α-helical and β-turn conformations. The resulting cyclic peptides often exhibit enhanced receptor affinity and proteolytic resistance.[7]

  • Hydrocarbon Stapling: This technique involves introducing two unnatural α,α-disubstituted amino acids with olefin-bearing side chains into a peptide sequence, typically at the i and i+4 or i and i+7 positions to stabilize an α-helix.[8][9] A ruthenium-catalyzed ring-closing metathesis (RCM) reaction is then used to form a covalent all-hydrocarbon bridge.[10] Stapled peptides have shown remarkable improvements in helicity, protease resistance, and cell permeability.[10]

α,α-Disubstituted Amino Acids

The substitution of the α-hydrogen with an alkyl group in an amino acid, creating an α,α-disubstituted residue, introduces significant steric hindrance that restricts the allowable Ramachandran space.[11][12][13] This local constraint can induce and stabilize specific secondary structures, such as 3(10)-helices and β-turns.[13] Aib (α-aminoisobutyric acid) is the simplest and most studied example, but a wide variety of cyclic and acyclic α,α-disubstituted amino acids have been synthesized and incorporated into peptides. These modifications not only pre-organize the peptide backbone but also provide a steric shield against proteolytic enzymes.[14]

N-Alkylation

The methylation or alkylation of the backbone amide nitrogen (N-alkylation) is another powerful strategy to modulate peptide conformation and properties.[4][15][16][17] This modification eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt or stabilize secondary structures depending on the context. N-methylation can also favor a cis-amide bond conformation, which can be crucial for inducing turns. Importantly, N-alkylation significantly enhances resistance to proteolysis and can improve membrane permeability by reducing the hydrogen bonding capacity of the peptide backbone.[15][16]

The following diagram illustrates how different constraining strategies restrict the allowable conformational space on a Ramachandran plot.

Ramachandran cluster_plot Ramachandran Plot x_axis y_axis right_alpha left_alpha aib Aib (α,α-disubstituted) origin xmax origin->xmax ymax origin->ymax xmin origin->xmin ymin origin->ymin

Caption: Constrained amino acids occupy restricted regions of the Ramachandran plot.

Experimental Workflows: Synthesis and Characterization

The successful implementation of constrained amino acids in drug design relies on robust synthetic protocols and rigorous biophysical characterization.

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of constrained amino acids into a peptide sequence is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][18][19] This method allows for the stepwise assembly of the peptide chain on a solid resin support, providing precise control over the sequence.[19]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF).[19]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[11][19]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.[11]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected constrained amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF.[5][10]

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered residues like α,α-disubstituted or N-methylated amino acids, extended coupling times or more potent coupling reagents may be necessary.[5][19]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test). Once complete, wash the resin with DMF.

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram outlines the general workflow for SPPS.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (Activating agent, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all AAs? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Constrained Peptide purification->end

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Biophysical Characterization

Once synthesized and purified, the conformational effects of the incorporated constrained amino acid must be rigorously characterized.

CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[20][21] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the peptide's secondary structure content.

  • α-Helices typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

  • β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

  • Random coils are characterized by a strong negative band near 200 nm.

  • Sample Preparation: Prepare a solution of the purified peptide (typically 0.1-0.2 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).[12] For peptides with low aqueous solubility or to induce helical structures, solvents like trifluoroethanol (TFE) may be used.[22]

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, scan speed, and number of accumulations.[12][22]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer/solvent alone in a quartz cuvette (e.g., 1 mm path length).[22]

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum to obtain the final spectrum.

  • Data Analysis: Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues. The MRE can then be used with deconvolution algorithms to estimate the percentage of each secondary structure type.

NMR spectroscopy provides high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution.[23][24] For constrained peptides, NMR is invaluable for confirming the intended conformation and understanding the precise structural effects of the modification.

Key NMR experiments for peptide structure determination include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for assigning amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in residue identification.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints necessary for 3D structure calculation.

The analysis of chemical shifts, coupling constants (especially ³J(HNα)), and NOE patterns allows for the detailed characterization of backbone torsion angles (φ, ψ) and the overall fold of the peptide.[23]

Proteolytic Stability Assay

A critical measure of success for a constrained peptide is its resistance to enzymatic degradation. This is typically assessed by incubating the peptide with proteases or in biological matrices like serum or plasma and monitoring its degradation over time.

  • Incubation: Prepare a solution of the peptide at a known concentration in a relevant biological matrix (e.g., human serum, plasma) or a buffered solution containing a specific protease (e.g., trypsin, chymotrypsin).[25] Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile) to precipitate the proteins and denature the enzymes.[25]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t₁/₂) of the peptide under the assay conditions can be calculated.

Case Studies: Constrained Amino Acids in Approved Drugs

The impact of constrained amino acids is evident in several marketed drugs, where they are key to achieving the desired therapeutic profile.

  • Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. Lisinopril is a peptidomimetic that incorporates a proline analogue, which constrains the molecule into a conformation that binds tightly to the active site of ACE. The strategic inclusion of a lysine residue also contributed to its enhanced binding affinity.[26]

  • Saxagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. A key feature of saxagliptin is a constrained adamantylglycine residue and a bicyclic proline analogue.[2][27][28][29] This rigid structure provides a precise orientation of the nitrile "warhead" for covalent interaction with the catalytic serine of DPP-4, leading to potent and long-lasting inhibition.[27][30]

Conclusion and Future Outlook

The incorporation of constrained amino acids has fundamentally transformed peptide drug design, providing a robust set of tools to overcome the traditional limitations of peptide therapeutics. By enforcing conformational rigidity, these modifications enhance binding affinity, dramatically improve metabolic stability, and can even modulate cell permeability. The continued development of novel constrained amino acids, coupled with advancements in synthetic methodologies and computational design, will undoubtedly lead to a new generation of highly potent and specific peptide-based drugs for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore this exciting and rapidly evolving field.

References

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  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

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  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved January 18, 2026, from [Link]

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  • Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2005). PubMed. Retrieved January 18, 2026, from [Link]

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(2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] Among the privileged heterocyclic structures in drug discovery, the pyrrolidine ring stands out for its conformational rigidity and stereochemical complexity, providing a three-dimensional framework that can be finely tuned for optimal target engagement.[3] The strategic placement of a fluorine atom on the pyrrolidine ring, particularly in proline analogs, can significantly influence ring pucker, amide bond conformation, metabolic stability, and binding affinity.[3][4]

This technical guide provides an in-depth review of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a chiral fluorinated building block with significant potential in the development of novel therapeutics. Its unique stereochemistry and the presence of the electron-withdrawing fluorine atom make it a valuable component for creating peptide-based drugs, enzyme inhibitors, and other bioactive molecules with enhanced pharmacological profiles.[5][6] This document will delve into the synthesis, chemical properties, biological significance, and potential applications of this compound, offering a comprehensive resource for researchers and scientists in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₁₀ClFN₂O[5]
Molecular Weight 168.59 g/mol [5]
CAS Number 426844-23-7[5]
Melting Point 240 - 245 °C[5]
Boiling Point 337.3 °C at 760 mmHg[5]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Solubility Soluble in waterThe hydrochloride salt form enhances aqueous solubility.[5]
Storage Room temperature, under inert atmosphere[5]

Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

The synthesis of the title compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. The key transformation is the formation of the primary amide from the carboxylic acid.

Step 1: Synthesis of the Precursor, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid

The synthesis of the cis-(2S,4S)-4-hydroxyproline, a precursor to the fluorinated analog, has been developed from commercially available starting materials with high diastereoselectivity.[7] The introduction of the fluorine atom can be achieved through various fluorination techniques, often involving the conversion of a hydroxyl group to a fluoride.

Step 2: Amide Formation

The conversion of the carboxylic acid to the carboxamide is a standard transformation in organic synthesis. A common and effective method involves the use of a coupling reagent to activate the carboxylic acid, followed by the addition of an ammonia source.

Synthesis_Workflow cluster_0 Synthesis Pathway Start (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl Activate Carboxylic Acid Activation Start->Activate Coupling Reagent (e.g., HATU, HBTU) Base (e.g., DIEA) Couple Amide Bond Formation Activate->Couple Ammonia Ammonia Source (e.g., NH4Cl, NH3 in Dioxane) Ammonia->Couple Product (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl Couple->Product Work-up and Purification

Caption: Synthetic workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard amide coupling reactions and should be optimized for specific laboratory conditions.

Materials:

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[8]

  • Diisopropylethylamine (DIEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or hexanes for precipitation/crystallization

Procedure:

  • Reaction Setup: To a solution of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIEA (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 10-15 minutes to form the free amine.

  • Activation: Add HATU (1.1 eq) to the reaction mixture and stir for an additional 10 minutes at 0 °C.

  • Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and DIEA (1.5 eq) in a minimal amount of DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., EtOAc/hexanes or CH₂Cl₂/ether).

  • Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of HCl in ether or dioxane. The resulting precipitate is then collected by filtration and dried under vacuum.

Biological Significance and Applications in Drug Development

The incorporation of the (2S,4S)-4-fluoropyrrolidine-2-carboxamide moiety into a drug candidate can impart several beneficial properties:

  • Conformational Constraint: The fluorine atom influences the puckering of the pyrrolidine ring, which in turn restricts the conformational freedom of the molecule. This pre-organization can lead to higher binding affinity and selectivity for the biological target.[3]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug.[1][2][5]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can affect its interaction with biological targets and improve cell permeability.

  • Improved Binding Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.

Potential Therapeutic Areas

Pyrrolidine carboxamide derivatives have been investigated for a wide range of therapeutic applications, and the introduction of a fluorine atom can further enhance their potential.

  • Oncology: Pyrrolidine carboxamide analogs have shown promise as anticancer agents.[9] For instance, derivatives of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile have been explored as inhibitors of Fibroblast Activation Protein (FAP), a target in cancer therapy.[10]

  • Infectious Diseases: The pyrrolidine carboxamide scaffold has been identified as a novel class of inhibitors for enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis.[11][12]

  • Neurological Disorders: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive for targeting central nervous system disorders.[5][6]

  • Metabolic Diseases: The related pyrrolidine-2-carbonitrile derivatives have been investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Biological_Applications cluster_0 Core Scaffold & Properties cluster_1 Therapeutic Areas Scaffold (2S,4S)-4-Fluoropyrrolidine -2-carboxamide HCl Properties Enhanced Properties: - Conformational Rigidity - Metabolic Stability - Modulated pKa - Improved Binding Scaffold->Properties Oncology Oncology Properties->Oncology e.g., FAP inhibitors Infectious_Diseases Infectious Diseases Properties->Infectious_Diseases e.g., InhA inhibitors Neurological_Disorders Neurological Disorders Properties->Neurological_Disorders e.g., CNS-active agents Metabolic_Diseases Metabolic Diseases Properties->Metabolic_Diseases e.g., DPP-4 inhibitors

Caption: Potential therapeutic applications stemming from the core scaffold's properties.

Characterization and Quality Control

Thorough characterization of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is essential to ensure its purity and structural integrity for use in research and development.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrolidine ring protons, with characteristic splitting patterns due to the fluorine atom and the carboxamide proton. The chemical shifts will be influenced by the electron-withdrawing fluorine and the protonation state.
¹³C NMR Resonances for the five carbon atoms of the pyrrolidine ring and the carbonyl carbon. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed at m/z 133.07.
Chiral HPLC A single peak should be observed on a suitable chiral stationary phase, confirming the enantiomeric purity.
Elemental Analysis The percentage of C, H, N, Cl, and F should be within the acceptable range for the molecular formula C₅H₁₀ClFN₂O.

Conclusion and Future Perspectives

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique stereochemistry and the presence of a fluorine atom provide a powerful means to fine-tune the pharmacological properties of drug candidates. The ability to enhance metabolic stability, constrain conformation, and modulate binding interactions makes this scaffold highly attractive for addressing a wide range of diseases. As our understanding of the subtle yet profound effects of fluorination continues to grow, we can anticipate that this and related fluorinated pyrrolidines will play an increasingly important role in the future of drug discovery.

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  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. (n.d.). MySkinRecipes. [Link]

  • methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. (n.d.). PubChem. [Link]

  • Gulla, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. ResearchGate. [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899–8909. [Link]

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The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Novel Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic side chain. The strategic incorporation of fluorine into the proline ring offers a powerful tool to modulate these constraints with atomic precision, thereby fine-tuning the biological activity, stability, and pharmacokinetic properties of peptides and therapeutic molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluorinated proline analogs. We will delve into the causality behind experimental choices in synthetic chemistry, provide detailed, field-proven protocols, and explore the profound impact of fluorination on proline's conformational landscape.

The Rationale for Fluorination in Proline Analogs: A Paradigm of Modern Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's profile.[3][4] When applied to proline, fluorination can:

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing membrane permeability and oral bioavailability.[2][4]

  • Enhance Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[3][4]

  • Alter pKa: The strong electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups, impacting drug-receptor interactions.[4]

  • Induce Specific Conformational Preferences: This is perhaps the most compelling reason for fluorinating proline. The stereospecific placement of fluorine can dictate the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond, offering a level of conformational control that is difficult to achieve with other substituents.[5][6][7]

Proline's exceptional structure, with its secondary amine integrated into a pyrrolidine ring, already predisposes it to a significant population of the cis-peptide bond, a feature critical for the structure and function of many proteins.[6][7] By introducing fluorine, we can further bias this equilibrium and the ring's pucker, providing a sophisticated tool for peptide design and for probing the functional role of proline in biological systems.[6][7]

Synthetic Strategies for Fluorinated Proline Analogs: From Benchtop to Scale-Up

The synthesis of fluorinated proline analogs has evolved significantly, with numerous strategies now available to access a diverse array of these valuable building blocks.[8][9] The choice of synthetic route often depends on the desired stereochemistry, the position of fluorination, and the scale of the synthesis.

Synthesis of 4-Fluoroprolines: A Tale of Two Diastereomers

The 4-fluoroprolines are among the most studied and utilized analogs.[10] The two key diastereomers, (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp), exhibit distinct and often opposing conformational effects.[11] Most synthetic approaches commence with the readily available and inexpensive (2S,4R)-4-hydroxyproline (Hyp).[3][12]

This route involves the inversion of stereochemistry at the C4 position. A practical and scalable synthesis involves the activation of the hydroxyl group of N-Boc-protected Hyp, followed by displacement with a fluoride source.[3]

Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline [3]

Step 1: N-Boc Protection of (2S,4R)-4-Hydroxyproline

  • Dissolve (2S,4R)-4-hydroxyproline (15.0 g, 0.114 mol) in 150 mL of a 2:1 mixture of THF/H₂O.

  • Add 50 mL of 10% w/v aqueous NaOH and di-tert-butyl dicarbonate (Boc anhydride) (30.0 g, 0.137 mol).

  • Stir the resulting solution at room temperature overnight.

  • Remove the THF by rotary evaporation.

  • Dissolve the residue in ethyl acetate and adjust the pH to 2 with 10% w/v aqueous KHSO₄.

  • Extract the aqueous layer several times with ethyl acetate.

  • Combine the organic extracts, wash with H₂O and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline as a syrup (yield: ~92%).

Step 2: Activation of the Hydroxyl Group (Triflate Formation)

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester in dry methylene chloride and cool to 4 °C.

  • Add dry pyridine, followed by trifluoromethanesulfonic anhydride.

  • Stir for 30 minutes and then wash with 1 N HCl.

  • Extract the aqueous phase with methylene chloride, dry the combined organic extracts over MgSO₄, and concentrate under reduced pressure.

Step 3: Fluorination with Tetrabutylammonium Fluoride (TBAF)

  • Dissolve the resulting triflate in THF and cool to 4 °C.

  • Add a solution of TBAF in THF and stir.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic extracts, dry, and concentrate to yield the protected (2S,4S)-4-fluoroproline.

Step 4: Deprotection

  • Dissolve the protected (2S,4S)-4-fluoroproline in 2 N HCl.

  • Heat the solution under reflux for 2-4 hours.

  • Decolorize with charcoal, filter, and remove the water by rotary evaporation.

  • Crystallization affords the hydrochloride salt of (2S,4S)-4-fluoroproline (overall yield from Hyp: ~16%).

Synthesis of 4,4-Difluoro-L-proline: A Geminal Approach

4,4-Difluoro-L-proline is a particularly interesting analog as it lacks the gauche effect that biases the ring pucker in monofluorinated prolines, making it more "proline-like" in this regard.[5] A common synthetic route involves the fluorination of a 4-keto-proline derivative.[5][13]

Experimental Protocol: Synthesis of 4,4-Difluoro-L-proline [5][13]

Step 1: Oxidation of N-Boc-4-hydroxy-L-proline

  • A one-step oxidation of Boc-4-hydroxy-L-proline using chromium trioxide can be employed to produce Boc-4-keto-L-proline.

Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)

  • The key step is the fluorination of a protected 4-keto-L-proline derivative, such as Z-4-keto-L-proline benzyl ester.

  • React the keto-proline derivative with DAST to yield the corresponding Z-4,4-difluoro-L-proline benzyl ester.

Step 3: Deprotection

  • Subsequent deprotection steps, such as hydrogenation to remove the Z and benzyl groups, will yield 4,4-difluoro-L-proline.

Late-Stage Fluorination: Modifying Complex Molecules

While the synthesis of fluorinated proline building blocks is crucial, there is growing interest in late-stage fluorination, where a fluorine atom is introduced at a later stage in the synthesis of a complex molecule, such as a peptide or natural product.[14][15] This approach allows for the rapid generation of fluorinated analogs from a common precursor. Reagents like PyFluor have shown promise in the deoxyfluorination of complex biomolecules under mild conditions.[14]

The Conformational Consequences of Proline Fluorination

The true power of fluorinated prolines lies in their ability to predictably alter the conformational landscape of the pyrrolidine ring and the preceding peptide bond.[12] These effects are primarily governed by stereoelectronic interactions.

Pyrrolidine Ring Pucker: The Gauche Effect

The five-membered ring of proline can adopt two major puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (it is on the opposite side).[16] In native proline, the energy difference between these two puckers is small.[16] However, the introduction of a fluorine at the 4-position dramatically biases this equilibrium due to the gauche effect.[12]

  • (2S,4R)-4-Fluoroproline (Flp): The C-F bond orients anti-periplanar to the C-Cα bond, strongly favoring the Cγ-exo pucker.[12][17]

  • (2S,4S)-4-Fluoroproline (flp): The C-F bond orients anti-periplanar to the C-N bond, leading to a strong preference for the Cγ-endo pucker.[12][17]

This stereospecific control over ring pucker is a powerful tool for pre-organizing peptide backbones into desired secondary structures.

Prolyl Amide Bond Isomerization: Cis/Trans Equilibrium

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these states can be a rate-limiting step in protein folding.[16] Fluorination at the 4-position also influences this equilibrium.

  • (2S,4R)-4-Fluoroproline (Flp): The Cγ-exo pucker stabilizes the trans amide bond.[17]

  • (2S,4S)-4-Fluoroproline (flp): The Cγ-endo pucker provides a modest stabilization of the cis amide bond.[5][17]

The ability to tune the cis/trans ratio is of immense value in the design of bioactive peptides and in studying the role of prolyl isomerization in biological processes.

Difluorinated Prolines: A More Complex Picture

With the introduction of two fluorine atoms, as in 3,4-difluoro-L-prolines, the conformational effects can be either reinforced or opposed, depending on the relative stereochemistry.[17][18] For example, a (3R,4R)-difluoro-L-proline is expected to have a strong bias for the Cγ-exo pucker and the trans peptide bond, combining the effects of (4R)-FPro and (3R)-FPro.[17]

Characterization and Analysis: The Power of ¹⁹F NMR

A significant advantage of incorporating fluorine into proline analogs is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and conformational analysis.[6][19] The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it highly sensitive to the local chemical environment.[20]

Probing Cis/Trans Isomerism with ¹⁹F NMR

The cis and trans conformers of a fluorinated proline-containing peptide often give rise to distinct and well-resolved signals in the ¹⁹F NMR spectrum.[5][16] This allows for the direct quantification of the cis/trans population ratio. For example, in Ac-(3-F)Pro-OMe model peptides, the ¹⁹F resonances for the cis and trans conformers are separated by 0.8 ppm for the 3S-fluoroproline and approximately 2 ppm for the 3R-fluoroproline.[5]

4,4-Difluoroproline as a Reporter of Ring Pucker

In 4,4-difluoroproline, the two fluorine atoms are diastereotopic, meaning they are in different chemical environments and can have different NMR chemical shifts. The difference in their chemical shifts (ΔδFF) is a sensitive reporter of the proline ring conformation.[8]

  • Trans Amide Bond: When the preceding amide bond is trans, the ΔδFF is small (0-3 ppm), indicating a mixture of exo and endo ring puckers.[8]

  • Cis Amide Bond: A cis amide bond leads to a large ΔδFF (5-12 ppm), signifying a strong preference for a single ring pucker (typically endo).[8]

This unique property makes 4,4-difluoroproline an invaluable tool for studying local order in peptides and intrinsically disordered proteins.[8]

Applications in Drug Discovery and Peptide Engineering

The ability to fine-tune the conformation and stability of peptides and proteins through the incorporation of fluorinated proline analogs has led to a wide range of applications.

  • Stabilization of Secondary Structures: The stereospecific conformational biases of 4-fluoroprolines have been famously used to dramatically increase the stability of the collagen triple helix.[11]

  • Design of Bioactive Peptides: By locking a peptide into its bioactive conformation, fluorinated prolines can enhance binding affinity and biological activity.

  • Probing Protein Structure and Dynamics: As ¹⁹F NMR probes, these analogs provide a powerful means to study protein folding, protein-protein interactions, and ligand binding without the need for isotopic labeling with ¹³C or ¹⁵N.[6][19]

Future Outlook: The Expanding Toolbox of Fluorinated Prolines

The field of fluorinated proline analogs continues to expand, with ongoing research focused on the synthesis of novel analogs with unique properties.[8][9] While fluoro- and trifluoromethyl-substituted prolines are well-established, analogs with fluoromethyl and difluoromethyl groups remain largely unexplored, representing a significant opportunity for synthetic chemists.[9] Furthermore, the development of more efficient and selective late-stage fluorination methods will undoubtedly accelerate the application of these powerful tools in drug discovery and chemical biology.[14][15] Enzymatic approaches to the synthesis of chiral fluorinated compounds are also gaining traction, offering the potential for highly selective and environmentally friendly production of these valuable molecules.

Visualizations

Synthetic Workflow for (2S,4S)-4-Fluoroproline

G cluster_0 Synthesis of (2S,4S)-4-Fluoroproline A (2S,4R)-Hydroxyproline B N-Boc-(2S,4R)-Hydroxyproline A->B Boc Anhydride C Activated Hydroxyl (Triflate) B->C Tf2O, Pyridine D N-Boc-(2S,4S)-Fluoroproline C->D TBAF (SN2) E (2S,4S)-Fluoroproline D->E Acid Deprotection

Caption: Synthetic pathway for (2S,4S)-4-Fluoroproline from Hydroxyproline.

Conformational Control by Fluorination

G cluster_0 Conformational Preferences Pro Proline Exo Cγ-exo Pro->Exo ~33% Endo Cγ-endo Pro->Endo ~67% Trans Trans Pro->Trans Favored Cis Cis Pro->Cis Minor Flp (2S,4R)-4-Fluoroproline (Flp) Flp->Exo Strongly Favored (>85%) Flp->Trans Stabilized flp (2S,4S)-4-Fluoroproline (flp) flp->Endo Strongly Favored (>95%) flp->Cis Slightly Stabilized

Caption: Influence of 4-fluorination on proline's conformational equilibrium.

Data Summary

Table 1: Comparison of Synthetic Routes to 4-Fluoroprolines

DiastereomerStarting MaterialKey ReagentOverall YieldReference
(2S,4S)-4-Fluoroproline(2S,4R)-4-HydroxyprolineTBAF16%[3][12]
(2S,4R)-4-Fluoroproline(2S,4R)-4-Hydroxyproline (via 4S-Hyp)DAST/Morpholinosulfur trifluoride<25% - 94%[12]
4,4-Difluoro-L-proline4-Keto-L-proline derivativeDAST-[5][13]

Table 2: Conformational Properties of Fluorinated Proline Analogs

AnalogPreferred Ring PuckerEffect on Amide BondKey FeatureReference
(2S,4R)-4-FluoroprolineCγ-exoStabilizes transStrong pucker bias[12][17]
(2S,4S)-4-FluoroprolineCγ-endoSlightly stabilizes cisStrong pucker bias[5][12][17]
4,4-Difluoro-L-prolineNo strong preferenceWeakly destabilizes trans¹⁹F NMR reporter of pucker[5][8][17]
(3S,4S)-Difluoro-L-prolineCγ-endoStabilizes cisReinforced conformational bias[17]
(3R,4R)-Difluoro-L-prolineCγ-exoStabilizes transReinforced conformational bias[17]

References

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Methodological & Application

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: A Key Intermediate in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. The pyrrolidine scaffold, a privileged structure in numerous pharmaceuticals, becomes particularly valuable when fluorinated. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral building block of significant interest, serving as a key intermediate in the synthesis of a variety of therapeutic agents, including enzyme inhibitors and modulators of neurological pathways. Its specific stereochemistry and the presence of the fluorine atom at the C4 position can enforce a particular ring pucker, influencing how the molecule interacts with its biological target. This guide provides a detailed, research-backed protocol for the stereoselective synthesis of this important compound, starting from a readily available precursor.

Overall Synthetic Strategy

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a multi-step process that leverages a chiral pool starting material to establish the desired stereochemistry. The strategy hinges on a key stereoinvertive fluorination reaction. The overall transformation is outlined below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Stereoinvertive Fluorination cluster_2 Step 3: Selective Deprotection cluster_3 Step 4: Amidation cluster_4 Step 5: Final Deprotection & Salt Formation A Boc-(2S,4R)-4-hydroxy-L-proline B Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate A->B  O-tert-butyl-N,N'-diisopropylisourea C Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate B->C  Morpholinosulfur Trifluoride D (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid C->D  TFA (controlled) E tert-butyl (2S,4S)-4-fluoro-2-(aminocarbonyl)pyrrolidine-1-carboxylate D->E  HATU, DIPEA, NH4Cl F (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride E->F  HCl in Dioxane

Caption: Overall synthetic workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Part 1: Synthesis of the Fluorinated Proline Core

The initial phase of the synthesis focuses on the creation of the key intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid. This is achieved through protection of a commercially available starting material followed by a crucial stereoinvertive fluorination.

Step 1: Protection of (2S,4R)-4-Hydroxy-L-proline

Rationale: The synthesis commences with the protection of both the carboxylic acid and the amine functionalities of (2S,4R)-4-hydroxy-L-proline. The tert-butoxycarbonyl (Boc) group is chosen for the amine due to its stability under the conditions of the subsequent fluorination step and its susceptibility to cleavage under acidic conditions.[1] The carboxylic acid is protected as a tert-butyl ester, which can be cleaved simultaneously with the Boc group in the final step. This dual protection prevents unwanted side reactions at these functional groups.

Protocol:

  • To a solution of N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such as dichloromethane, add O-tert-butyl-N,N'-diisopropylisourea (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.

Step 2: Stereoinvertive Fluorination

Rationale: This is the most critical step in establishing the desired (2S,4S) stereochemistry. The reaction proceeds via a nucleophilic substitution with inversion of configuration (an SN2 mechanism). Morpholinosulfur trifluoride is an effective deoxyfluorinating agent for this transformation, converting the hydroxyl group to a good leaving group in situ, which is then displaced by fluoride.[2] This inversion at the C4 position is essential for obtaining the target stereoisomer.

G cluster_0 SN2 Mechanism start R-OH + F-S(O)N(CH2CH2)2O -> intermediate [R-O-S(O)FN(CH2CH2)2O] -> start->intermediate Activation product R-F + SO2 + HN(CH2CH2)2O intermediate->product Nucleophilic Attack by F- (Inversion)

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated proline analogs offer a powerful tool for modulating peptide conformation, stability, and biological activity. This document provides a detailed guide for researchers on the rationale and practical application of incorporating (2S,4S)-4-Fluoroproline, a key proline analog, into peptide sequences using solid-phase peptide synthesis (SPPS). We delve into the unique stereoelectronic properties of this amino acid, provide validated, step-by-step protocols for its efficient coupling, and discuss the critical parameters for success.

Introduction: The Strategic Advantage of Fluoroproline Isomers

Proline is a unique proteinogenic amino acid that introduces significant conformational constraints on the peptide backbone due to its cyclic side chain.[1][2] This rigidity is pivotal in defining secondary structures and protein folding pathways. Chemical modification of the proline ring, particularly at the 4-position, allows for fine-tuning of these properties. The substitution of hydrogen with fluorine, the most electronegative element, introduces potent stereoelectronic effects without a significant increase in steric bulk.[3][4]

The (2S,4S)-4-Fluoroproline isomer, also referred to as (4S)-FPro or cis-4-FPro, is of particular interest. The strong inductive effect of the fluorine atom has three primary consequences that can be exploited in peptide design[4][5][6]:

  • Pyrrolidine Ring Pucker: It strongly favors a Cγ-endo ring pucker.

  • Amide Bond Conformation: It stabilizes the cis conformation of the preceding Xaa-Pro peptide bond, a feature that is relatively rare in proteins but often critical for function.[5]

  • Isomerization Kinetics: It accelerates the rate of cis-trans isomerization around the peptide bond, a process that can be a rate-limiting step in protein folding.[4][6]

By replacing a standard proline with (2S,4S)-4-Fluoroproline, researchers can pre-organize a peptide into a specific conformation, enhance its thermal stability, or probe the functional importance of the cis-prolyl bond.[6][7] This guide focuses on the practical synthesis of peptides containing this valuable building block.


A Note on Nomenclature: The user topic specifies "(2S,4S)-4-Fluoropyrrolidine-2-carboxamide". In the context of peptide synthesis, the monomer used is the N-α-Fmoc-protected carboxylic acid, Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (Fmoc-(4S)-FPro-OH).[8] Once incorporated into a peptide chain, its C-terminus forms a peptide (amide) bond with the next amino acid, and its N-terminus is acylated by the preceding one. The term "carboxamide" accurately describes its state within the final peptide.


Chemical Structure & Conformational Influence

To effectively utilize Fmoc-(4S)-FPro-OH, it is essential to understand its structure and the conformational bias it imparts.

cluster_FmocPro Fmoc-(2S,4S)-4-Fluoroproline-OH C1 C C4 C C1->C4 COOH_C C C1->COOH_C N N N->C1 C2 C C2->N C3 C C3->C2 F F C3->F C4->C3 O1 O COOH_C->O1 OH OH COOH_C->OH Fmoc_N N Fmoc_CO C=O Fmoc_O O Fmoc_CH2 CH₂ Fmoc_Ring [Fmoc Group] G Start (2S,4S)-4-Fluoroproline Incorporation Inductive Strong Inductive Effect of Fluorine Atom Start->Inductive Pucker Favors Cγ-endo Ring Pucker Inductive->Pucker Bond Stabilizes cis-Amide Bond (Xaa-Pro) Pucker->Bond Outcome Pre-organized Peptide Conformation & Enhanced Stability Bond->Outcome

Figure 2: Conformational consequences of incorporating (2S,4S)-4-Fluoroproline.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of Fmoc-(4S)-FPro-OH using a standard Fmoc/tBu strategy. This residue behaves as a sterically hindered amino acid, necessitating optimized coupling conditions. [9]

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Building Block: Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid (Fmoc-(4S)-FPro-OH).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: See Table 2 for recommendations. HATU, HCTU, or PyAOP are highly recommended. [10]* Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing: DMF, DCM, Methanol.

  • Cleavage: Reagent B (see Table 3).

  • Precipitation: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Cycle Start Start: Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Start->Deprotection Wash1 Step 2: DMF Wash (5-7 times) Deprotection->Wash1 Coupling Step 3: Coupling (Fmoc-(4S)-FPro-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash (3-5 times) Coupling->Wash2 Check Step 5: Kaiser Test (Check for free amines) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) Recouple Recouple or Cap Check->Recouple Positive (Incomplete) Recouple->Coupling

Figure 3: The solid-phase peptide synthesis (SPPS) cycle for one amino acid addition.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Place the resin in a reaction vessel. Add DMF (~10 mL/g resin) and allow it to swell for at least 30 minutes at room temperature. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin. Agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-(4S)-FPro-OH:

    • Expert Insight: Due to the hindered nature of proline analogs, a standard DIC/HOBt coupling is often slow and inefficient. [11]The use of modern uronium/aminium or phosphonium salt reagents is critical for high-yield synthesis. [12]Microwave-assisted SPPS can also significantly improve coupling efficiency. [13] * Pre-activation: In a separate vial, dissolve Fmoc-(4S)-FPro-OH (4 eq., 0.4 mmol), your chosen coupling reagent (e.g., HATU, 3.9 eq., 0.39 mmol), and a base (e.g., DIPEA, 8 eq., 0.8 mmol) in DMF (~3 mL). Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. For particularly difficult sequences, extended coupling times or double coupling may be necessary.

    • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling cycle.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in your peptide sequence.

Recommended Coupling Conditions

The choice of coupling reagent is paramount for successfully incorporating Fmoc-(4S)-FPro-OH.

Coupling Reagent Class Equivalents (AA:Reagent:Base) Activation Time Coupling Time Notes
HATU Uronium/Aminium4 : 3.9 : 82-5 min1-2 hoursHighly effective for hindered couplings. Low racemization. [10]
HCTU Uronium/Aminium4 : 3.9 : 8< 1 min45-90 minVery fast and efficient, more economical than HATU.
PyAOP Phosphonium4 : 4 : 82-5 min1-2 hoursExcellent for sterically demanding couplings; avoids guanidinylation side reactions.
COMU Uronium/Aminium4 : 3.9 : 82-5 min1-2 hoursSafer alternative to HBTU/HATU (non-explosive byproducts), excellent solubility. [12]

Table 1: Recommended coupling reagents and conditions for incorporating Fmoc-(4S)-FPro-OH.

On-Resin "Proline Editing": An Advanced Alternative

For specialized applications, peptides containing 4-fluoroproline can be synthesized via a post-synthetic modification strategy on the resin. [7]This "proline editing" approach involves:[14]

  • Incorporating a commercially available Fmoc-4-Hydroxyproline (Fmoc-Hyp-OH) residue during standard SPPS. [15]2. Completing the synthesis of the full-length peptide on the resin.

  • Selectively deprotecting the hydroxyl group of the Hyp residue.

  • Performing an on-resin fluorination reaction (e.g., using DAST or other fluorinating agents) to convert the hydroxyproline to a fluoroproline residue.

This method offers flexibility but requires careful optimization of the on-resin fluorination step to avoid side reactions.

Cleavage, Deprotection, and Purification

Once the peptide sequence is fully assembled, the final steps are to cleave it from the solid support and remove the side-chain protecting groups.

Cleavage and Deprotection Protocol
  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail (see Table 3) to the resin (~10 mL per 0.1 mmol of resin).

  • Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • TFA Evaporation: Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced to ~1 mL.

Reagent Function Typical Composition (v/v)
Trifluoroacetic Acid (TFA) Cleavage Agent, Deprotection95%
Triisopropylsilane (TIS) Cation Scavenger (for Trt, Pbf groups)2.5%
Water (H₂O) Cation Scavenger (for Boc, tBu groups)2.5%

Table 2: Composition of a standard cleavage cocktail ("Reagent B"). [16][17]

Precipitation and Purification
  • Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Conclusion

The incorporation of (2S,4S)-4-Fluoroproline is a validated and powerful strategy for peptide chemists aiming to control conformation and enhance stability. While its coupling requires more robust conditions than standard amino acids, the use of modern coupling reagents like HATU or PyAOP ensures high efficiency and yield. The protocols and insights provided in this guide offer a comprehensive framework for researchers to confidently utilize this unique building block, paving the way for the development of novel peptides with tailored structures and functions for therapeutic and research applications.

References

  • Semantic Scholar. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • ResearchGate. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
  • PubMed. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • ACS Publications. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry.
  • Raines Lab. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • PubMed Central. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues.
  • ResearchGate. Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by...
  • University of Southampton. The Synthesis of Fluorinated Proline Analogues.
  • PubMed Central. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox.
  • University of Southampton. The synthesis of fluorinated proline analogues.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Pepmic. Commonly Used Coupling Reagents in Peptide Synthesis.
  • ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Biochemistry.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • PubMed. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis.
  • Advanced ChemTech. Fmoc-cis-L-Pro(4-F)-OH.
  • NIH. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials.
  • Alfa Chemistry. CAS 189249-10-3 Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid.

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Using (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis Using (2S,4S)-4-Fluoroproline

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, enabling fine-tuning of conformational stability, receptor affinity, and metabolic resistance. Among these, fluorinated proline analogs have emerged as powerful tools for rationally engineering peptide secondary structure. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (2S,4S)-4-fluoroproline into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the unique stereoelectronic properties of this building block, the causality behind protocol choices, and step-by-step methodologies for its successful application, from resin selection to final peptide cleavage and analysis.

Introduction: The Power of Fluorine in Peptide Engineering

Proline is a unique amino acid whose pyrrolidine ring imparts significant conformational constraints on the peptide backbone.[1] Post-translational hydroxylation of proline to 4-hydroxyproline is a key modification in nature, particularly for stabilizing the collagen triple helix.[1][2] To explore and enhance the structural effects of this modification, chemists developed 4-fluoroproline analogs. The fluorine atom serves as a powerful probe and structural modulator due to its small size (similar to hydrogen) and high electronegativity.[3]

The strong inductive effect of the fluoro group has three primary consequences that researchers can exploit[1][4][5][6]:

  • Enforced Ring Pucker: The fluorine atom biases the pyrrolidine ring into a specific conformation due to stereoelectronic effects.

  • Peptide Bond Isomerization: It directly influences the cis/trans equilibrium of the preceding peptide bond.

  • Accelerated Isomerization: The rate of interconversion between cis and trans isomers is accelerated.

Specifically, the (2S,4S)-4-fluoroproline diastereomer preferentially adopts a Cγ-endo ring pucker, which in turn stabilizes a cis conformation for the preceding Xaa-Pro peptide bond.[4] This predictable control over a key structural element makes it an invaluable tool for designing peptidomimetics, stabilizing specific secondary structures like β-turns, and improving the pharmacokinetic properties of peptide drug candidates.

Reagent Selection and Clarification

A critical first step in any synthesis is selecting the correct starting materials. The title compound, (2S,4S)-4-Fluoropyrrolidine-2-carboxamide HCl , is a proline derivative with a C-terminal primary amide. This molecule is a valuable chemical intermediate, often used in the synthesis of specific pharmaceutical agents like DPP-IV inhibitors.[7][8]

However, for the purpose of elongating a peptide chain via solid-phase peptide synthesis, this compound is not the appropriate building block. SPPS requires a carboxylic acid for activation and coupling to the N-terminal amine of the growing peptide chain. Therefore, the correct reagent for incorporating a (2S,4S)-4-fluoroproline residue is Fmoc-(2S,4S)-4-fluoroproline-OH .

This guide will focus exclusively on the use of the N-α-Fmoc protected amino acid, as this is the standard and required reagent for the application of Fmoc-SPPS.[9][10]

The SPPS Workflow: A Conceptual Overview

Solid-phase peptide synthesis is an iterative process where a peptide is assembled sequentially while anchored to an insoluble resin support.[10][11][12] This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc/tBu orthogonal strategy is the most common approach, utilizing a base-labile Fmoc group for temporary N-terminal protection and acid-labile groups (like tBu) for permanent side-chain protection.[9][11]

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Dibenzofulvene Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Loaded Resin (e.g., Rink Amide) Start->Deprotection Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols and Methodologies

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence, resin loading capacity, and available equipment.

Materials and Reagents
Reagent/MaterialPurposeGrade/Purity
Rink Amide or Wang ResinSolid support for C-terminal amide or acid100-200 mesh, ~0.5-1.0 mmol/g
Fmoc-(2S,4S)-4-fluoroproline-OHFluorinated amino acid building block>98% Purity
Other Fmoc-amino acidsStandard building blocks for peptideSPPS Grade
N,N-Dimethylformamide (DMF)Primary solventPeptide Synthesis Grade (Amine-free)
Dichloromethane (DCM)Solvent for swelling and washingReagent Grade
PiperidineFmoc deprotection reagentReagent Grade
Diisopropylethylamine (DIEA)Base for coupling and neutralizationReagent Grade
HBTU / HATUCoupling activator (uronium salt)>98% Purity
HOBt / HOAtCoupling additive/racemization suppressor>98% Purity
Trifluoroacetic Acid (TFA)Cleavage and side-chain deprotectionReagent Grade
Triisopropylsilane (TIS)Scavenger (cation trap)Reagent Grade
Deionized Water (H₂O)Scavenger and solventHigh Purity
Diethyl Ether (cold)Peptide precipitationReagent Grade
Step 1: Resin Preparation
  • Place the resin (e.g., 200 mg of 0.5 mmol/g resin for 0.1 mmol scale) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL/g resin) to swell the resin. Agitate gently for at least 30 minutes.

  • Drain the DMF.

Step 2: The Iterative Synthesis Cycle

This cycle is repeated for each amino acid in the sequence, including the Fmoc-(2S,4S)-4-fluoroproline-OH.

A. Fmoc Deprotection

  • Rationale: The base-labile Fmoc group must be removed to expose the N-terminal amine for the next coupling reaction. Piperidine is a secondary amine that effectively catalyzes the β-elimination reaction and traps the resulting dibenzofulvene (DBF) byproduct.[13][14][15]

  • Protocol:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes. Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the DBF-piperidine adduct.

B. Amino Acid Coupling

  • Rationale: The incoming Fmoc-amino acid's carboxyl group must be activated to form a highly reactive species that readily couples with the free amine on the resin-bound peptide. Uronium/aminium salts like HBTU and HATU are highly efficient activators that, in the presence of a non-nucleophilic base like DIEA, generate an activated ester intermediate, leading to rapid and efficient amide bond formation with minimal racemization.[16][17][18]

  • Protocol for coupling Fmoc-(2S,4S)-4-fluoroproline-OH:

    • In a separate vial, dissolve Fmoc-(2S,4S)-4-fluoroproline-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIEA (8 equivalents, 0.8 mmol) to the activation solution. The solution may change color (e.g., to yellow).

    • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 45-90 minutes at room temperature.

    • To monitor completion, a small sample of resin beads can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection step.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH ActivatedEster OBt Active Ester [Fmoc-AA-OBt] FmocAA->ActivatedEster Activation HBTU HBTU + DIEA HBTU->ActivatedEster NewPeptide Fmoc-AA-NH-Peptide-Resin ActivatedEster->NewPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide Nucleophilic Attack

Caption: Simplified mechanism of HBTU-mediated amino acid activation and coupling.

Step 3: Final Cleavage and Deprotection
  • Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. A strong acid, typically TFA, is used for this purpose.[9][19] Reactive cationic species are generated during this process, which can cause side reactions, particularly with sensitive residues like Trp, Met, and Cys. Scavengers such as TIS and water are added to trap these cations.[19]

Cleavage CocktailComposition (v/v/v)Application Notes
Reagent K TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5)A robust, general-purpose cocktail for complex peptides, especially those containing Trp, Arg, Met, or Cys.
Standard 95% TFA TFA / TIS / Water (95:2.5:2.5)Suitable for most simple peptides without highly sensitive residues.[19]
  • Protocol:

    • Perform a final Fmoc deprotection on the N-terminal residue and wash the resin thoroughly with DMF, followed by DCM.

    • Dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.

    • Add the chosen cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol).

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., mass spectrometry).

Conclusion

The incorporation of Fmoc-(2S,4S)-4-fluoroproline-OH is a powerful and reliable method for introducing conformational constraints into synthetic peptides. The strong stereoelectronic effects of the fluorine atom provide a predictable means of stabilizing a cis Xaa-Pro peptide bond, a feature of significant interest in structural biology and drug development.[1][4] By following the detailed protocols outlined in this guide and understanding the chemical principles behind each step, researchers can successfully synthesize fluorinated peptides to test new hypotheses and develop next-generation peptide therapeutics.

References

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

  • Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab Website. [Link]

  • Semantic Scholar. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Website. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Mykhailiuk, P. K. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 75(35), 130459. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Website. [Link]

  • B. A. K. Horsley, & J. P. Malkinson. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(19), 4434. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI Reagent Guides. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - NIH. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3847. [Link]

  • Bretscher, L. E., Jenkins, C. L., & Raines, R. T. (2001). Practical syntheses of 4-fluoroprolines. Journal of Organic Chemistry, 66(9), 3023-3026. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. MySkinRecipes Website. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Website. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). RSC Website. [Link]

  • Yeh, T. K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

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(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride: A Privileged Chiral Building Block in Modern Drug Discovery

Introduction: The Emergence of a Key Synthetic Scaffold

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has established itself as a valuable chiral building block for medicinal chemists and drug development professionals. Its utility stems from the unique combination of a stereochemically defined pyrrolidine ring, a common motif in bioactive molecules, and the strategic incorporation of a fluorine atom. This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor modulators.[1] The defined stereochemistry at the 2 and 4 positions provides a rigid conformational constraint, which is crucial for achieving high binding affinity and selectivity for biological targets. The hydrochloride salt form enhances its solubility and stability, making it a practical and versatile reagent in multi-step synthetic campaigns.[1]

This guide provides a comprehensive overview of the properties, applications, and handling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, complete with detailed protocols to facilitate its effective use in a research and development setting.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design. The unique properties of the fluorine atom, despite its minimal steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), can profoundly and beneficially alter a molecule's pharmacological profile.[2] Approximately 20% of all modern pharmaceuticals contain fluorine, a testament to its impact.[3]

Key benefits of strategic fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Introducing fluorine at a site susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorine is highly electronegative but also lipophilic. This allows chemists to fine-tune a molecule's lipophilicity to optimize membrane permeability and absorption.[2][5]

    • pKa Alteration: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups.[2][5] This can alter a molecule's ionization state at physiological pH, impacting its solubility, cell penetration, and target binding.

  • Improved Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site.[4] Furthermore, the electronegativity of fluorine can influence the conformation of the molecule, pre-organizing it for optimal binding.[2][6]

G cluster_0 Strategic Fluorine Incorporation cluster_1 Impact on Pharmacological Properties cluster_2 Overall Drug Development Outcome FB (2S,4S)-4-Fluoropyrrolidine -2-carboxamide HCl MS Increased Metabolic Stability (Blocks P450 Oxidation) FB->MS BA Enhanced Binding Affinity (Conformational Control, H-Bonding) FB->BA PP Modulated Physicochemical Properties (Lipophilicity, pKa) FB->PP Outcome Improved Pharmacokinetics (PK) & Pharmacodynamics (PD) MS->Outcome BA->Outcome PP->Outcome

Impact of Fluorine on Drug Properties.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is essential for its successful application in synthesis.

PropertyValueReference
CAS Number 426844-23-7[1]
Molecular Formula C₅H₁₀ClFN₂O[1]
Molecular Weight 168.59 g/mol [1]
Melting Point 240 - 245 °C[1]
Boiling Point 337.3 °C at 760 mmHg (Predicted)[1]
Appearance White to off-white solidN/A
Storage Store at room temperature, under an inert atmosphere[1][6]
Synonyms (2S,4S)-4-fluoropyrrolidine-2-carboxamide hydrochloride

Applications in Drug Discovery: A Focus on DPP-4 Inhibition

The primary and most well-documented application of (2S,4S)-4-fluoropyrrolidine-2-carboxamide and its derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7][8]

Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[9] These hormones are crucial for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control.[9][10]

The fluoropyrrolidine scaffold serves as an effective proline mimetic, fitting into the S1 subpocket of the DPP-4 active site. The fluorine atom can enhance binding affinity and selectivity over other related proteases like DPP-8 and DPP-9, which is critical for minimizing side effects.[8][11] Numerous studies have demonstrated that incorporating fluorinated pyrrolidines leads to potent and orally active DPP-4 inhibitors.[7][11][12]

G cluster_0 General Structure of a DPP-4 Inhibitor Warhead Warhead Group (e.g., Cyanide, Amide) FP (2S,4S)-4-Fluoropyrrolidine Warhead->FP Binds to S1 Pocket Linker Linker FP->Linker R_Group R-Group (For S2 Pocket Interaction) Linker->R_Group

Scaffold of a Fluoropyrrolidine-based DPP-4 Inhibitor.

Beyond diabetes, this chiral building block is explored in designing peptide-based therapeutics where the fluorinated proline analog introduces conformational constraints, enhancing stability against proteolysis and improving bioavailability.[6]

Experimental Protocols and Methodologies

Protocol 1: Standard Amide Coupling to the Pyrrolidine Nitrogen

This protocol details a general procedure for coupling a carboxylic acid to the secondary amine of the (2S,4S)-4-fluoropyrrolidine-2-carboxamide core. This is a foundational reaction for elaborating the scaffold into target molecules.

Rationale: The reaction utilizes a peptide coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the pyrrolidine nitrogen. Carbodiimides (like EDC) in the presence of an additive (like HOBt) or uronium/phosphonium salts (like HATU or PyBOP) are commonly employed to ensure high efficiency and minimize side reactions, particularly racemization.[13][14] A non-nucleophilic base, such as Diisopropylethylamine (DIEA), is used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling.[15]

Materials:

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and the coupling reagent HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIEA (3.0 eq) dropwise to the stirring reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Workflow for Amide Coupling Protocol.
Protocol 2: Conceptual Synthesis of the Building Block

While typically purchased, understanding the synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide provides insight into its stereochemical integrity. The synthesis often begins from a readily available chiral precursor, such as (2S,4R)-4-Hydroxyproline.

Conceptual Steps:

  • Protection: The amine and carboxylic acid functionalities of hydroxyproline are protected (e.g., as Boc and methyl ester, respectively).

  • Fluorination: The hydroxyl group at the C4 position is converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). This step proceeds with an inversion of stereochemistry (Sₙ2 reaction), converting the (4R) configuration to the desired (4S) configuration.

  • Amidation: The protected carboxylic acid (ester) at the C2 position is converted to the primary carboxamide. This can be achieved by direct aminolysis with ammonia or through a multi-step process involving hydrolysis of the ester followed by amide coupling with an ammonia source.

  • Deprotection: The protecting group on the pyrrolidine nitrogen is removed under acidic conditions, which concurrently forms the final hydrochloride salt.

G cluster_synthesis Conceptual Synthetic Pathway Start (2S,4R)-4-Hydroxyproline Step1 Protection (N-Boc, OMe) Start->Step1 Step2 Fluorination (SN2) (e.g., MsCl, then TBAF) Step1->Step2 Step3 Amidation (at C2-ester) Step2->Step3 Step4 Deprotection (Acid) & Salt Formation Step3->Step4 End (2S,4S)-4-Fluoropyrrolidine- 2-carboxamide HCl Step4->End

High-Level Synthesis Strategy.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Hazards: Based on data for related compounds, this chemical may be harmful if swallowed and can cause skin and serious eye irritation.[6][16]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature under an inert atmosphere to prevent degradation.[1][6]

Conclusion

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is more than just a reagent; it is a strategic tool for overcoming common challenges in drug development. Its pre-defined stereochemistry and the powerful influence of its fluorine substituent provide a reliable platform for creating molecules with enhanced metabolic stability, target affinity, and overall improved pharmacokinetic profiles. As demonstrated by its successful application in the synthesis of potent DPP-4 inhibitors, this chiral building block offers a direct and effective route to novel therapeutics, making it an indispensable component of the modern medicinal chemist's toolbox.

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Applications of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed overview of the applications of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide and its derivatives in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block in their therapeutic design strategies.

Introduction: The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of physicochemical and pharmacokinetic properties.[1][2] The (2S,4S)-4-Fluoropyrrolidine-2-carboxamide scaffold has emerged as a particularly valuable building block due to the unique conformational constraints and electronic properties imparted by the fluorine atom at the 4-position of the pyrrolidine ring.[3][4] This strategic fluorination can lead to enhanced metabolic stability, improved bioavailability, and increased binding affinity and selectivity for a variety of biological targets.[4][5]

The hydrochloride salt of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide is often used in synthesis due to its improved solubility and handling characteristics.[4] This guide will delve into the specific applications of this versatile scaffold, with a focus on its role in the development of innovative therapeutics.

Key Applications in Drug Discovery

The (2S,4S)-4-Fluoropyrrolidine-2-carboxamide moiety has been successfully incorporated into a range of therapeutic agents, demonstrating its broad utility in medicinal chemistry.

Fibroblast Activation Protein (FAP) Inhibitors for Cancer Imaging and Therapy

A prominent application of the (2S,4S)-4-fluoropyrrolidine scaffold is in the design of inhibitors targeting Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of over 90% of epithelial cancers.[6][7] FAP plays a crucial role in tumor progression, invasion, and immunosuppression, making it an attractive target for both diagnostic imaging and therapeutic intervention.[6][7][8]

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety has been identified as a promising pharmacophore for the development of FAP-targeted radioligands.[2] Structure-activity relationship (SAR) studies have revealed that the (4S)-fluoro substitution leads to potent FAP inhibition, while the (4R)-fluoro isomer is significantly less active, highlighting the critical role of stereochemistry in target engagement.[2]

Radiolabeled FAP inhibitors (FAPIs) incorporating this scaffold, such as [⁶⁸Ga]Ga-FAPI, have shown excellent performance in Positron Emission Tomography (PET) imaging for the detection of a wide range of cancers.[1][7][9] Furthermore, therapeutic FAPIs labeled with beta-emitting radionuclides like Lutetium-177 are being explored in clinical trials for targeted radiotherapy.[7][8]

The following diagram illustrates the central role of FAP in promoting a pro-tumorigenic microenvironment, which FAP inhibitors aim to disrupt.

FAP_Pathway cluster_TME Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) FAP FAP CAF->FAP expresses TumorCell Tumor Cell FAP->TumorCell promotes proliferation & survival ECM Extracellular Matrix (ECM) FAP->ECM degrades (e.g., collagen) ImmuneCell Immune Cell (e.g., T-cell) FAP->ImmuneCell suppresses activity ECM->TumorCell facilitates invasion & metastasis FAP_Inhibitor (2S,4S)-4-Fluoropyrrolidine -based FAP Inhibitor FAP_Inhibitor->FAP inhibits

Caption: Role of FAP in the tumor microenvironment and its inhibition.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

Fluorinated pyrrolidines have also been instrumental in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose homeostasis.[5][10][11] DPP-4 inhibitors are a class of oral anti-diabetic drugs that work by preventing the degradation of incretin hormones, such as GLP-1 and GIP, which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[10][11]

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been utilized to design potent and selective DPP-4 inhibitors.[12] The fluorine atom in the 4-position can enhance the binding affinity to the S2 pocket of the DPP-4 enzyme and improve the pharmacokinetic profile of the inhibitor.[5]

A Case Study: The IRAK4 Inhibitor PF-06650833 (Zimlovisertib)

While not containing the exact carboxamide, the clinical candidate PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), features a closely related (2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy moiety.[13][14][15] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and lupus.[3][13][15]

The development of Zimlovisertib highlights the successful application of a fluorinated pyrrolidine scaffold in a clinical setting.[13] Detailed structure-activity relationship studies revealed that the introduction of the fluorine atom at the 4S position significantly enhanced the potency of the inhibitor.[13]

Structure-Activity Relationship (SAR) Insights

The strategic placement of the fluorine atom in the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide scaffold provides several advantages that can be leveraged in drug design:

FeatureImpact on Molecular PropertiesReference
Conformational Restriction The gauche effect between the fluorine and the ring nitrogen can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target.[13]
Increased Binding Affinity The electronegative fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.
Metabolic Stability The strong C-F bond can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[4]
Modulation of pKa The inductive effect of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state and interaction with the target.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide in a research setting.

Protocol 1: Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

A detailed, multi-step synthesis is typically required to produce this chiral building block. A common starting material is (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. The synthesis generally involves protection of the amine and carboxylic acid, followed by fluorination of the hydroxyl group with a suitable fluorinating agent (e.g., DAST or Deoxofluor), and subsequent deprotection and amidation. The final product is then isolated as the hydrochloride salt. For a detailed synthetic route, researchers are encouraged to consult specialized synthetic chemistry literature.

Protocol 2: Amide Coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide with a Carboxylic Acid

This protocol describes a general procedure for the coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride with a generic carboxylic acid using HATU as the coupling agent.

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[16][17][18][19]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Amide_Coupling_Workflow cluster_Setup Reaction Setup cluster_Reaction Coupling Reaction cluster_Workup Work-up and Purification cluster_Product A Dissolve Carboxylic Acid in anhydrous DMF B Add HATU and DIPEA A->B C Stir for 15 min (Pre-activation) B->C D Add (2S,4S)-4-Fluoropyrrolidine -2-carboxamide HCl C->D E Stir at RT for 4-12h D->E F Monitor by TLC/LC-MS E->F G Dilute with Ethyl Acetate F->G Upon Completion H Wash with NaHCO3 (aq) and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Pure Amide Product J->K

Caption: General workflow for HATU-mediated amide coupling.

Conclusion

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a powerful and versatile building block in modern medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The successful development of FAP inhibitors for cancer theranostics and the clinical advancement of the IRAK4 inhibitor Zimlovisertib underscore the immense potential of this fluorinated scaffold. The provided protocols and SAR insights are intended to guide researchers in effectively utilizing this valuable tool in their drug discovery endeavors.

References

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Application Notes and Protocols for Studying Protein Folding Pathways with (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Proline in Protein Folding and the Power of Fluorination

Protein folding, the process by which a polypeptide chain acquires its unique three-dimensional structure, is fundamental to its biological function. Errors in this intricate process can lead to misfolded, non-functional, or even toxic protein aggregates, which are hallmarks of numerous debilitating diseases. A key rate-limiting step in the folding of many proteins is the cis-trans isomerization of the peptide bond preceding a proline residue.[1][2] Unlike other peptide bonds, which strongly favor the trans conformation, the Xaa-Pro bond can exist in either the cis or trans state, with a high activation energy barrier for interconversion.[2] This isomerization can significantly slow down the folding process, creating kinetic traps and diversifying folding pathways.[3]

To dissect these complex folding landscapes, researchers require tools that can subtly perturb the system and report on these conformational changes with high precision. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, a fluorinated proline analog, has emerged as a powerful probe for such studies. The incorporation of fluorinated amino acids into proteins is a burgeoning field in protein engineering, offering the ability to enhance stability, modulate activity, and introduce unique spectroscopic reporters without significant steric perturbation.[4][5][6] The high electronegativity of the fluorine atom in (2S,4S)-4-fluoroproline exerts a strong stereoelectronic effect on the pyrrolidine ring, influencing its pucker and the equilibrium of the preceding cis-trans amide bond.[7][8] This targeted modification provides a unique handle to investigate the influence of prolyl isomerization on protein folding kinetics and thermodynamics.

This technical guide provides a comprehensive overview of the principles and protocols for utilizing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide to study protein folding pathways. We will delve into the rationale behind its application, provide detailed step-by-step protocols for its incorporation into peptides, and outline methodologies for analyzing the resulting effects on folding using Nuclear Magnetic Resonance (NMR) spectroscopy.

Principles of Application: Leveraging Stereoelectronic Effects to Dissect Folding

The utility of (2S,4S)-4-fluoroproline lies in its ability to modulate the conformational preferences of the proline ring and the preceding peptide bond. The fluorine atom at the 4-position, with its strong electron-withdrawing nature, influences the puckering of the five-membered pyrrolidine ring. Specifically, the (4S) stereochemistry favors a Cγ-endo pucker. This pre-organization of the ring structure can, in turn, influence the cis/trans equilibrium of the Xaa-Pro bond and the rate of isomerization between these states.

By strategically replacing a native proline residue with (2S,4S)-4-fluoroproline, researchers can:

  • Alter the Population of Folding Intermediates: By favoring a specific ring pucker and influencing the cis/trans ratio in the unfolded state, the energy landscape of folding is modified. This can lead to the stabilization or destabilization of certain folding intermediates, making them more amenable to characterization.

  • Modify Folding and Unfolding Rates: The change in the energy barrier for prolyl isomerization directly impacts the kinetics of folding pathways that are limited by this step.[9] Measuring these changes provides direct evidence for the role of a specific proline residue in the folding process.

  • Introduce a Sensitive NMR Probe: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion. This allows for the direct observation of the local environment around the fluorinated proline residue during folding, providing residue-specific kinetic and structural information.[10]

The overall workflow for utilizing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide in protein folding studies is depicted below:

Workflow for (2S,4S)-4-Fluoroproline in Protein Folding Studies cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Interpretation start Fmoc-(2S,4S)-4-fluoroproline spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (MS) Verification hplc->ms sample_prep NMR Sample Preparation ms->sample_prep Purified Peptide nmr_acq 2D NMR Data Acquisition (e.g., ¹H-¹⁵N HSQC, ¹⁹F NMR) sample_prep->nmr_acq folding_trigger Initiate Folding (T-jump, pH-jump) nmr_acq->folding_trigger real_time_nmr Real-Time NMR Monitoring folding_trigger->real_time_nmr data_proc NMR Data Processing real_time_nmr->data_proc Time-resolved Spectra kinetic_analysis Kinetic Analysis (Peak Intensity vs. Time) data_proc->kinetic_analysis pathway_model Folding Pathway Modeling kinetic_analysis->pathway_model interpretation Structural & Mechanistic Insights pathway_model->interpretation

Workflow for utilizing (2S,4S)-4-Fluoroproline.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (2S,4S)-4-Fluoroproline

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide incorporating Fmoc-(2S,4S)-4-fluoro-pyrrolidine-2-carboxylic acid.[11]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-fluoro-pyrrolidine-2-carboxylic acid)[11]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (Initial):

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq), and HOBt (3 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the vial and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 (Fmoc Deprotection), 3 (Amino Acid Coupling for the next amino acid in the sequence, including Fmoc-(2S,4S)-4-fluoroproline), and 4 (Washing) for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin, collecting the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Real-Time NMR Analysis of Protein Folding

This protocol describes a general method for monitoring the folding of a peptide containing (2S,4S)-4-fluoroproline using 2D NMR spectroscopy.[9][12] The folding is initiated by a rapid change in conditions (e.g., a temperature jump).

Materials:

  • Purified, lyophilized peptide containing (2S,4S)-4-fluoroproline

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O)

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tubes

Procedure:

  • NMR Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup and Initial Spectra:

    • Place the sample in the NMR spectrometer and allow it to equilibrate at a low temperature where the peptide is unfolded (e.g., 5 °C).

    • Acquire reference 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled) and/or ¹H-¹⁹F HSQC spectra of the unfolded state. This will allow for the assignment of resonances in the unfolded state.

    • Acquire a reference spectrum of the fully folded state at a higher temperature (e.g., 37 °C) after allowing the sample to equilibrate.

  • Initiating and Monitoring Folding (Temperature Jump):

    • Set the spectrometer temperature to the final folding temperature (e.g., 37 °C).

    • Rapidly insert the cold NMR sample (from 5 °C) into the pre-warmed spectrometer. This initiates the folding process.

    • Immediately begin acquiring a series of fast 2D NMR spectra (e.g., SOFAST-HMQC) at regular time intervals.[12] The time resolution will depend on the folding rate and spectrometer capabilities but can range from seconds to minutes per spectrum.

NMR Folding Experiment Protocol cluster_prep Sample & Spectrometer Preparation cluster_kinetics Kinetic Measurement cluster_analysis_nmr Data Processing & Analysis prep_sample Prepare Peptide in NMR Buffer equil_unfolded Equilibrate Sample at Unfolding Temp (e.g., 5°C) prep_sample->equil_unfolded ref_unfolded Acquire Reference Unfolded Spectrum (2D HSQC) equil_unfolded->ref_unfolded ref_folded Acquire Reference Folded Spectrum (e.g., 37°C) ref_unfolded->ref_folded set_final_temp Set Spectrometer to Final Folding Temp (e.g., 37°C) t_jump Rapidly Insert Cold Sample (T-Jump) set_final_temp->t_jump acquire_series Acquire Series of Fast 2D Spectra over Time t_jump->acquire_series process_spectra Process Time-Resolved Spectra acquire_series->process_spectra Time-Series Data peak_intensity Extract Peak Intensities for Unfolded and Folded States process_spectra->peak_intensity plot_kinetics Plot Intensity vs. Time peak_intensity->plot_kinetics fit_data Fit Data to Kinetic Model (e.g., Exponential Decay) plot_kinetics->fit_data

Protocol for NMR-monitored folding experiment.

Data Analysis and Interpretation

The series of time-resolved 2D NMR spectra provides a detailed view of the folding process at atomic resolution.

  • Data Processing:

    • Process each spectrum in the time series using standard NMR software (e.g., NMRPipe, Sparky).

  • Kinetic Analysis:

    • For each assigned residue, measure the intensity (or volume) of the corresponding cross-peaks in the unfolded and folded states in each spectrum of the time series.

    • Plot the peak intensity of the unfolded state as a function of time. This should show an exponential decay.

    • Plot the peak intensity of the folded state as a function of time. This should show an exponential increase.

    • Fit these curves to a single or double exponential function to extract the observed folding rate constant(s) (kobs).

  • Interpretation:

    • Compare the folding rates of the peptide containing (2S,4S)-4-fluoroproline with the wild-type peptide. A significant change in the folding rate indicates that the isomerization of that specific proline residue is involved in a rate-limiting step of the folding pathway.

    • The appearance and disappearance of new cross-peaks during the time course can indicate the transient population of folding intermediates. The chemical shifts of these peaks can provide structural information about these intermediate states.

    • If ¹⁹F NMR is used, the chemical shift of the fluorine reporter will be highly sensitive to its local environment, providing a direct probe of conformational changes around the modified proline residue.

Table 1: Hypothetical Kinetic Data from a Temperature-Jump NMR Folding Experiment

Peptide VariantProline PositionFolding Rate Constant, kobs (s⁻¹)Change in Stability (ΔΔG, kJ/mol)Interpretation
Wild-TypePro-350.05 ± 0.01-Baseline folding rate.
(2S,4S)-flp-35Pro-35 replaced0.25 ± 0.02-2.15-fold increase in folding rate suggests Pro-35 isomerization is a major rate-limiting step. The fluorination stabilizes the transition state for folding.
Wild-TypePro-520.06 ± 0.01-Baseline folding rate.
(2S,4S)-flp-52Pro-52 replaced0.07 ± 0.01-0.5No significant change in folding rate indicates Pro-52 isomerization is not on the rate-limiting folding pathway.

Conclusion

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a powerful and precise tool for the detailed investigation of protein folding pathways. By leveraging the unique stereoelectronic properties of fluorine, researchers can selectively perturb prolyl cis-trans isomerization, a common rate-limiting step in protein folding. The combination of synthetic peptide chemistry to incorporate this analog and real-time NMR spectroscopy to monitor its effects provides an unparalleled level of detail into the kinetics and mechanisms of protein folding. This approach not only advances our fundamental understanding of how proteins achieve their functional structures but also provides a rational basis for protein engineering and the design of therapeutics targeting protein misfolding diseases.

References

  • Fischer, G. (2002). Prolyl Isomerization and Its Catalysis in Protein Folding and Protein Function. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • Schmid, F. X. (2015). Prolyl Isomerization and Its Catalysis in Protein Folding and Protein Function. Methods in Molecular Biology, 1258, 25-44. [Link]

  • Bunnage, M. E., & Crimp, S. P. (2018). Fluorinated amino acids in protein design and engineering. Current Opinion in Chemical Biology, 46, 147-154. [Link]

  • Raines, R. T. (2008). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 130(1), 246-251. [Link]

  • Merkel, L., & Budisa, N. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Physical Chemistry Au, 1(1), 2-13. [Link]

  • Schlepckow, K., & Schwalbe, H. (2013). Protein folding and unfolding studied at atomic resolution by fast two-dimensional NMR spectroscopy. Angewandte Chemie International Edition, 52(43), 11202-11205. [Link]

  • Berger, A. A., & Koksch, B. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition, 54(10), 2912-2915. [Link]

  • Balbach, J., Forge, V., van Nuland, N. A., Winder, S. L., Hore, P. J., & Dobson, C. M. (1996). Monitoring the Kinetics of Ion-Dependent Protein Folding by Time-Resolved NMR Spectroscopy at Atomic Resolution. Journal of the American Chemical Society, 118(8), 1930-1931. [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). Origin of the Stability Conferred upon Collagen by Fluorination. Journal of the American Chemical Society, 132(27), 9433-9439. [Link]

  • Lu, K. P., & Zhou, X. Z. (2019). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 20(17), 4233. [Link]

  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(18), 6932-6940. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929-958. [Link]

  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(18), 6932-6940. [Link]

  • Wikipedia. (2023, December 1). Prolyl isomerase. In Wikipedia. [Link]

  • Dyson, H. J., & Wright, P. E. (1998). Kinetic studies of protein folding using NMR spectroscopy. Nature Structural Biology, 5(Suppl), 499-503. [Link]

  • Fersht, A. R. (1999). Proline isomerization and its catalysis in protein folding. In Mechanisms of Protein Folding (2nd ed., pp. 227-250). Oxford University Press. [Link]

  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules (Nobel Lecture). Angewandte Chemie International Edition, 42(29), 3340-3363. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(5), 333-342. [Link]

  • Gerig, J. T. (2003). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 131-185. [Link]

  • Zondlo, N. J. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Biochemistry. [Link]

  • Raines, R. T., & Shoulders, M. D. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 56(6-7), 494-502. [Link]

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Application Notes & Protocols: Leveraging (2S,4S)-4-Fluoropyrrolidine-2-carboxamide for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a range of enzymes, particularly serine proteases.[1][2] This guide provides an in-depth exploration of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, a versatile building block for the rational design and development of potent and selective enzyme inhibitors. We will detail the scientific rationale behind its use, provide validated, step-by-step protocols for inhibitor characterization, and present a clear workflow from initial screening to mechanistic and structural elucidation. These protocols are designed for researchers, scientists, and drug development professionals aiming to harness this powerful chemical scaffold for therapeutic innovation.

The (2S,4S)-4-Fluoropyrrolidine Scaffold: A Strategic Starting Point

The efficacy of the pyrrolidine ring as a proline mimic has established it as a critical pharmacophore for inhibitors targeting enzymes that recognize proline residues.[1] The (2S,4S)-4-Fluoropyrrolidine-2-carboxamide scaffold is particularly advantageous for several key reasons:

  • Stereospecificity and Conformation: The defined (2S, 4S) stereochemistry pre-organizes the molecule into a conformation that is often optimal for fitting into the active sites of target enzymes, particularly the S1 and S2 pockets of serine proteases.[3]

  • Role of Fluorine: The strategic placement of a fluorine atom at the 4-position is not merely an isosteric replacement for hydrogen. Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active site residues, enhancing binding affinity.[4] Furthermore, this modification can improve crucial pharmacokinetic properties such as metabolic stability and bioavailability.[5][6]

  • Target Scope: This scaffold has shown remarkable success in developing inhibitors for several therapeutically relevant serine proteases, including:

    • Dipeptidyl Peptidase IV (DPP-IV): A key target in the management of type 2 diabetes.[3][7]

    • Fibroblast Activation Protein (FAP): A promising target for cancer therapy and diagnosis due to its high expression in the tumor microenvironment.[8][9][10]

    • Prolyl Oligopeptidase (POP): Implicated in neurological disorders, making it a target for cognitive enhancers.[11][12]

The overall workflow for developing an inhibitor from this scaffold follows a logical progression from broad screening to detailed characterization.

G Scaffold (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Scaffold Library Derivative Library Synthesis Scaffold->Library Screening Primary Enzyme Inhibition Screen Library->Screening HitID Hit Identification Screening->HitID IC50 Potency Determination (IC50) HitID->IC50 MOA Mechanism of Action (MOA) Studies IC50->MOA Structural Structural Biology (X-ray/NMR) MOA->Structural LeadOpt Lead Optimization Structural->LeadOpt

Caption: Workflow for enzyme inhibitor development.

Initial Steps: Scaffold Characterization and Quality Control

Before initiating any screening campaign, the integrity of the starting material, (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, must be rigorously verified. This is a critical step to ensure the reproducibility and validity of all subsequent data.

Protocol 2.1: Quality Control of Starting Material

  • Purity Assessment (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water).

    • Inject 1-5 µL onto a reverse-phase C18 column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Analyze the UV chromatogram for purity (should be >95%) and the mass spectrum to confirm the expected molecular weight (C₅H₉FN₂O, MW: 148.14 g/mol ; for the hydrochloride salt C₅H₁₀ClFN₂O, MW: 184.60 g/mol ).

  • Structural Confirmation (¹H and ¹⁹F NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹⁹F NMR spectra.

    • Confirm that the observed chemical shifts, coupling constants, and integration values match the expected structure of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide. The fluorine signal and its coupling to adjacent protons are particularly diagnostic.

  • Solubility Assessment:

    • Determine the compound's solubility in the planned assay buffer. This is crucial for preventing compound precipitation in subsequent experiments, which is a common source of false-positive results.[13]

Protocol: Primary Screening and IC50 Determination

The initial goal is to assess the inhibitory activity of synthesized derivatives and determine their potency, typically quantified by the half-maximal inhibitory concentration (IC50).[14]

Protocol 3.1: Enzyme Inhibition Assay and Dose-Response Curve

This protocol is a general template for a fluorescence-based assay, which is common for proteases like FAP, DPP-IV, and POP.

Materials:

  • Target Enzyme (e.g., recombinant human FAP).

  • Fluorogenic Substrate (e.g., Gly-Pro-AMC for FAP).[8]

  • Assay Buffer (e.g., Tris-HCl, pH 7.5).

  • Test Compounds (derivatives of the core scaffold) dissolved in 100% DMSO.

  • 96-well or 384-well black microplates.

  • Fluorescence plate reader.

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.

    • Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Rationale: Preparing dilutions in DMSO prevents solubility issues and allows for a consistent final DMSO concentration in the assay, which should ideally be kept below 1%.[13]

  • Enzyme Addition and Pre-incubation:

    • Dilute the enzyme to its working concentration in cold assay buffer.

    • Add the diluted enzyme solution to each well (except the "no enzyme" control).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding inhibitors.[15]

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic substrate in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[13]

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence signal (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 60 seconds for 15-30 minutes.[8]

  • Data Analysis and IC50 Calculation:

    • For each well, calculate the initial reaction velocity (rate) by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the rates by setting the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.

Data Presentation:

Compound IDScaffold ModificationTarget EnzymeIC50 (nM)
REF-01 (Reference Compound)FAP15.2
FS-001 (N-benzyl addition)FAP8.7
FS-002 (N-quinolinoyl addition)FAP3.3[10]
FS-003 (N-phenyl addition)FAP45.1

Elucidating the Mechanism of Inhibition (MOA)

Once a potent inhibitor is identified, understanding how it inhibits the enzyme is the next critical step. Kinetic studies can distinguish between different modes of reversible inhibition.[16][17] An enzyme inhibitor disrupts the normal reaction pathway between an enzyme and its substrate.[18]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This increases the apparent Km but does not change the Vmax.[17]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.[17]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[17]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S ES_c->E_c -S P_c E + P ES_c->P_c I_c I EI_c->E_c -I E_n E ES_n ES E_n->ES_n +S EI_n EI E_n->EI_n +I S_n S ES_n->E_n -S P_n E + P ES_n->P_n ESI_n ESI ES_n->ESI_n +I I_n I EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S E_u E ES_u ES E_u->ES_u +S S_u S ES_u->E_u -S P_u E + P ES_u->P_u ESI_u ESI ES_u->ESI_u +I I_u I ESI_u->ES_u -I

Caption: Mechanisms of reversible enzyme inhibition.

Protocol 4.1: Kinetic Analysis using Substrate Variation

  • Experimental Setup:

    • Set up the enzyme assay as described in Protocol 3.1.

    • Use a fixed concentration of your inhibitor (e.g., a concentration close to its IC50).

    • Create a matrix of experiments where you vary the substrate concentration across a wide range (e.g., from 0.2 * Km to 10 * Km).

    • Run the experiment in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the inhibitor.

  • Data Acquisition:

    • Measure the initial reaction velocities for all conditions.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each set of data (control and each inhibitor concentration), calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the velocity (1/V).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[16]

    • Interpretation:

      • Competitive: Lines will intersect on the y-axis.

      • Non-competitive: Lines will intersect on the x-axis.

      • Uncompetitive: Lines will be parallel.

      • Mixed: Lines will intersect in the upper-left quadrant.

    • From these plots, you can calculate the inhibition constant (Ki), which is a more precise measure of inhibitor potency than the IC50.

Advanced Characterization: Structural Biology

Visualizing how an inhibitor binds to its target provides invaluable information for structure-based drug design and lead optimization.[19][20] X-ray crystallography is a powerful technique to determine the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.[21]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor S1 S1 Pocket (Specificity) S2 S2 Pocket (Hydrophobic) Cat Catalytic Triad (e.g., Ser, His, Asp) Pyrrolidine Fluoropyrrolidine Ring Pyrrolidine->S1 Occupies pocket Carboxamide Carboxamide Group Carboxamide->Cat Forms H-bonds R_group R-Group R_group->S2 Makes hydrophobic contacts

Caption: Inhibitor binding in a protease active site.

Protocol 5.1: Preparing an Enzyme-Inhibitor Complex for Crystallography

  • Protein Expression and Purification:

    • Express the target enzyme in a suitable system (e.g., E. coli or mammalian cells) and purify it to >98% homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

    • Rationale: High purity and homogeneity are essential for obtaining well-ordered crystals.

  • Complex Formation:

    • Concentrate the purified protein to a high concentration (typically 5-10 mg/mL).

    • Add the inhibitor to the protein solution at a molar excess (e.g., 5-10 fold) to ensure saturation of the binding sites. The inhibitor should be added from a concentrated stock to minimize the final DMSO concentration.

    • Incubate the mixture for several hours or overnight at 4°C to allow for complete binding.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting drop or hanging drop) methods.

    • Screen a wide range of conditions (precipitants, buffers, salts, additives) using commercially available or custom-made screens.

    • Incubate the trials at a constant temperature (e.g., 20°C) and monitor regularly for crystal growth over several days to weeks.

  • Crystal Optimization and Data Collection:

    • Once initial crystal "hits" are identified, optimize the crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

    • Cryo-protect the crystals and collect diffraction data at a synchrotron source.

    • The resulting electron density map can then be used to solve the three-dimensional structure of the enzyme-inhibitor complex.[19]

Conclusion

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a highly valuable and validated scaffold for the development of inhibitors against key serine proteases. Its stereochemically defined, fluorinated structure provides a distinct advantage for achieving high potency and favorable drug-like properties. By following a systematic approach encompassing rigorous quality control, robust enzymatic screening, detailed mechanistic studies, and structural analysis, researchers can effectively translate this privileged starting material into highly promising lead compounds for therapeutic development.

References

  • Brodelt, J. et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed.
  • Auld, D. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science Publishers.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText.
  • Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. (1997). PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. (n.d.). ACS Publications.
  • Edmondson, S., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents. (2020). PMC - NIH.
  • Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. (2008). UniProt.
  • Verma, S. K., Sharma, S. K., & Thareja, S. (2025). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. ResearchGate.
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). PMC - PubMed Central.
  • Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor. (2020). Journal of Nuclear Medicine.
  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable.
  • a Common substructures of structural classes of pyrrolidinebased DPP-IV... (n.d.). ResearchGate.
  • Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. (n.d.). PMC - NIH.
  • FAP (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2025). ResearchGate.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.
  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023). PMC - NIH.
  • Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. (2018). PubMed.
  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. (n.d.). PubMed.
  • Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. (n.d.). Frontiers.
  • Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH. (n.d.). PubMed.
  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. (n.d.). MySkinRecipes.
  • Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. (n.d.). Biochemical Journal.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central.
  • Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. (n.d.). ResearchGate.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Chapter 8: Integrative Structural Biology of Enzyme Active Sites. (2023). Books.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.
  • (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Enzyme Inhibition. (n.d.). BioNinja.
  • (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid. (n.d.). Biosynth.
  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed.

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Application Note: Enhancing Peptide Bioavailability with Fluorinated Prolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

The Foundational Challenge: Poor Peptide Bioavailability

Peptide-based therapeutics offer remarkable specificity and potency. However, their translation from promising leads to effective drugs is frequently hampered by poor oral bioavailability and short in-vivo half-lives. The primary obstacles are their susceptibility to proteolytic degradation by enzymes like pepsin and chymotrypsin, and their limited ability to permeate cell membranes due to high polarity and molecular weight[1]. These challenges necessitate strategies that can structurally fortify the peptide backbone without compromising its biological activity.

The Fluorinated Proline Strategy: A Subtle Change with Profound Impact

A powerful approach to overcoming these limitations is the site-specific incorporation of non-natural amino acids, particularly fluorinated prolines. Proline is unique due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone[2]. The strategic addition of fluorine, the most electronegative element, leverages its minimal steric footprint and profound stereoelectronic effects to further control the peptide's three-dimensional structure. This "atomic-level" modification can dramatically enhance metabolic stability and modulate physicochemical properties, thereby improving overall bioavailability[3][4].

Mechanistic Insights: The Causality Behind Fluorination's Success

The efficacy of fluorinated prolines is not serendipitous; it is rooted in predictable stereoelectronic principles that govern peptide conformation.

Conformational Pre-organization via Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar but exists in two primary "puckered" conformations: Cγ-endo (puckered towards the peptide backbone) and Cγ-exo (puckered away). The stereochemistry of fluorine at the 4-position dictates this pucker due to a powerful gauche effect between the electronegative fluorine and the backbone amide nitrogen[3].

  • (4R)-Fluoroproline ((4R)-FPro): Strongly favors an exo pucker. This conformation preferentially stabilizes the trans conformation of the preceding peptidyl-prolyl bond.

  • (4S)-Fluoroproline ((4S)-FPro): Strongly favors an endo pucker. This conformation reduces the energy barrier between trans and cis isomers, often increasing the population of the cis conformer relative to natural proline[3][5].

This conformational control is critical. Many bioactive peptides adopt a polyproline type II (PPII) helix, which requires all-trans amide bonds. Incorporating (4R)-FPro can "lock" the peptide into this bioactive conformation, increasing receptor affinity and simultaneously shielding the backbone from proteolytic enzymes that recognize more flexible structures[5][6].

G cluster_0 Fluorine Stereochemistry Dictates Conformation FPro_R (4R)-Fluoroproline Pucker_Exo Cγ-exo Ring Pucker FPro_R->Pucker_Exo Gauche Effect FPro_S (4S)-Fluoroproline Pucker_Endo Cγ-endo Ring Pucker FPro_S->Pucker_Endo Gauche Effect Amide_Trans Stabilizes TRANS Amide Bond (Favors PPII Helix) Pucker_Exo->Amide_Trans Amide_Cis Increases CIS Amide Population Pucker_Endo->Amide_Cis

Fig 1: Relationship between fluorine stereochemistry, ring pucker, and amide bond conformation.
Enhancing Proteolytic Resistance

By rigidifying the peptide backbone, fluorinated prolines can sterically hinder the approach of proteases, effectively "hiding" cleavage sites. However, it is crucial to note that enhanced stability is not guaranteed and is highly context-dependent. The position of the fluoroproline relative to the cleavage site, the specific protease, and the fluorine content all play a role[7]. A systematic experimental evaluation is therefore essential.

Modulating Physicochemical Properties

Fluorination increases the lipophilicity of the amino acid side chain. This can improve a peptide's ability to partition into and across cellular membranes, a key step for absorption[8]. This enhanced lipophilicity can also improve binding affinity within hydrophobic pockets of target receptors[4].

Selecting the Appropriate Fluorinated Proline Analogue

The choice of fluoroproline is a critical design decision. Different analogues offer varying degrees of conformational control. The table below, compiled from literature data, provides a comparative reference to guide selection based on the desired conformational outcome[3].

Proline AnaloguePredominant Ring PuckerKtrans/cis (Ratio)% cis Conformer (in model peptide)Primary Application
Proline (Pro) Mixed~2.7 - 4.8~17-27%Baseline Control
(4R)-FPro Cγ-exo~9.0~10%Stabilize trans bonds; enforce PPII helices
(4S)-FPro Cγ-endo~2.4~29%Induce or stabilize cis bonds; introduce turns
4,4-Difluoro-Pro Mixed (No Gauche Effect)~4.6~18%Act as a native-like probe with a ¹⁹F NMR signal
(4R)-Tfm-Pro Cγ-exo~4.0~20%Native-like conformation with a strong ¹⁹F NMR signal

Data is derived from model peptide systems (e.g., Ac-(F)Pro-OMe) and may vary based on the adjacent amino acid sequence.[3]

Experimental Workflow & Protocols

A robust evaluation of fluorinated peptides requires a systematic workflow encompassing synthesis, purification, and multi-parametric characterization.

G A Peptide Design & F-Pro Selection B Solid-Phase Peptide Synthesis A->B C Cleavage & RP-HPLC Purification B->C D Mass Spectrometry Confirmation C->D E In Vitro Stability Assay (Proteolysis) D->E F Permeability Assay (e.g., PAMPA) D->F G Structural Analysis (NMR, CD) D->G H In Vivo PK Study (if warranted) E->H F->H G->H

Fig 2: Overall experimental workflow for evaluating fluorinated peptides.
Protocol 5.1: Synthesis of Peptides with Fluorinated Prolines via SPPS

This protocol outlines the standard Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating a fluorinated proline.

Rationale: SPPS is the gold standard for peptide synthesis, allowing for the sequential addition of amino acids to a solid support. Commercially available Fmoc-protected fluorinated prolines can be seamlessly integrated into this process[3].

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including desired Fmoc-(4R)-FPro-OH or Fmoc-(4S)-FPro-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Automated peptide synthesizer or manual SPPS vessel

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Activate the first C-terminal Fmoc-amino acid (4 eq) with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash with DMF.

    • Coupling: Pre-activate the next Fmoc-amino acid (including the fluorinated proline at the desired position) as in step 2. Couple for 1-2 hours.

    • Wash: Wash with DMF and DCM.

    • Repeat this cycle for all amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter to separate the peptide solution from the resin beads.

    • Precipitate the crude peptide in cold diethyl ether. Centrifuge and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the mass of the purified peptide using LC-MS or MALDI-TOF mass spectrometry.

Protocol 5.2: In Vitro Proteolytic Stability Assay

Rationale: This protocol provides a quantitative measure of the peptide's resistance to enzymatic degradation compared to its non-fluorinated counterpart. This is a critical, self-validating step to confirm the hypothesis that fluorination enhances stability.

Materials:

  • Purified fluorinated peptide and non-fluorinated control peptide

  • Protease: α-chymotrypsin or human plasma

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% Trichloroacetic Acid (TCA)

  • RP-HPLC system with a C18 column

  • Incubator or water bath at 37°C

Methodology:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the fluorinated and non-fluorinated peptides in water or PBS. Prepare a 1 mg/mL stock of α-chymotrypsin in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of PBS.

    • Add 5 µL of the peptide stock solution (final concentration ~50 µg/mL).

    • Pre-incubate the tube at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 5 µL of the α-chymotrypsin stock solution (final enzyme:substrate ratio of 1:100 w/w is a good starting point).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the 10 µL aliquot to a new tube containing 10 µL of 10% TCA to stop the enzymatic reaction. Vortex and centrifuge to pellet the precipitated enzyme.

  • HPLC Analysis:

    • Inject the supernatant from each quenched time point onto the RP-HPLC system.

    • Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak area of the parent peptide at each time point.

    • Normalize the peak area at t=x to the peak area at t=0.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.

Expected Outcome & Validation: A successful modification will show a significantly longer half-life for the fluorinated peptide compared to the non-fluorinated control, as summarized in the table below.

PeptideHalf-Life (t₁/₂) in Chymotrypsin (min)Fold Improvement
Parent Peptide (Control)151.0x
(4R)-FPro Peptide18012.0x

Conclusion and Future Directions

The incorporation of fluorinated prolines is a validated and powerful strategy for enhancing the bioavailability of peptide therapeutics. By leveraging fundamental principles of stereoelectronics, researchers can rationally design peptides with superior conformational stability and proteolytic resistance. The protocols outlined here provide a clear framework for the synthesis and evaluation of these next-generation drug candidates. Future work will continue to explore novel fluorinated amino acids and their application in more complex biological systems, further bridging the gap between peptide discovery and clinical success[3].

References

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.PubMed Central.
  • Fluorinated peptide biomaterials.
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI.Wiley Online Library.
  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins.PubMed Central.
  • Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137.MDPI.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.PubMed Central.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Recent advances in the synthesis of fluorinated amino acids and peptides.RSC Publishing.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement.PubMed Central.
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.PubMed.

Sources

Application Note: A Multi-Modal Analytical Approach for Peptides Incorporating (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of peptides. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and influence peptide conformation, often leading to increased binding affinity and therapeutic efficacy.[1][2][3] (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, a derivative of proline, is a particularly valuable building block. Its unique stereochemistry and the presence of a fluorine atom can induce specific conformational constraints and offer a powerful probe for analytical characterization.[4][5] This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of peptides containing this unique fluorinated proline analogue. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Specialized Methods are Crucial

The introduction of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide into a peptide sequence necessitates a multi-modal analytical approach. The fluorine atom, while beneficial for therapeutic properties, can alter the peptide's behavior in standard analytical workflows. For instance, the increased hydrophobicity due to fluorination can significantly impact chromatographic retention times.[6][7] Furthermore, the unique conformational preferences induced by the fluorinated pyrrolidine ring demand sophisticated spectroscopic techniques for in-depth structural elucidation.[8][9][10] This guide will equip you with the necessary protocols to confidently navigate these analytical challenges.

I. Chromatographic Purity and Identity Confirmation: HPLC/UPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the foundational techniques for assessing the purity and confirming the identity of synthesized peptides. The introduction of the fluorinated proline moiety requires careful optimization of chromatographic conditions.

Expert Insights: The "Fluorous" Effect in Reversed-Phase Chromatography

The presence of fluorine increases the hydrophobicity of the peptide.[2][7] This "fluorous effect" will generally lead to longer retention times on reversed-phase columns compared to their non-fluorinated counterparts. This necessitates adjustments to the gradient elution profile to ensure efficient separation from impurities. Our experience shows that a shallower gradient or a higher initial concentration of the organic mobile phase may be required for optimal resolution.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a general method for the purity assessment of a peptide containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA)) to a final concentration of 1 mg/mL.
  • Vortex briefly and centrifuge to pellet any insoluble material.

2. HPLC System and Column:

  • System: A standard HPLC or UPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm particle size). For higher resolution and faster run times, a sub-2 µm particle size UPLC column can be employed.
  • Column Temperature: 25-40 °C. Elevated temperatures can improve peak shape.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
  • Detection: UV at 220 nm and 280 nm.
  • Injection Volume: 5-20 µL.
  • Gradient: A typical starting gradient is shown in the table below. This should be optimized based on the specific peptide's hydrophobicity.
Time (min)% Mobile Phase B
05
2565
2795
3095
315
355

5. Data Analysis:

  • Integrate the peak areas in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

Connecting the HPLC/UPLC system to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) provides unambiguous confirmation of the peptide's identity.

1. Ionization Source:

  • Electrospray Ionization (ESI) is the most common and suitable method for peptides.[11]

2. Mass Analyzer Settings:

  • Mass Range: Scan a range that encompasses the expected m/z values of the protonated peptide. For a peptide of molecular weight 'X', the expected [M+H]+ ion will be at m/z = X+1. Also, look for multiply charged ions (e.g., [M+2H]2+ at m/z = (X+2)/2).
  • Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement.
  • Fragmentation (MS/MS): To confirm the sequence, perform collision-activated dissociation (CAD) or other fragmentation techniques on the parent ion.[12] The fragmentation pattern will provide sequence information and confirm the presence and location of the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide residue.

Data Interpretation: The accurate mass measurement should be within 5 ppm of the theoretical mass of the peptide. The MS/MS fragmentation pattern should be consistent with the expected peptide sequence.

II. In-depth Structural Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the three-dimensional structure and dynamics of peptides in solution. For peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, ¹⁹F NMR offers a direct and sensitive window into the local environment of the fluorinated residue.[8][9][10][13]

Expert Insights: The Power of ¹⁹F NMR

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, providing valuable information about the conformation of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.[14][15] Changes in the ¹⁹F chemical shift upon ligand binding or changes in solution conditions can provide critical insights into the peptide's structure-activity relationship.

Protocol 3: ¹H and ¹⁹F NMR for Conformational Analysis

1. Sample Preparation:

  • Dissolve the peptide in a deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) for observing amide protons) to a concentration of 1-5 mM.
  • Add a known concentration of an internal standard for ¹⁹F NMR if quantitative measurements are desired (e.g., trifluoroacetic acid).

2. NMR Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a fluorine-capable probe is required.

3. ¹H NMR Experiments:

  • 1D ¹H: Provides a general overview of the peptide's proton signals.
  • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems, aiding in the assignment of amino acid residues.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's 3D structure.

4. ¹⁹F NMR Experiments:

  • 1D ¹⁹F: The ¹⁹F spectrum will show a signal for the fluorine atom on the pyrrolidine ring. The chemical shift and the presence of multiple peaks can indicate different conformational states (e.g., cis/trans isomers).[10]
  • 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can reveal through-space interactions between the fluorine atom and nearby protons, providing valuable distance restraints for structural calculations.

5. Data Analysis:

  • Assign the proton resonances using the TOCSY and NOESY spectra.
  • Analyze the ¹⁹F chemical shifts to assess the conformational preferences of the fluorinated proline.
  • Use the NOESY and HOESY data to generate a set of distance restraints for molecular modeling and structure calculation.

III. Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps and techniques involved in the characterization of peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

Figure 1: A comprehensive workflow for the synthesis, purification, and multi-modal analytical characterization of peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

IV. Summary of Key Analytical Parameters

The following table summarizes the critical parameters for the analytical techniques discussed in this application note. These should be considered as starting points and may require optimization for specific peptides.

TechniqueParameterRecommended Starting PointRationale & Key Considerations
HPLC/UPLC ColumnC18 Reversed-PhaseGood retention for hydrophobic peptides. Consider alternative phases (e.g., C8, Phenyl) for optimization.
Mobile PhaseA: 0.1% TFA in H₂OB: 0.1% TFA in ACNTFA is a common ion-pairing agent that improves peak shape.
Gradient5-65% B over 25 minAdjust based on peptide hydrophobicity to ensure good resolution.
Mass Spec. IonizationElectrospray Ionization (ESI)"Soft" ionization technique suitable for peptides, minimizing fragmentation.
Mass AnalyzerOrbitrap or TOFProvides high resolution and mass accuracy for unambiguous formula determination.
FragmentationCollision-Activated Dissociation (CAD)Provides sequence-confirming fragment ions.
NMR Spectrometer≥ 500 MHzHigher field strength provides better signal dispersion and sensitivity.
¹H ExperimentsTOCSY, NOESYEssential for resonance assignment and 3D structure determination.
¹⁹F Experiments1D ¹⁹F, ¹H-¹⁹F HOESYDirectly probes the fluorinated residue's environment and interactions.

Conclusion

The successful development of peptide therapeutics containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hinges on a robust and comprehensive analytical characterization strategy. This application note has provided a detailed guide to the key analytical techniques, including HPLC/UPLC-MS and NMR spectroscopy, along with expert insights and detailed protocols. By employing this multi-modal approach, researchers can confidently assess the purity, confirm the identity, and elucidate the detailed structural features of these promising next-generation peptide candidates. The provided workflows and protocols serve as a validated starting point for the rigorous analysis required in a drug discovery and development setting.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Investigation of fluorinated prolines by NMR spectroscopy. University of Southampton. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Investigation of fluorinated prolines by NMR spectroscopy at University of Southampton. FindAPhD.com. [Link]

  • Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Beilstein-Institut. [Link]

  • Fluorinated peptide biomaterials. PMC - NIH. [Link]

  • Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection. PubMed. [Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. [Link]

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. MySkinRecipes. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]

  • Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. ResearchGate. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. University of Edinburgh Research Explorer. [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]

  • Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins. PubMed. [Link]

  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI. [Link]

  • Synthesis and purification of peptide nucleic acids. PubMed. [Link]

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Application Notes and Protocols for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a specialized chiral building block pivotal in contemporary drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique conformational constraints and modulates the physicochemical properties of resulting molecules. This modification can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of peptide-based therapeutics and other advanced pharmaceutical agents. Its primary application lies in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders. The hydrochloride salt form generally offers improved solubility and handling characteristics compared to the freebase.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and application of this valuable synthetic intermediate. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is foundational to its proper handling and application.

PropertyValueSource(s)
CAS Number 426844-23-7Multiple Vendors
Molecular Formula C₅H₁₀ClFN₂OMultiple Vendors
Molecular Weight 168.59 g/mol Multiple Vendors
Appearance White to off-white solid/powderGeneral Chemical Properties
Melting Point 240 - 245 °C[1]
Boiling Point 337.3 °C at 760 mmHg[1]
Purity Typically ≥98%[1]
Solubility Good solubility in aqueous solutions.[2]

Safety, Handling, and Personal Protective Equipment (PPE)

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chemical substance that requires careful handling to minimize exposure and ensure laboratory safety. The following safety protocols are mandatory.

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Mandatory Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. It is advisable to double-glove for added protection. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

Engineering Controls
  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted within a properly functioning chemical fume hood.

  • Ventilation: Ensure good general laboratory ventilation to dilute any potential fugitive emissions.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

Storage and Stability

The stability of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is contingent upon proper storage conditions. Its hygroscopic and potentially light-sensitive nature necessitates the following precautions.

Storage Conditions
  • Temperature: For short-term storage (1-2 weeks), maintain at -4°C. For long-term storage (1-2 years), store at -20°C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Container: The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. Amber glass vials with a secure cap are recommended.[4][5]

  • Location: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[6]

Signs of Degradation

While significant degradation may not always be visually apparent, researchers should be vigilant for the following signs:

  • Color Change: Any deviation from the initial white or off-white appearance.

  • Clumping or Caking: This may indicate moisture absorption due to improper storage.

  • Inconsistent Analytical Results: Changes in chromatographic profiles (e.g., HPLC, TLC) or spectroscopic data (e.g., NMR) compared to a fresh sample.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Protocol for Weighing and Handling the Solid Compound

This protocol is designed to minimize exposure and prevent contamination of the compound.

Caption: Workflow for weighing the solid compound.

Protocol for Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution, for example, a 10 mM solution in an aqueous buffer. As a hydrochloride salt, the compound is expected to have good aqueous solubility.[2]

Materials:

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

  • Volumetric flask

  • Appropriate solvent (e.g., sterile water, PBS buffer)

  • Magnetic stirrer and stir bar (optional)

  • Pipettes

Procedure:

  • Calculate the required mass:

    • For a 10 mM solution in 10 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L * 0.010 L * 168.59 g/mol = 0.016859 g (or 16.86 mg)

  • Weigh the compound: Following the protocol in section 4.1, accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed solid to the volumetric flask.

    • Add approximately half of the final desired volume of the solvent.

    • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely. The hydrochloride salt should readily dissolve in aqueous media.[2]

    • Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Storage of the Solution:

    • Store the stock solution in a tightly sealed, clearly labeled, and light-protected container (e.g., amber vial or a clear vial wrapped in aluminum foil).[4]

    • For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, aliquot the solution and store at -20°C or below to avoid repeated freeze-thaw cycles.

Caption: Step-by-step solution preparation workflow.

Application in Synthetic Chemistry: A Conceptual Workflow

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride serves as a crucial precursor in multi-step syntheses. A common application involves its use in peptide coupling reactions. The following diagram illustrates a conceptual workflow for such a reaction.

Synthetic_Application cluster_Reactants Reactant Preparation cluster_Reaction Reaction Setup cluster_Processing Work-up and Purification Reactant1 (2S,4S)-4-Fluoropyrrolidine- 2-carboxamide hydrochloride Setup1 Dissolve reactants in an anhydrous aprotic solvent (e.g., DMF, DCM) Reactant1->Setup1 Reactant2 Carboxylic Acid Coupling Partner Reactant2->Setup1 Reactant3 Coupling Reagents (e.g., HATU, HOBt) Setup3 Add coupling reagents and stir at controlled temperature Reactant3->Setup3 Reactant4 Non-nucleophilic Base (e.g., DIPEA) Setup2 Add base to neutralize HCl salt and deprotonate the amine Reactant4->Setup2 Setup1->Setup2 Setup2->Setup3 Workup Aqueous Work-up Setup3->Workup Purification Chromatography (e.g., Flash, HPLC) Workup->Purification FinalProduct Final Coupled Product Purification->FinalProduct

Caption: Conceptual workflow for a peptide coupling reaction.

Conclusion

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a potent tool in the arsenal of medicinal chemists. Its unique structural features offer significant advantages in the design of novel therapeutics. Adherence to the handling, storage, and application protocols outlined in this document is essential for ensuring the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of all laboratory personnel.

References

  • BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
  • Patel, S., & Mandava, V. (2010).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • BIOFOUNT. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the handling and formulation of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

My stock solution of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride appears cloudy or has low solubility in aqueous buffers. What is the primary cause and how can I fix this?

Answer:

Cloudiness or incomplete dissolution in aqueous buffers is a common issue for hydrochloride salts of small molecules and can stem from several factors, primarily related to pH and concentration. As an amine hydrochloride, the solubility of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is highly dependent on the pH of the medium.

Causality Explained: The molecule contains a basic pyrrolidine nitrogen that is protonated in its hydrochloride salt form. This protonation renders the molecule more polar and thus more soluble in aqueous solutions. However, if the pH of your buffer is at or above the pKa of the pyrrolidine nitrogen, the equilibrium will shift towards the less soluble, neutral free base form, leading to precipitation. Weakly basic drugs typically exhibit higher solubility at lower pH values.[1][2][3]

Troubleshooting Protocol:

  • pH Verification and Adjustment:

    • Measure the pH of your final solution.

    • To maintain the protonated, soluble form, the pH of the solution should ideally be at least 2 pH units below the pKa of the pyrrolidine amine. While the specific pKa for this compound is not readily published, related pyrrolidine structures suggest a pKa in the range of 8-10.[4][5][6] Therefore, maintaining a pH below 7 is a good starting point.

    • If the pH is too high, adjust it downwards using a dilute solution of HCl.

  • Initial Dissolution in Acidified Water:

    • Instead of dissolving the compound directly in a buffer, first, dissolve it in deionized water or a slightly acidic solution (e.g., 0.01 M HCl).

    • Once fully dissolved, you can add this stock solution to your final buffer system, ensuring the final pH remains in the optimal range.

  • Solubility Assessment:

    • Perform a simple pH-solubility profile to determine the optimal pH range for your desired concentration. This involves preparing saturated solutions in buffers of varying pH and measuring the concentration of the dissolved compound.

I am observing precipitation when I add my aqueous stock solution to a physiological buffer (e.g., PBS at pH 7.4). What is happening and how can I prevent this?

Answer:

This phenomenon is likely due to a combination of pH shift and a potential issue known as salt disproportionation .[7][8] When you introduce the acidic stock solution of the hydrochloride salt into a neutral or slightly basic buffer like PBS, the local pH increases.

Causality Explained:

  • pH Shift: As explained previously, the increase in pH to 7.4 can push the equilibrium towards the less soluble free base form of the compound.

  • Salt Disproportionation: This is a process where the soluble salt form converts into its poorly soluble, non-ionic free base.[7][9] This is a solution-mediated process that can be triggered by changes in pH.[10][11] Even in a solid formulation, this can occur in localized aqueous microenvironments.[7] The presence of other ions in the buffer can also influence the solubility of the salt.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for addressing this issue:

G cluster_0 Troubleshooting Precipitation in Physiological Buffers start Precipitation Observed in Physiological Buffer check_pH Is the final solution pH > pKa of the compound? start->check_pH lower_pH Lower the pH of the final buffer (if experimentally permissible) check_pH->lower_pH Yes cosolvent Option 1: Use a Co-solvent System check_pH->cosolvent No, or pH change not possible cyclodextrin Option 2: Use Cyclodextrins check_pH->cyclodextrin No, or pH change not possible success Solubility Improved lower_pH->success reassess Re-evaluate Formulation Strategy lower_pH->reassess cosolvent->success cyclodextrin->success

Caption: Decision workflow for troubleshooting precipitation.

Recommended Strategies:

  • Co-solvent Systems:

    • Concept: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[12][13][14]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[15]

    • Protocol:

      • Prepare a concentrated stock solution of the compound in a suitable co-solvent (e.g., 10-50 mM in DMSO or ethanol).

      • Add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

      • Keep the final concentration of the co-solvent as low as possible (typically <5% v/v) to avoid potential effects on your experiment.[12]

  • Cyclodextrin-Based Formulations:

    • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.[18][19]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.

    • Protocol (Kneading Method):

      • Weigh out the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and a molar excess (e.g., 1:1 or 1:2 ratio) of HP-β-CD.

      • Add a small amount of a water/ethanol mixture to form a paste.

      • Knead the paste for 30-60 minutes.

      • Dry the resulting solid under vacuum.

      • The resulting powder is a complex that can be dissolved in your aqueous buffer.

How does the fluorine atom in the molecule affect its solubility?

Answer:

The presence of a fluorine atom can have complex and sometimes counterintuitive effects on a molecule's physicochemical properties, including solubility.

Causality Explained:

  • Increased Lipophilicity: Fluorine is highly electronegative, but when substituted for hydrogen on an aliphatic ring, it can increase the lipophilicity of the molecule.[20][21][22] This is because the C-F bond is highly polarized, but the fluorine atom itself is not very polarizable and can create a more "hydrophobic" surface area. This increased lipophilicity can sometimes lead to reduced aqueous solubility.[23]

  • Altered Basicity (pKa): As the most electronegative element, fluorine has a strong electron-withdrawing effect. This effect can pull electron density away from the nearby pyrrolidine nitrogen, making it less basic.[20][24] A lower basicity (lower pKa) means that a lower pH is required to achieve full protonation and solubilization.

  • Metabolic Stability: While not directly related to initial solubility, the C-F bond is stronger than a C-H bond, which can block metabolic "soft spots" and increase the compound's stability in biological systems.[20][21][23]

Practical Implications:

  • The increased lipophilicity from the fluorine atom may be a contributing factor to the compound's solubility challenges in aqueous media.

  • The potentially lower pKa means that you might need to work at a more acidic pH to maintain solubility compared to a non-fluorinated analog.

What are some recommended solvents for creating a high-concentration stock solution for non-aqueous experiments?

Answer:

For applications requiring a high-concentration stock solution that will be diluted into a non-aqueous medium, or for analytical purposes, the following solvents are good starting points. A systematic solvent screening is always recommended.

Recommended Solvents and Expected Solubility:

SolventClassExpected SolubilityNotes
Methanol Polar ProticHighOften a good starting point for polar hydrochloride salts.
Ethanol Polar ProticModerate to HighGenerally good solubility; often less toxic than methanol.
DMSO Polar AproticHighExcellent solubilizing power for a wide range of compounds. Ensure it is anhydrous.
DMF Polar AproticHighSimilar to DMSO, good for polar compounds.
Water Polar ProticpH-dependentHigh solubility at acidic pH (<5).

Experimental Protocol for Solubility Screening:

  • Add a pre-weighed amount of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (e.g., 5 mg) to a small vial.

  • Add the test solvent in small, known increments (e.g., 50 µL).

  • After each addition, vortex the vial for 1-2 minutes.

  • Observe for complete dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

This process can be visualized as follows:

Caption: A stepwise workflow for solvent screening.

References

Sources

Preventing side reactions during coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid

A Guide to Preventing Side Reactions for Researchers and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing the coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid. This fluorinated proline analog is a valuable building block in medicinal chemistry, often employed to enhance the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics.[1][2] However, like other amino acids, its successful incorporation into a growing peptide chain requires careful consideration of reaction conditions to prevent yield-reducing and purity-compromising side reactions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the chemical causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the coupling of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid.

Q1: My reaction is showing significant epimerization at the C-2 stereocenter of the fluoropyrrolidine ring. I thought proline derivatives were resistant to racemization. What's happening?

A: While proline is generally considered resistant to racemization due to its rigid cyclic structure, which disfavors the formation of a planar oxazolone intermediate, epimerization is not impossible.[3] Under certain conditions, especially during segment condensation or with highly activating reagents, loss of stereochemical integrity can occur. Unexpectedly, studies have shown that the common additive 1-hydroxybenzotriazole (HOBt) can, in some specific cases involving proline esters, act as a catalyst for racemization.[4]

Core Causes & Solutions:

  • Over-activation: Highly reactive coupling reagents or extended pre-activation times can increase the risk.

  • Base Strength: Strong, non-nucleophilic bases like DBU or excess DIPEA can facilitate proton abstraction from the α-carbon, leading to epimerization.[3]

  • Solvent Effects: Polar aprotic solvents like DMF are known to increase epimerization rates compared to less polar solvents like dichloromethane (DCM).[5]

Troubleshooting Steps:

  • Switch Additive: Replace HOBt with a more modern racemization suppressant like OxymaPure® (ethyl cyanohydroxyiminoacetate).

  • Lower Temperature: Perform the coupling at 0°C or even lower to reduce the rate of epimerization.[3][6]

  • Use a Weaker Base: If significant epimerization is observed, consider switching from DIPEA to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[3]

  • Change Solvent: If the solubility of your substrates allows, switch from DMF to DCM.[7]

Q2: I'm experiencing premature chain termination, especially when the fluoropyrrolidine is the second residue in my sequence. What is the likely cause?

A: This is a classic symptom of Diketopiperazine (DKP) formation . After the second amino acid (in this case, the fluoropyrrolidine) is coupled and its N-terminal protecting group (e.g., Fmoc) is removed, the free amine can attack the ester linkage of the first amino acid, cyclizing to form a stable six-membered diketopiperazine ring and cleaving the dipeptide from the resin. This side reaction is especially prevalent when proline or its analogs are in the first or second position of the peptide sequence.[8]

Preventative Strategies:

  • Use Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk around the ester linkage.[8]

  • Couple a Dipeptide: Instead of coupling the fluoropyrrolidine as a single amino acid, pre-form a dipeptide in solution (e.g., Fmoc-Xaa-(2S,4S)-4-F-Pro-OH) and couple this unit to the resin-bound amine. This bypasses the vulnerable dipeptidyl-resin stage.

  • Modify Deprotection Conditions: Use a milder Fmoc deprotection cocktail if possible, although this is often less effective than the strategies above.

Q3: My mass spectrometry results show an unexpected mass addition on my peptide, and the sequence has stopped growing. What could this be?

A: This is likely due to guanidinylation of the N-terminal amine. This side reaction is specific to the use of aminium/uronium-based coupling reagents like HBTU, TBTU, and HATU.[9] If the carboxylic acid activation is slow or if an excess of the coupling reagent is used, the reagent itself can react with the free N-terminal amine of the peptide chain. This forms a stable guanidinium group, which is non-nucleophilic and irreversibly terminates the peptide chain.[8][9]

How to Avoid Guanidinylation:

  • Pre-activate the Carboxylic Acid: Always mix the (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) and allow them to stir for several minutes before adding this solution to the resin-bound amine.[8][10] This ensures the coupling reagent is consumed in activating the acid.

  • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP® or PyAOP® do not have this side reaction and are an excellent alternative, especially for difficult or slow couplings.[9][11]

Section 2: In-Depth Troubleshooting & Mechanistic Insights

Guide 1: Controlling Stereochemistry - Epimerization Pathways

Epimerization during amide bond formation typically proceeds through the formation of a 5(4H)-oxazolone intermediate, which allows for the abstraction and re-addition of the α-proton, scrambling the stereocenter. While less common for proline, forcing conditions can still lead to loss of stereochemical purity.

epimerization_pathway Start (2S,4S)-Acid Activated Activated Ester (O-Acylisourea / Active Ester) Start->Activated + Coupling Reagent Product Desired (S,S)-Peptide Activated->Product + R'-NH2 (Fast) Oxazolone Oxazolone/ Enolate Intermediate Activated->Oxazolone Base / Heat (Slow) Epimer Epimerized (R,S)-Peptide Oxazolone->Activated Protonation Oxazolone->Epimer + R'-NH2 Amine R'-NH2 Amine->Product Amine->Epimer

Caption: Desired coupling pathway versus the epimerization side reaction.

Guide 2: Preventing Chain Termination Side Reactions

This intramolecular cyclization is a major pathway for termination at the dipeptide stage.

dkp_formation DipeptideResin H-Pro(4F)-Xaa-O-Resin (Deprotected Dipeptide) DKP Diketopiperazine (Cyclized Product) DipeptideResin->DKP Intramolecular Attack ChainElongation Desired Tripeptide DipeptideResin->ChainElongation Successful Coupling (+ Fmoc-AA-OH) CleavedResin HO-Resin DKP->CleavedResin Release

Caption: Competing pathways of chain elongation vs. DKP formation.

The choice of coupling reagent class has a direct impact on potential side reactions.

Reagent ClassExamplesProsCons (in this context)
Aminium/Uronium HATU, HBTU, HCTUVery fast, highly efficient, good solubility.[9]Risk of N-terminal guanidinylation if not pre-activated.[8][9]
Phosphonium PyBOP, PyAOPHigh efficiency, clean reactions, no guanidinylation risk .[9][12]Byproducts can sometimes be more difficult to remove. BOP forms carcinogenic HMPA.[3][12]
Carbodiimide DIC, EDCCost-effective, simple to use.Risk of N-acylurea formation, higher epimerization risk without additives.[3][11]

Section 3: Recommended Experimental Protocols

These protocols are designed as robust starting points. Always monitor reaction progress via TLC or LC-MS.

Protocol 1: Low-Risk Coupling with HATU (Pre-activation)

This protocol minimizes both guanidinylation and epimerization and is recommended for most standard couplings.

  • Resin Swelling: Swell the resin-bound amine (1.0 equiv.) in anhydrous DMF or NMP for 30-60 minutes.

  • Reagent Solution: In a separate vial, dissolve (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (1.5 equiv.) in anhydrous DMF.

  • Pre-activation: To the acid solution, add HATU (1.45 equiv.) and a non-nucleophilic base like DIPEA (3.0 equiv.). Allow this mixture to stir at room temperature for 15-20 minutes.[6] Causality: This pre-activation step ensures the formation of the active ester and consumes the HATU, preventing it from reacting with the peptide's N-terminus.[8][10]

  • Coupling: Add the activated acid solution to the drained, swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Wash: Monitor the reaction for completeness (e.g., Kaiser test). Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and MeOH.

Protocol 2: Carbodiimide Coupling with OxymaPure®

A cost-effective alternative that effectively suppresses epimerization.

  • Resin Swelling: Swell the resin-bound amine (1.0 equiv.) in anhydrous DCM or DMF.

  • Reagent Solution: In a separate vial, dissolve (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (1.5 equiv.) and OxymaPure® (1.5 equiv.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath. Causality: Low temperatures are critical for minimizing side reactions with carbodiimides, including both epimerization and N-acylurea formation.[3]

  • Coupling: Add DIC (1.5 equiv.) to the cooled solution. Immediately add this mixture to the drained resin.

  • Reaction: Agitate the mixture, allowing it to slowly warm to room temperature over 2-4 hours.

  • Monitoring & Wash: Monitor and wash the resin as described in Protocol 1.

References

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • The Crucial Role of Coupling Reagents in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • amide coupling help. Reddit. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]

  • (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Chem-Impex. [Link]

  • What are good peptide coupling reagents when epimerization is not a concern?. ResearchGate. [Link]

  • Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. MySkinRecipes. [Link]

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Cambridge Bioscience. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Pyrrolidine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and incorporation of fluorinated pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with these valuable fluorinated scaffolds. The introduction of fluorine can significantly enhance the metabolic stability and binding affinity of molecules, but it also introduces unique synthetic challenges.[1][2] This resource aims to provide both theoretical understanding and practical, field-proven solutions to overcome these hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific problems you may encounter during the synthesis of fluorinated pyrrolidines, offering a systematic approach to identifying and resolving the root cause.

Issue 1: Low or No Product Yield

Question: I am performing a [3+2] cycloaddition to synthesize a fluorinated pyrrolidine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a [3+2] cycloaddition for fluorinated pyrrolidine synthesis is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a logical workflow to diagnose and address the problem:

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents Begin Troubleshooting conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK sub1 Are starting materials pure? Are solvents anhydrous? Is the fluorinating agent active? reagents->sub1 catalyst Step 3: Evaluate Catalyst System conditions->catalyst Conditions OK sub2 Is the temperature optimal? Is the concentration appropriate? Is the reaction time sufficient? conditions->sub2 workup Step 4: Analyze Work-up & Purification catalyst->workup Catalyst OK sub3 Is the catalyst loading correct? Is the ligand appropriate? Is the catalyst sensitive to air/moisture? catalyst->sub3 solution Optimized Yield workup->solution Work-up OK sub4 Is product lost during extraction? Is the product degrading on silica gel? workup->sub4

Caption: A step-by-step workflow for troubleshooting low product yield.

Detailed Recommendations:

  • Reagent and Solvent Integrity:

    • Purity of Starting Materials: Impurities in your azomethine ylide precursor or your fluorinated dipolarophile can inhibit the reaction.[3] Verify the purity of your starting materials by NMR or LC-MS.

    • Solvent Anhydrousness: Many organometallic catalysts and intermediates are sensitive to moisture. Ensure you are using freshly dried, anhydrous solvents.

    • Fluorinating Agent Activity: If you are performing a fluorination step, ensure your fluorinating reagent (e.g., Selectfluor, DAST) is active. These reagents can degrade over time.

  • Optimization of Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Some cycloadditions require heating to overcome the activation energy, while others need low temperatures to control selectivity.[4] If you are not seeing any product formation, a stepwise increase in temperature may be necessary. Conversely, if you are observing decomposition, the temperature may be too high.[3]

    • Concentration: Increasing the concentration of the reactants can sometimes improve yields, particularly for bimolecular reactions.[5]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine if the reaction has gone to completion or has stalled.

  • Catalyst System Evaluation:

    • Catalyst Loading: Ensure the correct catalyst loading is being used. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions.

    • Ligand Choice: For asymmetric syntheses, the choice of chiral ligand is crucial. The ligand can significantly impact both the yield and the stereoselectivity.[4]

    • Atmosphere Control: Many catalysts, particularly copper(I) and palladium(0) complexes, are sensitive to oxygen.[6][7] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Work-up and Purification:

    • Extraction Losses: Your product may have some water solubility, leading to losses during the aqueous work-up. Try back-extracting the aqueous layer with your organic solvent.

    • Silica Gel Decomposition: Some fluorinated compounds can be sensitive to the acidity of silica gel, leading to degradation during column chromatography. You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent.

Issue 2: Poor Diastereoselectivity or Regioselectivity

Question: My reaction is producing the fluorinated pyrrolidine, but as a mixture of diastereomers or regioisomers that are difficult to separate. How can I improve the selectivity?

Answer: Poor stereo- or regioselectivity in [3+2] cycloadditions is a common challenge. The selectivity is often influenced by subtle electronic and steric interactions in the transition state.

Troubleshooting Workflow for Poor Selectivity

start Poor Diastereoselectivity/ Regioselectivity catalyst Step 1: Modify Catalyst System start->catalyst Begin Troubleshooting solvent Step 2: Screen Solvents catalyst->solvent Catalyst Optimized sub1 Change chiral ligand. Vary metal precursor (e.g., Cu(I) vs. Ag(I)). catalyst->sub1 temp Step 3: Adjust Temperature solvent->temp Solvent Optimized sub2 Test solvents with different polarities (e.g., Toluene, THF, CH2Cl2). solvent->sub2 substituents Step 4: Evaluate Substrate Sterics temp->substituents Temperature Optimized sub3 Lowering temperature often increases selectivity. temp->sub3 solution Improved Selectivity substituents->solution Substrate Considered sub4 Increase steric bulk on the dipolarophile or ylide. substituents->sub4

Caption: A structured approach to improving reaction selectivity.

Detailed Recommendations:

  • Catalyst System Modification:

    • Chiral Ligand: In asymmetric catalysis, the chiral ligand is the primary driver of stereoselectivity. Screening a variety of ligands with different steric and electronic properties is often necessary. For instance, moving from a BINAP-based ligand to a SEGPHOS-based ligand can have a significant impact.[4]

    • Metal Precursor: The choice of metal can influence selectivity. For example, silver-based catalysts have been shown to control enantioselectivity in some [3+2] cycloadditions.[8]

  • Solvent Screening:

    • The polarity of the solvent can influence the stability of the transition states leading to different stereoisomers. A systematic screening of solvents (e.g., toluene, THF, DCM, ethyl acetate) is recommended.[4][9] Non-polar solvents may favor one regioisomer over another.[8]

  • Temperature Adjustment:

    • Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. If your reaction is proceeding at room temperature or elevated temperatures, try running it at 0 °C or even -20 °C.

  • Substrate Modification:

    • Steric Hindrance: The diastereoselectivity of [3+2] cycloadditions is often governed by steric hindrance.[8] Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can favor a specific approach of the two reactants.

    • Protecting Groups: The choice of protecting group on the pyrrolidine nitrogen can influence the ring's conformation and, consequently, the stereochemical outcome of subsequent reactions.[10]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the pyrrolidine ring affect its conformation and reactivity?

A1: The position of the fluorine atom has a profound impact on the pyrrolidine ring's conformation, primarily due to stereoelectronic effects.[11] The pyrrolidine ring is not planar and exists in a "puckered" envelope conformation.[12]

  • C4-Fluorination: Fluorine at the C4 position influences the Cγ-endo/Cγ-exo pucker. For instance, trans-4-fluoroproline favors an exo pucker, while cis-4-fluoroproline favors an endo pucker.[12] This conformational locking can be exploited to pre-organize a molecule for a specific binding event.

  • C3-Fluorination: A fluorine atom at the C3 position can lead to a gauche effect, where the fluorine atom prefers to be in a pseudo-axial orientation.[13][14] This is due to favorable hyperconjugative interactions between the C-F bond and other orbitals in the ring.[14]

  • Reactivity: These conformational biases can affect the reactivity of the pyrrolidine ring by altering the accessibility of certain positions for further functionalization.

Q2: What are the best analytical techniques for characterizing my fluorinated pyrrolidine product and confirming its stereochemistry?

A2: A combination of NMR spectroscopy and mass spectrometry is essential for the characterization of fluorinated pyrrolidines.

  • ¹H and ¹³C NMR: These techniques will confirm the basic carbon skeleton and proton environment of your molecule.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine signal can provide information about its electronic environment. Coupling constants between fluorine and nearby protons (J_HF) are invaluable for determining stereochemistry.[15][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments help in assigning all the proton and carbon signals, which can be complex in these molecules.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or HOESY): 1D ¹⁹F-{¹H} heteronuclear NOE (HOESY) experiments are particularly powerful for determining the spatial proximity of the fluorine atom to specific protons in the molecule, which is key to assigning relative stereochemistry.[17][18]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry.

Q3: What are some common side reactions to be aware of during the synthesis of fluorinated pyrrolidines?

A3: Besides issues with yield and selectivity, several side reactions can occur:

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination of HF can occur, leading to the formation of unsaturated pyrroline byproducts.

  • Ring-Opening: Under harsh acidic or basic conditions, the pyrrolidine ring can be susceptible to opening.

  • Epimerization: If there are acidic protons adjacent to stereocenters, epimerization can occur, leading to a loss of stereochemical purity.

  • N-Fluorination of Catalyst: With electrophilic fluorinating reagents like NFSI, the catalyst itself can sometimes be fluorinated, leading to its deactivation.[19]

Experimental Protocols and Data

Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a representative example for the synthesis of a fluorinated pyrrolidine via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.[4]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 6 mol%).

  • Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

  • Reagent Addition: Add the azomethine ylide precursor (e.g., an imino ester, 1.2 equivalents), the fluorinated alkene (1.0 equivalent), and the base (e.g., KOtBu, 20 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyrrolidine.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for a model copper-catalyzed [3+2] cycloaddition.

EntryCatalyst (mol%)Ligand (mol%)Base (mol%)SolventTemp (°C)Yield (%)ee (%)
1Cu(CH₃CN)₄PF₆ (5)L1 (6)KOtBu (20)Toluene25Trace-
2Cu(CH₃CN)₄PF₆ (5)L1 (6)KOtBu (20)Toluene806060
3Cu(CH₃CN)₄PF₆ (5)L2 (6)KOtBu (20)Toluene806128
4 Cu(CH₃CN)₄PF₆ (5) L1 (6) KOtBu (20) Toluene 80 95 94
5Cu(CH₃CN)₄BF₄ (5)L1 (6)KOtBu (20)Toluene809293
6Cu(CH₃CN)₄PF₆ (5)L1 (6)K₂CO₃ (20)Toluene804293
7Cu(CH₃CN)₄PF₆ (5)L1 (6)KOtBu (20)THF808593

L1 = (S)-DTBM-SEGPHOS, L2 = (S)-BINAP. Data adapted from a representative synthesis.[4]

References

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • Hyperconjugation rigidifies the ring pucker of a fluorinated... ResearchGate. [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC - PubMed Central. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • The Dark Side of Fluorine. PMC - NIH. [Link]

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC Publishing). [Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

  • Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • 18 F-Fluorination: Challenge and Opportunity for Organic Chemists. ResearchGate. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate. [Link]

  • Electrochemical Fluorination of Proline Derivatives. ResearchGate. [Link]

  • Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journals. [Link]

  • Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review. PubMed. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

  • Standardization of fluorine-18 manufacturing processes: new scientific challenges for PET. ScienceDirect. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Semantic Scholar. [Link]

  • Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. Sci-Hub. [Link]

  • Protecting group. Wikipedia. [Link]

  • Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. eScholarship.org. [Link]

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Technical Support Center: Purification Strategies for Peptides Containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating (2S,4S)-4-Fluoropyrrolidine-2-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by the purification of these fluorinated proline analog-containing peptides. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Navigating Common Purification Hurdles

The introduction of the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide moiety can significantly alter a peptide's physicochemical properties, leading to purification challenges not typically encountered with standard peptides.[1][2] This section addresses specific issues you may encounter during purification, their probable causes, and actionable solutions.

Issue 1: Poor Peak Shape or Peak Tailing in RP-HPLC

Potential Causes:

  • Secondary Interactions: The fluorine atom can engage in non-covalent interactions with residual silanols on the silica-based stationary phase, leading to tailing.

  • Conformational Isomers: The presence of the fluorinated pyrrolidine ring can lead to the existence of stable cis/trans isomers around the peptide bond, which may interconvert slowly on the chromatographic timescale, resulting in broadened or split peaks.[3][4]

  • Metal Chelation: Residual metal ions in the HPLC system can chelate with the peptide, causing peak distortion.

Solutions:

  • Optimize Mobile Phase Additives:

    • Increase Ion-Pairing Agent Concentration: A slightly higher concentration of trifluoroacetic acid (TFA) (e.g., 0.15% instead of 0.1%) can help to more effectively mask silanol interactions and sharpen peaks.[5]

    • Alternative Ion-Pairing Agents: For particularly problematic tailing, consider using alternative perfluorinated acids like perfluorooctanoic acid (PFOA) which can offer different selectivity.[5]

  • Elevated Temperature Chromatography:

    • Running the purification at an elevated temperature (e.g., 40-60 °C) can accelerate the interconversion of cis/trans isomers, often leading to sharper, more symmetrical peaks.[6]

  • Column Selection:

    • End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 or C8 column to minimize interactions with free silanols.

    • Phenyl-Hexyl Columns: The unique selectivity of a phenyl-hexyl stationary phase can sometimes provide better peak shape for peptides with aromatic or fluorinated residues.[7]

  • System Passivation:

    • If metal chelation is suspected, passivate your HPLC system by flushing with a solution of EDTA (ethylenediaminetetraacetic acid) to remove metal contaminants.

Issue 2: Co-elution of Deletion or Truncated Peptide Impurities

Potential Causes:

  • Subtle Hydrophobicity Differences: The fluorinated proline analog may not impart a significant enough change in hydrophobicity to allow for baseline separation from closely related impurities on a standard C18 column.

  • Inefficient Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling or deprotection steps during synthesis can lead to a higher prevalence of deletion sequences that are challenging to separate.[8]

Solutions:

  • Optimize the Gradient:

    • Shallow Gradient: Employ a very shallow gradient (e.g., 0.2-0.5% change in organic solvent per minute) in the region where the target peptide and impurities elute. This will increase the resolution between closely eluting species.[9][10]

  • Orthogonal Chromatography:

    • Ion-Exchange Chromatography (IEX): If the target peptide and impurities have different net charges, IEX can be a powerful orthogonal purification step prior to or after RP-HPLC.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar peptides, HILIC can provide a different separation mechanism and may resolve impurities that co-elute in reversed-phase.[6]

  • pH Adjustment:

    • Altering the pH of the mobile phase can change the ionization state of acidic or basic residues, potentially leading to better separation. For example, using a phosphate buffer at pH 7 can provide different selectivity compared to a low pH TFA system.

Issue 3: Low Recovery of the Fluorinated Peptide

Potential Causes:

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or system components.

  • Aggregation: Fluorinated peptides can sometimes exhibit altered solubility and may be prone to aggregation, especially at high concentrations.[1]

  • Precipitation: The peptide may precipitate on the column if the organic solvent concentration is not optimal for its solubility.[11]

Solutions:

  • Solubility Testing:

    • Before large-scale purification, perform small-scale solubility tests with different solvent systems (e.g., varying concentrations of acetonitrile, methanol, or isopropanol in water with 0.1% TFA) to identify the optimal conditions for keeping your peptide in solution.[11]

  • Column Choice and Loading:

    • Wider Pore Size: For larger or potentially aggregating peptides, a column with a wider pore size (e.g., 300 Å) may improve recovery.[9][10]

    • Lower Sample Load: Overloading the column can lead to precipitation and poor recovery. Perform a loading study to determine the optimal sample amount for your column dimensions.[7]

  • Post-Purification Handling:

    • Immediately after collection, consider diluting the fractions containing your peptide with a solvent that ensures its solubility to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial RP-HPLC method for a peptide containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide?

A1: A good starting point for method development is a linear gradient of 5-65% acetonitrile in water, with 0.1% TFA in both solvents, over 30 minutes on a C18 column (100-120 Å pore size).[9] Monitor the elution profile with a UV detector at 214 nm and 280 nm. Based on the initial results, the gradient can be optimized for better resolution.

ParameterRecommended Starting Condition
Stationary Phase C18, 5 µm, 100-120 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min for analytical
Detection 214 nm, 280 nm
Temperature Ambient (initially)

Q2: How does the fluorine atom in (2S,4S)-4-Fluoropyrrolidine-2-carboxamide affect the peptide's retention time in RP-HPLC?

A2: The effect of the fluorine atom on retention time is not always straightforward. While fluorine is highly electronegative, a single fluorine substitution may not drastically increase the overall hydrophobicity of the peptide. In some cases, the change in the peptide's conformation due to the fluorinated proline analog can have a more significant impact on its interaction with the stationary phase than the fluorine atom itself.[2][4] It is best to determine the retention time empirically.

Q3: What are the best practices for characterization of the purified fluorinated peptide?

A3: A combination of techniques is recommended for comprehensive characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[12][13] High-resolution mass spectrometry can help to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for confirming the presence and environment of the fluorinated proline analog.[3][14][15][16] 2D NMR techniques can be used for complete structural elucidation.

  • Analytical HPLC: A final analytical HPLC run on a high-resolution column should be performed to assess the purity of the final product.

Q4: Are there any special considerations for handling and storing peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide?

A4: In general, these peptides can be handled and stored like other synthetic peptides. They should be stored as a lyophilized powder at -20 °C or lower. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. When preparing solutions, use high-purity solvents and avoid repeated freeze-thaw cycles.

Q5: Can I use standard solid-phase peptide synthesis (SPPS) protocols for peptides containing this fluorinated amino acid?

A5: Yes, standard Fmoc-based SPPS protocols are generally compatible with the incorporation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.[17] However, due to the potential for subtle steric hindrance from the fluorine atom, it is advisable to use a slightly longer coupling time or a more potent coupling reagent (e.g., HATU or HCTU) to ensure complete incorporation.

Experimental Protocols and Visualizations

Protocol: Standard RP-HPLC Purification
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5 column volumes or until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution as determined during method development.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Workflow for Troubleshooting Peptide Purification

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies Poor Peak Shape Poor Peak Shape Optimize Gradient Optimize Gradient Poor Peak Shape->Optimize Gradient Adjust slope Change Temperature Change Temperature Poor Peak Shape->Change Temperature Increase T Co-elution Co-elution Co-elution->Optimize Gradient Shallow gradient Orthogonal Chromatography Orthogonal Chromatography Co-elution->Orthogonal Chromatography IEX or HILIC Low Recovery Low Recovery Check Column Check Column Low Recovery->Check Column Wider pore size Alternative Solvents Alternative Solvents Low Recovery->Alternative Solvents Solubility test System Passivation System Passivation Change Temperature->System Passivation

Caption: Troubleshooting workflow for peptide purification.

Logical Relationship of Purification Parameters

G cluster_0 Peptide Properties cluster_1 Chromatographic Parameters cluster_2 Purification Outcome Hydrophobicity Hydrophobicity Stationary Phase Stationary Phase Hydrophobicity->Stationary Phase influences Charge Charge Mobile Phase Mobile Phase Charge->Mobile Phase pH dependent Conformation Conformation Temperature Temperature Conformation->Temperature affects equilibrium Resolution Resolution Stationary Phase->Resolution determines Mobile Phase->Resolution modulates Recovery Recovery Mobile Phase->Recovery solubility Temperature->Resolution can improve Purity Purity Resolution->Purity leads to

Caption: Interplay of parameters in peptide purification.

References

  • Verzele, M., & Dewaele, C. (1986). Preparative high-performance liquid chromatography.
  • Mant, C. T., & Hodges, R. S. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Guiochon, G., & Tarafder, A. (2011). Preparative liquid chromatography.
  • Bayer, E. (Ed.). (2000). Peptide synthesis. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2016). Peptide synthesis. Springer.
  • Hancock, W. S. (Ed.). (2018). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press.
  • Hearn, M. T. (2012).
  • Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-438.
  • Neue, U. D. (2005). Peak asymmetry in chromatography.
  • Gritti, F., & Guiochon, G. (2012). Mass transfer kinetics in reversed-phase liquid chromatography.
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Arakawa, T., & Timasheff, S. N. (1982). Stabilization of protein structure by sugars. Biochemistry, 21(25), 6536-6544.
  • Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International journal of pharmaceutics, 185(2), 129-188.
  • Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation challenge. Nature reviews Drug discovery, 4(4), 298-306.
  • Ståhlberg, J., Jörntén-Karlsson, M., & Fornstedt, T. (2011). Overload band profiles in preparative chromatography of biomolecules.
  • Mann, M., & Kelleher, N. L. (2008). Precision proteomics: the case for high resolution and high mass accuracy. Proceedings of the National Academy of Sciences, 105(47), 18132-18138.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217.
  • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 389(4), 1017-1031.
  • Jiskoot, W., & Crommelin, D. J. (Eds.). (2005). Methods for structural analysis of protein pharmaceuticals. Springer Science & Business Media.
  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical chemistry, 60(20), 2299-2301.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • McLafferty, F. W. (1997). Tandem mass spectrometry. John Wiley & Sons.
  • Siuzdak, G. (2006). The expanding role of mass spectrometry in biotechnology. MCC Press.
  • Griffiths, W. J. (2008). Tandem mass spectrometry in the study of proteins and peptides. Essays in biochemistry, 44, 89-105.
  • Dass, C. (2007). Fundamentals of contemporary mass spectrometry. John Wiley & Sons.

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Technical Support Center: Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. The unique stereochemistry and the presence of fluorine make this compound a highly valuable synthon, particularly in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors[1][2]. However, its synthesis can present challenges, often leading to suboptimal yields.

This document provides a comprehensive resource, structured from high-level FAQs to in-depth troubleshooting guides for the key synthetic steps. Our goal is to equip you with the scientific rationale and practical protocols to overcome common obstacles and achieve high-yield, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns encountered during the synthesis.

Q1: My overall yield for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide is consistently low. What are the most critical steps to investigate?

A1: The synthesis of this molecule from its common precursor, (2S,4R)-4-hydroxyproline, primarily involves two critical transformations: the stereospecific fluorination of the C4 hydroxyl group and the formation of the C2 primary amide. Both steps are frequent sources of yield loss.

  • Fluorination: This step is highly sensitive to the choice of reagent and reaction conditions. Incomplete reaction, lack of stereocontrol, and side reactions like elimination are common pitfalls.

  • Amidation: Standard peptide coupling conditions can be inefficient for this substrate. The activation of the carboxylic acid and subsequent reaction with an ammonia source must be optimized to avoid side reactions and ensure complete conversion.

Q2: Which synthetic route do you recommend for the highest and most reliable yield?

A2: We strongly recommend a two-step approach starting from N-protected (2S,4R)-4-hydroxyproline. This route involves a simultaneous fluorination of the hydroxyl group and conversion of the carboxylic acid to a stable, crystalline acyl fluoride intermediate, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride. This intermediate can then be cleanly converted to the target carboxamide in high yield. This method has been shown to significantly reduce the number of synthetic steps and improve overall yield and purity[1][3].

Q3: I'm using DAST for fluorination and getting a mixture of products and poor yield. Why is this happening?

A3: Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent, but it has several drawbacks that can lead to poor outcomes. It is thermally unstable and can detonate at elevated temperatures[4]. From a chemical perspective, DAST often promotes elimination side reactions, leading to unsaturated pyrrolidine byproducts that complicate purification[5]. Newer reagents like Fluolead™ or PyFluor have been developed to offer higher chemoselectivity, reduced side reactions, and a significantly better safety profile[1].

Q4: Can I form the amide directly from the N-protected 4-fluoropyrrolidine-2-carboxylic acid using standard coupling reagents like HATU or TBTU?

A4: While possible, direct coupling of the fluorinated carboxylic acid with ammonia can be challenging. Activating the acid with standard peptide coupling reagents can sometimes lead to side reactions, and achieving complete conversion with a gaseous or aqueous ammonia source requires careful control of conditions. The route via the acyl fluoride intermediate is often more efficient because acyl fluorides are highly reactive acylating agents that react cleanly with ammonia to form the amide bond with minimal byproduct formation[3][6][7].

Part 2: Recommended High-Yield Synthetic Protocol

This protocol is based on the highly efficient synthesis reported by Singh and Umemoto, which utilizes a stereospecific double fluorination to generate a key acyl fluoride intermediate[1][3].

Workflow Overview

The process begins with the readily available N-protected (2S,4R)-4-hydroxyproline and proceeds through a stable, crystalline acyl fluoride intermediate.

SynthesisWorkflow Start N-Protected (2S,4R)-4-Hydroxyproline Step1 Step 1: Double Fluorination Start->Step1 Intermediate N-Protected (2S,4S)-4-Fluoropyrrolidine-2-carbonyl Fluoride Step1->Intermediate High Yield & Stereospecific Step2 Step 2: Amidation Intermediate->Step2 Product (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Step2->Product Clean Conversion Deprotection Step 3: N-Deprotection (if required) Product->Deprotection FinalProduct Final Target Molecule Deprotection->FinalProduct

Caption: High-yield synthesis workflow.

Step 1: Synthesis of N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride

This key step utilizes 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™) to achieve both fluorination of the alcohol and conversion of the carboxylic acid to an acyl fluoride in a single, stereospecific transformation.

Experimental Protocol:

  • Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), suspend N-Fmoc-(2S,4R)-4-hydroxyproline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead™, 2.5 eq) to the cooled suspension.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for 60-70 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization (e.g., from ethyl acetate/hexanes) to yield the crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride as a stable, enantiomerically pure solid[1][3].

Step 2: Synthesis of N-Fmoc-(2S,4S)-4-Fluoropyrrolidine-2-carboxamide

The acyl fluoride intermediate is cleanly converted to the primary amide.

Experimental Protocol:

  • Setup: Dissolve the N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride (1.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) or ethyl acetate.

  • Ammonia Source: Add an excess of an ammonia source. A solution of ammonia in a compatible solvent (e.g., 0.5 M ammonia in dioxane or aqueous ammonium hydroxide) is typically used.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. If aqueous ammonia was used, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting N-protected carboxamide can be purified by column chromatography or crystallization. This conversion typically proceeds in excellent yield[1][3][8].

Part 3: Troubleshooting Guides

Guide 1: Poor Yield in the Fluorination Step

Low yield in this step is often due to reagent choice, incomplete reaction, or side reactions.

Troubleshooting Decision Tree:

FluorinationTroubleshooting Start Low Yield in Fluorination Step CheckReagent What fluorinating agent was used? Start->CheckReagent DAST DAST / Deoxo-Fluor CheckReagent->DAST TBAF TBAF / Inorganic Fluoride CheckReagent->TBAF Fluolead Fluolead / PyFluor CheckReagent->Fluolead DAST_Issue Problem: Elimination byproducts, thermal instability, HF generation. DAST->DAST_Issue TBAF_Issue Problem: Requires prior activation of hydroxyl (e.g., as tosylate). Harsh conditions, moderate yield. TBAF->TBAF_Issue Fluolead_Issue Problem: Incomplete reaction. Fluolead->Fluolead_Issue DAST_Sol Solution: Switch to a modern reagent like PyFluor or Fluolead for higher selectivity and safety. DAST_Issue->DAST_Sol TBAF_Sol Solution: Consider direct fluorination reagents to simplify the process and improve yield. TBAF_Issue->TBAF_Sol Fluolead_Sol Solution: Ensure strictly anhydrous conditions. Verify reagent quality. Increase reaction time or temperature (cautiously). Fluolead_Issue->Fluolead_Sol

Caption: Troubleshooting the fluorination step.

Comparative Data on Fluorinating Agents

ReagentCommon IssuesAdvantagesSafety Concerns
DAST Elimination byproducts, difficult purification[4].Widely available.Thermally unstable, can detonate. Reacts violently with water, generates HF[5].
Deoxo-Fluor™ Similar to DAST, can generate free HF[5][9].More thermally stable than DAST.Reacts violently with water[5][9].
TBAF Requires pre-activation of the alcohol (e.g., as a triflate), can be low yielding[4].Cost-effective fluoride source.-
Fluolead™ Slower reaction times may be required.High stereospecificity, crystalline solid, stable[1][3].Stable, non-explosive solid.
PyFluor Requires a strong base (e.g., DBU).High chemoselectivity, minimal elimination, thermally stable solid.Stable, tolerates air and moisture.
Guide 2: Poor Yield in the Amidation Step

Challenges in this step typically arise from incomplete reaction, difficult work-up, or side reactions if not starting from the recommended acyl fluoride intermediate.

Q: My amidation reaction is sluggish or incomplete. What can I do?

A:

  • If using the Acyl Fluoride Intermediate: This reaction should be rapid. If it is slow, ensure your ammonia source is sufficiently concentrated and in excess. Check for any degradation of the acyl fluoride starting material; it should be a stable, crystalline solid if properly prepared and stored.

  • If using a Carboxylic Acid Starting Material: Your issue lies in the activation step.

    • Choice of Coupling Reagent: For hindered or electron-deficient systems, standard reagents may be insufficient. Consider phosphonium-based reagents (PyBOP) or uronium-based reagents (HATU, HBTU) which are generally more reactive. However, the most robust solution is often to convert the acid to an acyl fluoride first[6][10].

    • Reaction Conditions: Ensure anhydrous conditions, as water will consume the activated intermediate. Running the reaction at 0 °C can help suppress side reactions like racemization[11].

    • Additives: Always use an additive like HOBt or Oxyma Pure with carbodiimide (e.g., EDC) couplings. These additives accelerate the desired reaction and suppress the formation of stable N-acylurea byproducts[11].

Q: I am observing multiple byproducts in my amidation reaction.

A:

  • Source of Byproducts: If you are not using the acyl fluoride route, byproducts are common. With carbodiimide reagents, the primary byproduct is the N-acylurea, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine[11]. Using additives like HOBt minimizes this.

  • Purification: Fluorinated compounds can sometimes be challenging to purify via standard silica gel chromatography. Consider alternative stationary phases or purification techniques like reverse-phase HPLC if baseline separation is difficult.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Organic & Biomolecular Chemistry Blog. [Link]

  • A plausible mechanism of amide formation via acyl fluoride generation catalyzed by 4‐iodoanisole. (n.d.). ResearchGate. [Link]

  • Substrate Scope for the Formation of Amides via Acyl Fluorides. (n.d.). ResearchGate. [Link]

  • Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters. [Link]

  • 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. (2011). PubMed. [Link]

  • 4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. (n.d.). Figshare. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Blog. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2010). PubMed Central. [Link]

  • Practical syntheses of 4-fluoroprolines. (n.d.). PubMed Central. [Link]

  • Simpler fluorine chemistry. (n.d.). SCI. [Link]

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. (2021). ACS Omega. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Peptide Synthesis Company Blog. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). PubMed Central. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021). The Journal of Organic Chemistry. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2018). Journal of the American Chemical Society. [Link]

  • Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. (n.d.).
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). National Institutes of Health. [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society. [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (n.d.). ResearchGate. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis. [Link]

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).
  • Sequential synthesis of acyl fluoride from carboxylic acid and acyl chloride. (n.d.). ResearchGate. [Link]

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. (2023). PubMed Central. [Link]

  • The Chemistry of Carbonyl Fluoride. II. Synthesis of Perfluoroisopropyl Ketones. (n.d.). Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides with Fluorinated Residues

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with fluorinated peptides. The strategic incorporation of fluorinated amino acids is a powerful tool in modern peptide design, often enhancing metabolic stability, proteolytic resistance, and binding affinity.[][2][3] However, these benefits come with a significant experimental challenge: a pronounced tendency for these peptides to aggregate.[2]

This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why fluorinated peptides aggregate and how to rationally troubleshoot these issues. We will move from the fundamental science to practical, field-proven protocols to ensure your experiments are both successful and reproducible.

Section 1: The "Fluorous Effect" — Understanding the Root Cause of Aggregation

Q: Why do my fluorinated peptides aggregate so much more than their non-fluorinated analogs?

A: The primary driver is a dramatic increase in hydrophobicity, often termed a "superhydrophobic" or "fluorous" effect.[4][5] While the carbon-fluorine bond itself is highly polar, the dense electron clouds surrounding the fluorine atoms are not easily polarized, leading to very weak intermolecular interactions with water.[5] This causes fluorinated side chains to be expelled from the aqueous phase, promoting the self-association of peptide chains to minimize solvent exposure.[4]

This phenomenon is driven by several key factors:

  • Increased Hydrophobicity and Lipophilicity: The trifluoromethyl (-CF3) group, for example, is highly lipophilic and significantly increases the overall hydrophobicity of the amino acid residue it modifies.[4][6] This enhanced hydrophobicity is a major force behind self-assembly and aggregation.[2]

  • The Fluorous Effect: Beyond simple hydrophobicity, fluorinated moieties have a strong tendency to segregate from both aqueous and hydrocarbon environments, preferring to interact with other fluorinated groups.[7][8] This can drive the organization of peptides into highly ordered, and often insoluble, structures.

  • Modulation of Secondary Structure: Fluorination can alter the conformational preferences of a peptide. While sometimes used to stabilize α-helices, certain fluorinated residues can also promote the formation of β-sheet structures, which are the hallmark of many aggregated peptides and amyloid fibrils.[2][9][10]

Section 2: Early Warning Signs: Detecting Aggregation During Synthesis and Post-Purification

Q: How can I tell if my peptide is aggregating during solid-phase peptide synthesis (SPPS)?

A: On-resin aggregation physically blocks reactive sites, leading to failed synthesis.[9] Be vigilant for these common indicators:

  • Poor Resin Swelling: The resin bed may shrink or fail to swell properly in synthesis solvents, indicating that the peptide chains are collapsing onto themselves rather than being fully solvated.[9]

  • Incomplete Fmoc Deprotection: A persistent blue color after piperidine treatment (when using colorimetric tests) suggests that the Fmoc groups are inaccessible to the deprotection reagent.[9]

  • Failed Coupling Reactions: A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, a clear sign that the incoming amino acid was sterically hindered from reaching the N-terminus.[9]

  • Complex Analytical Profile: Analysis of a small test cleavage via HPLC/LC-MS will show not just the target peptide but a host of deletion sequences resulting from the failed steps.[9]

Q: What are the signs of aggregation after cleavage and purification?

A: Post-synthesis aggregation presents as solubility and handling issues:

  • Poor Solubility: The lyophilized peptide may be difficult or impossible to dissolve in standard aqueous buffers.

  • Precipitation or Gel Formation: The peptide may dissolve initially, only to precipitate or form a viscous gel over time or upon addition to an aqueous buffer.[4]

  • Irreproducible Bioactivity: Aggregated samples can lead to inconsistent results in functional assays due to unknown concentrations of the active, monomeric species.

Section 3: Troubleshooting Guide: From Insoluble Powders to Stable Solutions

This section provides a logical progression for tackling aggregation problems. A visual representation of this workflow is provided below.

G cluster_0 start Start: Lyophilized Fluorinated Peptide sol_test Q: Does it dissolve in initial solvent (e.g., DMSO, DMF)? start->sol_test add_buffer Slowly add aqueous buffer (Protocol 1) sol_test->add_buffer Yes tfa_hfip Use Aggressive Disaggregation (Protocol 2: TFA/HFIP) sol_test->tfa_hfip No precip Q: Does it precipitate? add_buffer->precip success Success: Stable Solution Proceed to experiment precip->success No precip->tfa_hfip Yes reconstitute Reconstitute in desired buffer tfa_hfip->reconstitute reconstitute->success G cluster_1 start Start: Difficult Sequence in SPPS deprotection Perform Fmoc Deprotection start->deprotection dmf_wash1 Wash with DMF deprotection->dmf_wash1 chaotropic_wash Wash with 0.8M LiCl in DMF (5-10 min) dmf_wash1->chaotropic_wash dmf_wash2 Wash Thoroughly with DMF (x5) chaotropic_wash->dmf_wash2 coupling Proceed with Coupling Reaction dmf_wash2->coupling end Improved Yield & Purity coupling->end

Caption: Workflow for using a chaotropic salt wash during SPPS.

Section 5: Data Summary

Table 1: Common Solvents and Additives for Fluorinated Peptides
Solvent/AdditiveTypeMechanism of ActionCommon Use Case
DMSO, DMF Organic SolventDisrupts hydrophobic interactions.Initial dissolution of lyophilized peptide. [4]
TFA/HFIP (1:1) Fluorinated Alcohol/AcidPotent H-bond disrupter; breaks existing aggregates."Last resort" for highly insoluble peptides. [4][11]
Guanidine-HCl (6M) Chaotropic AgentDisrupts H-bonds and the structure of water.Additive to final buffer to maintain solubility. [12]
Urea (8M) Chaotropic AgentDisrupts H-bonds.Alternative to Guanidine-HCl. [12]
Arginine (50-100 mM) AdditiveSuppresses protein-protein interactions.Stabilizing peptide in final assay buffer. [13]

Section 6: Frequently Asked Questions (FAQs)

Q: Can the position of the fluorinated residue in the sequence affect aggregation? A: Absolutely. Stretches of contiguous hydrophobic or fluorinated amino acids are far more likely to cause aggregation than if they are interspersed with charged or polar residues. [4]The impact of a fluorinated residue can be highly context-dependent, relying on its specific location within the peptide's secondary structure. [2] Q: Are certain fluorinated amino acids more prone to causing aggregation? A: Yes. Residues with a higher degree of fluorination, such as those containing a trifluoromethyl (-CF3) group, contribute more significantly to the "superhydrophobic" effect and are generally more likely to promote aggregation than a monofluorinated residue. [4][14] Q: Will heating my sample help dissolve the peptide? A: Heating should be approached with extreme caution (< 40°C) and is generally not recommended as a primary strategy. [12]While it can sometimes aid dissolution, it can also accelerate degradation or, paradoxically, promote the formation of more stable, ordered aggregates. Sonication is a safer alternative.

Q: Is it safe to use sonication? A: Yes, sonication is a recommended and effective method to aid in the initial dissolution of a peptide in an organic solvent. [4]It provides energy to break up the lyophilized peptide cake and promotes solvent penetration.

References

  • Richardson, P. (Year not specified). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Biswas, S. (2023). The Effects Of Aggregation Of Tetrafluoro(Trifluoromethyl-Λ6-Sulfanyl) Ethanes On The Secondary Structure Stabilization Of Melittin: A Molecular Dynamics Simulation Study. Scholars Archive. [Link]

  • Al-Sabi, A., & Montclare, J. K. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Buer, B. C., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

  • Marsh Lab.
  • Mykhailiuk, P. K. (2015). Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]

  • ResearchGate. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. [Link]

  • ResearchGate. (n.d.). Schematic presentation of the aggregation behaviour of fluorinated.... [Link]

  • Al-Sabi, A., & Montclare, J. K. (2020). Fluorinated peptide biomaterials. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Montclare, J. K. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Chen, S., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. PMC. [Link]

  • LifeTein. (n.d.). Guidelines for Peptide Dissolving. [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Richardson, P. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • Cistrone, P. A., & Bundren, J. C. (2013). Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]

  • Richardson, P. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Thompson, C. F., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

  • Asante, V., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Bilska-Wilkosz, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Mortier, J., et al. (2019). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. [Link]

  • Koksch, B. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • ResearchGate. (n.d.). Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. [Link]

  • Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. [Link]

  • University of Edinburgh Research Explorer. (n.d.). Fluorine-labelling of proteins to study conformation and aggregation. [Link]

  • Reszke, E., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples.... MDPI. [Link]

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Technical Support Center: NMR Analysis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide moiety. This fluorinated proline analog is a powerful tool for modulating peptide conformation and stability, but its unique stereoelectronic properties introduce specific challenges in NMR analysis. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during spectral acquisition, assignment, and interpretation. Our goal is to explain the causality behind these challenges and provide robust, field-proven troubleshooting strategies.

Section 1: Foundational Concepts & Initial Spectral Observations

This section addresses the fundamental reasons for the spectral complexity of these peptides and what to expect upon initial analysis.

Q1: Why do the ¹H and ¹³C NMR spectra of my peptide containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide show more signals than expected for a single compound?

This is the most common observation and arises from the inherent conformational heterogeneity of the proline ring and its preceding peptide bond. There are two primary causes:

  • Cis/Trans Isomerization: The peptide bond preceding the fluoroproline residue (the Xaa-FPro bond) can exist in either a cis or trans conformation. The energy barrier for rotation between these two states is significant, and if the rate of interconversion is slow on the NMR timescale, you will observe two distinct sets of signals for the residues near the FPro moiety. The ratio of the signal integrals will reflect the population of each isomer.

  • Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and exists in puckered conformations. The two dominant forms are Cγ-endo (where Cγ is on the same side of the ring as the carboxamide group) and Cγ-exo (where it is on the opposite side). The incorporation of fluorine at the 4S position strongly biases the ring towards a Cγ-endo pucker due to stereoelectronic interactions, specifically the gauche effect.[1][2][3] While this preference is strong, minor populations of the Cγ-exo pucker or other conformers can still exist, especially in certain sequence contexts, leading to additional signals or signal broadening.

In combination, these phenomena can result in a complex mixture of exchanging conformers, each giving rise to its own set of NMR signals.

Q2: I'm observing unusually complex splitting patterns in my ¹H NMR spectrum that don't follow standard n+1 multiplicity rules. What is the cause?

The complexity arises from heteronuclear J-coupling between the ¹⁹F nucleus and nearby protons. The ¹⁹F nucleus has a spin of ½, just like a proton, and it couples through bonds to other NMR-active nuclei. You will primarily observe:

  • ²JHF (Geminal Coupling): Coupling between the fluorine and protons on the same carbon (Hγ).

  • ³JHF (Vicinal Coupling): Coupling between the fluorine and protons on adjacent carbons (Hβ and Hδ). These couplings are highly dependent on the dihedral angle and are crucial for conformational analysis.

  • Long-Range Couplings (⁴JHF, ⁵JHF): Weaker couplings over four or more bonds can also be observed, further complicating the multiplets.[4][5]

These additional H-F couplings superimpose on the existing H-H couplings, transforming simple doublets or triplets into complex multiplets (e.g., doublet of doublets of triplets).

Section 2: Troubleshooting Spectral Acquisition & Assignment

This section provides practical advice for acquiring high-quality data and navigating the assignment process for these complex molecules.

Q3: My ¹H NMR signals, particularly around the fluoroproline residue, are severely overlapped. What is the best strategy to resolve and assign them?

Signal overlap is a significant hurdle, especially in proline-rich sequences. A multi-dimensional, heteronuclear approach is essential for unambiguous assignment. Do not rely solely on 1D ¹H or 2D homonuclear spectra.

Recommended Workflow:

  • Start with ¹H-¹³C HSQC: This is the most critical experiment. By dispersing the proton signals based on their attached ¹³C chemical shifts, you can resolve much of the overlap that plagues the 1D spectrum.[6]

  • Identify Spin Systems with TOCSY: Run a 2D ¹H-¹H TOCSY to identify the complete network of coupled protons belonging to each amino acid residue. You can trace the correlations from the well-resolved amide proton (or alpha proton for proline) through the sidechain.

  • Establish Sequential Connectivity with NOESY/ROESY: Use a 2D NOESY or ROESY experiment to find spatial correlations between adjacent residues, primarily the Hα(i) → HN(i+1) connection, to piece the peptide sequence together.

  • Pinpoint the Fluoroproline with ¹H-¹⁹F HETCOR: This experiment correlates the ¹⁹F nucleus to the protons it is directly coupled to.[7][8] It will definitively identify the Hγ, Hβ, and Hδ signals of the fluoropyrrolidine ring, providing a crucial anchor point for assignment.

cluster_acq Step 1: Data Acquisition cluster_an Step 2: Data Analysis H1 1D ¹H Resolve Resolve Overlap (HSQC) H1->Resolve F19 1D ¹⁹F {¹H-dec} HSQC 2D ¹H-¹³C HSQC HSQC->Resolve TOCSY 2D ¹H-¹H TOCSY SpinSys Identify Spin Systems (TOCSY) TOCSY->SpinSys NOESY 2D ¹H-¹H NOESY Sequence Sequential Assignment (NOESY, TOCSY) NOESY->Sequence HETCOR 2D ¹H-¹⁹F HETCOR FPro Assign FPro Signals (HETCOR) HETCOR->FPro Resolve->SpinSys SpinSys->Sequence FPro->Sequence Final Complete Assignment Sequence->Final caption Fig 1. Recommended workflow for spectral assignment.

Caption: Fig 1. Recommended workflow for spectral assignment.

Q4: The NMR signals for my peptide are broad, suggesting chemical exchange. How can I troubleshoot this to obtain sharper signals?

Signal broadening occurs when molecular processes, like cis/trans isomerization or ring puckering, happen on a timescale comparable to the NMR experiment (intermediate exchange). This can obscure crucial information.

Troubleshooting Decision Tree:

Start Signals are Broad VT Perform Variable Temperature (VT) NMR Start->VT Solvent Change Solvent (e.g., CDCl₃ to d₆-DMSO) Start->Solvent Conc Run Concentration Series Start->Conc LowT Low Temp: Two sharp signal sets? (Slow Exchange) VT->LowT Cool HighT High Temp: One sharp averaged signal? (Fast Exchange) VT->HighT Heat Result1 SUCCESS: Sharper signals obtained. Proceed with analysis. LowT->Result1 HighT->Result1 Solvent->Result1 Result2 ISSUE: Shifts change with concentration. Conc->Result2 Result3 CONCLUSION: Aggregation is likely. Work at lower concentration. Result2->Result3 caption Fig 2. Troubleshooting broad NMR signals.

Sources

Technical Support Center: Mass Spectrometry Fragmentation of Peptides with (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-natural amino acid (2S,4S)-4-Fluoropyrrolidine-2-carboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of mass spectrometry analysis of these modified peptides.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected dominant fragment ion types for peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide?

A1: Similar to peptides containing the natural amino acid proline, you can expect to see a predominance of b- and y-type ions in collision-induced dissociation (CID) spectra.[1][2] The rigid pyrrolidine ring structure influences fragmentation, often leading to enhanced cleavage at the N-terminal side of the modified residue.[1][3][4]

Q2: How does the fluorine substitution affect fragmentation?

A2: The presence of a fluorine atom can introduce unique fragmentation pathways. You may observe neutral losses of hydrogen fluoride (HF) from fragment ions. The high electronegativity of fluorine can also influence the proton mobility along the peptide backbone, potentially altering fragmentation efficiencies at different sites.

Q3: Which fragmentation method is most suitable for these peptides: CID, ETD, or HCD?

A3: The choice of fragmentation method depends on your analytical goal.

  • CID (Collision-Induced Dissociation) is a good starting point and is effective for generating b- and y-type ions for sequence confirmation.[5][6]

  • ETD (Electron Transfer Dissociation) is particularly useful for localizing the modification, as it tends to preserve labile modifications and cleave the peptide backbone at different locations (producing c- and z-type ions), providing complementary information to CID.[6][7][8]

  • HCD (Higher-Energy C-trap Dissociation) can provide a mix of b/y and other fragment ions, sometimes offering more comprehensive sequence coverage.[6][7]

Q4: I am not observing the expected fragmentation pattern. What are the common causes?

A4: Several factors can lead to unexpected fragmentation, including:

  • Suboptimal collision energy: The energy required for efficient fragmentation can differ for modified peptides.

  • Sample purity issues: Contaminants can suppress the ionization of your target peptide or introduce interfering peaks.[9]

  • Instrument calibration: An improperly calibrated mass spectrometer will lead to inaccurate mass assignments.[9]

  • N-terminal blockage: If the N-terminus of your peptide is unintentionally modified, it can prevent the formation of b-ions.[10]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the mass spectrometry analysis of peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide.

Issue 1: Poor or No Fragmentation of the Parent Ion

Possible Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Collision Energy Modified peptides may require different activation energies compared to their natural counterparts to induce fragmentation.Systematically ramp the collision energy (e.g., in 5-volt increments) to find the optimal setting for your specific peptide and instrument.
Stable Adduct Formation The peptide may be forming stable adducts with salts (e.g., sodium) from your buffers or sample matrix, which can be difficult to fragment.[11]Ensure thorough desalting of your sample using C18 solid-phase extraction. Consider using volatile buffers like ammonium formate or ammonium acetate.[11]
Incorrect Precursor Ion Selection The selected m/z for fragmentation might not correspond to your target peptide due to sample complexity or the presence of isoforms.Verify the monoisotopic mass of your peptide. Use a high-resolution mass spectrometer to ensure accurate precursor ion selection.
Instrumental Issues Problems with the collision cell pressure or electronics can lead to inefficient fragmentation.[9]Perform a system check and calibration according to the manufacturer's protocol. Analyze a known standard peptide to verify instrument performance.
Issue 2: Ambiguous or Incomplete Sequence Coverage

Possible Causes & Solutions:

Cause Explanation Recommended Action
"Proline Effect" Dominance The pyrrolidine ring can lead to preferential cleavage N-terminal to the modified residue, suppressing fragmentation at other sites.[1][3][4]Employ a complementary fragmentation technique like ETD, which is less susceptible to the "proline effect" and generates c- and z-type ions.[6][7]
Low Signal-to-Noise Ratio A weak parent ion signal will result in a low-intensity fragment ion spectrum, making it difficult to identify all sequence ions.Optimize sample preparation to improve purity and concentration.[10][12] Adjust ionization source parameters to enhance the signal of your target peptide.
Inappropriate Data Analysis Parameters The software may not be correctly identifying the fragment ions due to incorrect settings for mass tolerance or expected ion types.Ensure your analysis software is configured to search for b-, y-, c-, and z-ions, as well as potential neutral losses (e.g., H₂O, NH₃, HF). Use a narrow mass tolerance for high-resolution data.
Issue 3: Unexpected Neutral Losses or Side-Chain Fragmentation

Possible Causes & Solutions:

Cause Explanation Recommended Action
Fluorine-Related Fragmentation The C-F bond can undergo cleavage, leading to the neutral loss of HF.Look for fragment ions that are 20.006 Da (mass of HF) lower than expected b- or y-ions. This can be a diagnostic marker for the presence of the fluorinated residue.
Pyrrolidine Ring Opening At higher collision energies, the pyrrolidine ring itself can fragment, leading to complex and difficult-to-interpret spectra.Start with lower collision energies and gradually increase to find a balance between backbone fragmentation and minimizing ring fragmentation.
In-Source Fragmentation Fragmentation can occur in the ionization source before precursor ion selection, leading to a complex mixture of ions entering the mass analyzer.Optimize the cone voltage and other source parameters to minimize in-source fragmentation.

III. Experimental Protocols & Workflows

Protocol 1: Optimizing Collision Energy for CID Fragmentation
  • Prepare a standard solution of your peptide at a known concentration (e.g., 1 pmol/µL) in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer to obtain a stable signal.

  • Select the precursor ion for your peptide in the first mass analyzer (Q1).

  • Acquire MS/MS spectra at a series of collision energies, starting from a low value (e.g., 10 V) and increasing in 5 V increments up to a higher value (e.g., 45 V).

  • Analyze the resulting spectra to identify the collision energy that provides the best balance of parent ion depletion and the generation of a rich series of b- and y-ions.

Workflow for Peptide Identification

Here is a general workflow for the identification and characterization of peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide:

Peptide_Identification_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis cluster_results Results Sample Peptide Synthesis & Purification Desalting C18 Desalting Sample->Desalting LC_MS LC-MS/MS Analysis (CID and/or ETD) Desalting->LC_MS Database_Search Database Search (Specify modification) LC_MS->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Sequence_Confirmation Sequence Confirmation Manual_Validation->Sequence_Confirmation Modification_Localization Modification Site Localization Manual_Validation->Modification_Localization

Caption: A general workflow for the analysis of modified peptides.

IV. Visualization of Fragmentation

Predicted Fragmentation of a Model Peptide

The following diagram illustrates the predicted major fragmentation pathways for a model peptide containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide (denoted as F-Pro) using CID.

Peptide_Fragmentation cluster_peptide cluster_fragments N_term Ac-Ala F_Pro F-Pro N_term->F_Pro b1 b1 b1 F_Pro->N_term y2 C_term Gly-NH2 F_Pro->C_term b2 b2 b2 y2 y2 C_term->F_Pro y1 y1 y1

Caption: Predicted b- and y-ion fragmentation of a model peptide.

V. References

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. Retrieved from [Link]

  • D'Aniello, F., Masi, A., Stesio, A., & Gussakovsky, E. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. Retrieved from [Link]

  • Kapp, E. A., Schütz, F., Reid, G. E., Eddes, J. S., Moritz, R. L., O'Hair, R. A. J., & Simpson, R. J. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 14(7), 736–746. Retrieved from [Link]

  • Vrkic, B., O'Hair, R. A. J., & Blanksby, S. J. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1645–1655. Retrieved from [Link]

  • Wang, S., Han, L., & Li, L. (2014). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Journal of the American Society for Mass Spectrometry, 25(8), 1395–1405. Retrieved from [Link]

  • Mishra, P., & Pandey, A. (2011). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Proteome Science, 9(Suppl 1), S7. Retrieved from [Link]

  • Walsh, C. T. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics, 2(4). Retrieved from [Link]

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. Retrieved from [Link]

  • Lermyte, F., Valkenborg, D., Loo, J. A., & Sobott, F. (2019). Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(12), 2633–2644. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • Jackson, G. P., & Glish, G. L. (2012). Comparison of CID, ETD and metastable atom‐activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry, 47(9), 1187–1196. Retrieved from [Link]

  • Biotyscience. (n.d.). Causes of Disorder in Peptide Mass Spectrometry Peaks. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). N-Terminal Sequencing: 8 Common Mistakes You Must Avoid. Retrieved from [Link]

  • Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • ResearchGate. (2014, November 30). Why is it so hard to fragment certain ions during MSMS analysis? Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 923–938. Retrieved from [Link]

  • ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? Retrieved from [Link]

  • Brittain, S. M., Ficarro, S. B., Brock, A., & Peters, E. C. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(7), 883–888. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 923–938. Retrieved from [Link]

  • Tăbăran, A., & Pevzner, P. A. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Current Protocols in Bioinformatics, 47, 13.23.1-13.23.16. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • Kumar, A., Kumar, D., & Kumar, P. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(2), 48–57. Retrieved from [Link]

Sources

Refinement of protocols for stereospecific synthesis of 4-fluoropyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereospecific synthesis of 4-fluoropyrrolidines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and application of 4-fluoropyrrolidines.

Q1: Why is the stereospecific synthesis of 4-fluoropyrrolidines so important in drug development and chemical biology?

A1: The introduction of a fluorine atom into a pyrrolidine ring, particularly in proline analogues, has profound effects on the molecule's conformation and biological activity.[1][2] The high electronegativity of fluorine introduces stereoelectronic effects, such as the gauche effect, which can stabilize a specific pyrrolidine ring pucker (Cγ-exo or Cγ-endo).[1][3][4][5] This conformational locking can enhance the stability of peptides and proteins, like collagen, and modulate their biological roles.[3][6] Therefore, precise control over the stereochemistry at the C-4 position is critical to achieving the desired biological outcome, as different diastereomers can exhibit vastly different effects on protein structure and function.[2][7]

Q2: What is the most common starting material for synthesizing 4-fluoroprolines, and why?

A2: The most common and advantageous starting material is (2S,4R)-4-hydroxyproline (HypOH).[3] This is due to its natural abundance as a major component of collagen, making it readily available and cost-effective.[3][8] Its pre-existing stereocenters provide a convenient scaffold for introducing the fluorine atom with predictable stereochemical outcomes via nucleophilic substitution reactions.

Q3: What are the primary challenges encountered in the synthesis of 4-fluoropyrrolidines?

A3: The primary challenges include:

  • Achieving high stereoselectivity: Preventing side reactions that can lead to racemization or the formation of undesired diastereomers is crucial.

  • Controlling side reactions: Elimination reactions are a common side-pathway during the nucleophilic fluorination step, especially when using hindered substrates or certain fluoride sources, leading to the formation of dehydroproline derivatives.[9]

  • Protecting group strategy: The choice of protecting groups for the amine and carboxyl functionalities is critical. They must be stable during the fluorination step but removable under conditions that do not compromise the final product.[10][11][12]

  • Purification: Separating the desired fluorinated product from starting materials, by-products, and diastereomers can be challenging due to similar polarities.[13]

Part 2: Troubleshooting Guide by Synthetic Stage

This section provides a detailed, question-and-answer-based troubleshooting guide for each critical stage of the synthesis.

Stage 1: Protecting Group Strategy

A robust protecting group strategy is the foundation of a successful synthesis. The choice of protecting groups for the amine (typically as a carbamate) and the carboxylic acid (as an ester) prevents unwanted side reactions.[10][11]

Q: I am observing cleavage of my N-Boc protecting group during the fluorination step. What is causing this and how can I prevent it?

A: Unwanted cleavage of the N-Boc (tert-butyloxycarbonyl) group suggests that the reaction conditions are too acidic. While Boc is generally stable, some fluorinating reagents or their byproducts can generate acidic species.

  • Probable Cause: Trace amounts of HF generated from the fluoride source (e.g., TBAF in the presence of moisture) or harsh reaction temperatures.

  • Solutions:

    • Ensure Anhydrous Conditions: Meticulously dry all solvents, reagents, and glassware. Moisture can react with fluoride salts to produce HF.

    • Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base like proton sponge or 2,6-lutidine into the reaction mixture to scavenge any generated acid.

    • Lower Reaction Temperature: If the reaction kinetics allow, perform the fluorination at a lower temperature to minimize decomposition.

    • Alternative Protecting Groups: If the problem persists, consider a more acid-stable protecting group like Cbz (benzyloxycarbonyl), although this will necessitate a change in the final deprotection strategy (e.g., hydrogenolysis).[12]

Q: Why is my carboxylic acid (protected as a methyl ester) participating in the fluorination reaction?

A: Intramolecular participation of the ester carbonyl can occur, leading to the formation of an oxazoline intermediate and resulting in a fluoroproline byproduct with retention of configuration.[9] This side reaction competes with the desired SN2 inversion.

  • Probable Cause: The ester carbonyl acts as an intramolecular nucleophile, attacking the activated hydroxyl group.

  • Solutions:

    • Use a Sterically Hindered Ester: Switch from a methyl ester to a more sterically bulky ester, such as a tert-butyl ester.[14] The increased steric hindrance around the carbonyl group disfavors the intramolecular attack.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the intermolecular SN2 reaction over the intramolecular cyclization.

Stage 2: Hydroxyl Group Activation & Nucleophilic Fluorination

This is the most critical step where the stereochemistry is set. The hydroxyl group at C-4 is converted into a good leaving group (e.g., tosylate, mesylate, or triflate), which is then displaced by a fluoride ion via an SN2 reaction, inverting the stereocenter.[3][15]

sn2_inversion

Q: My fluorination reaction has a low yield, and I've isolated a significant amount of an elimination byproduct. How can I improve the SN2 reaction efficiency?

A: This is a classic case of the E2 elimination pathway competing with the desired SN2 substitution. This is particularly common when using fluoride sources like tetrabutylammonium fluoride (TBAF), as fluoride is a strong base.[16]

  • Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Poor Leaving Group A less effective leaving group (e.g., tosylate vs. triflate) requires more forcing conditions (higher temperature), which favors elimination.Activate the hydroxyl group as a triflate (trifluoromethanesulfonate) using triflic anhydride. The triflate is an exceptionally good leaving group, allowing the reaction to proceed under milder conditions.[15]
High Reaction Temperature Higher temperatures provide more energy to overcome the activation barrier for both SN2 and E2, but often favor the E2 pathway entropically.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
Steric Hindrance Significant steric bulk around the reaction center can hinder the backside attack required for SN2, making elimination more competitive.Ensure the protecting groups used (e.g., on the nitrogen) are not excessively bulky. If the substrate is inherently hindered, using a better leaving group (triflate) is the best option.
Choice of Fluoride Source Some fluoride sources are more basic than others. Anhydrous TBAF is notoriously basic.Consider using alternative, less basic fluorinating agents like morpholinosulfur trifluoride (Morph-DAST) or PyFluor.[9][14][17] These reagents can directly convert the hydroxyl group to a fluoride, often with high stereospecificity and reduced elimination.

Q: The stereoselectivity of my reaction is poor. I'm getting a mixture of diastereomers. What went wrong?

A: Poor diastereoselectivity indicates that the reaction is not proceeding exclusively through the intended SN2 pathway.

  • Probable Causes & Solutions:

    • SN1 Character: If the reaction conditions promote the formation of a carbocation intermediate (SN1 pathway), stereochemical control will be lost. This can happen with substrates that can stabilize a carbocation or under protic/polar aprotic solvent conditions.

      • Solution: Use a non-polar aprotic solvent like toluene or THF to disfavor carbocation formation. Ensure the leaving group is excellent to promote a concerted SN2 displacement.

    • Retention of Configuration: As mentioned in Stage 1, intramolecular participation by an ester carbonyl can lead to retention of configuration, resulting in the wrong diastereomer.[9]

      • Solution: Use a sterically hindered tert-butyl ester instead of a methyl or ethyl ester.[14]

    • Epimerization of Starting Material: The starting hydroxyproline derivative may have epimerized during a previous step.

      • Solution: Verify the stereochemical purity of your activated substrate before the fluorination step using techniques like chiral HPLC or NMR analysis.

Stage 3: Deprotection

The final step involves removing the protecting groups to yield the free 4-fluoropyrrolidine amino acid. The conditions must be chosen carefully to avoid degrading the product.

Q: I am attempting to remove the N-Boc and tert-butyl ester groups with strong acid (e.g., neat TFA or HCl at high temperatures), but my yields are low and I see signs of decomposition.

A: While strong acidic conditions are effective for deprotection, they can also be too harsh for the fluorinated product. The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, and other side reactions may occur.[18][19]

  • Probable Cause: Product instability under harsh acidic conditions or high temperatures.[9]

  • Solutions:

    • Milder Acidic Conditions: Use milder deprotection protocols. A common and effective method is treatment with 2N HCl at reflux for a few hours.[15] Another option is using a solution of HCl in an organic solvent like dioxane at room temperature.

    • Two-Step Deprotection: If a single-step deprotection is problematic, consider a two-step approach. For example, selectively remove the Boc group with TFA at 0°C, then hydrolyze the ester under milder basic (e.g., LiOH) or acidic conditions. However, this adds steps to the synthesis.[14]

    • Monitor the Reaction: Follow the deprotection closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize product degradation.

Stage 4: Purification & Characterization

Purification is often achieved by ion-exchange chromatography or crystallization. Proper characterization is essential to confirm the structure and stereochemistry.

Q: I'm having trouble separating the final product from residual starting material and byproducts using standard silica gel chromatography.

A: The final product is a zwitterionic amino acid, which often behaves poorly on standard silica gel. It may streak, show very low mobility, or not elute at all.

  • Probable Cause: The highly polar and ionic nature of the unprotected amino acid.

  • Solution:

    • Ion-Exchange Chromatography: This is the most effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50WX8). The amino acid will bind to the resin, allowing neutral impurities to be washed away. The product can then be eluted with a dilute aqueous base, such as ammonium hydroxide.

    • Crystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be a highly effective purification method.

Q: How can I confidently confirm the stereochemistry of my final 4-fluoropyrrolidine product?

A: Confirmation of stereochemistry requires specialized analytical techniques.

  • Recommended Methods:

    • NMR Spectroscopy: High-resolution ¹H, ¹³C, and ¹⁹F NMR are essential. The vicinal coupling constants (³J) between protons and the fluorine atom (³JH,F) are highly dependent on the dihedral angle and can provide crucial information about the relative stereochemistry and the preferred ring conformation.[5][20] Comparing the obtained spectra with literature values for the known diastereomers is the standard approach.[20][21][22][23]

    • X-ray Crystallography: If a suitable single crystal of the product or a derivative can be obtained, X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry.[24]

    • Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers and diastereomers, confirming the stereochemical purity of the sample.

Part 3: Experimental Protocols & Data

Comparative Summary of Synthetic Routes

The following table summarizes established protocols for the synthesis of (2S,4S)- and (2S,4R)-4-fluoroproline, highlighting key reagents and typical yields. The common starting material for both is (2S,4R)-4-hydroxyproline.

Target DiastereomerKey StrategyN-Protecting GroupC-Protecting GroupActivation ReagentFluoride SourceDeprotectionOverall YieldReference
(2S,4S)-4-F-Pro Inversion at C4BocMethyl EsterTriflic AnhydrideTBAF2N HCl, reflux16%[3][15]
(2S,4S)-4-F-Pro Inversion at C4Boctert-Butyl EsterTosyl ChlorideTBAFAcid~45-55%[9][14]
(2S,4R)-4-F-Pro Retention at C4BocMethyl EsterMorpholinosulfur trifluoride(Direct Fluorination)Acid~60%[9]
(2S,4R)-4-F-Pro Double InversionBocNoneAcetic Anhydride (forms lactone, inverts C2), then activation & fluorinationTBAFAcid~36% (from HypOH)[3]
Detailed Protocol: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline

This protocol is adapted from a scalable synthesis and involves inversion of the C-4 stereocenter.[3][15]

protocol_flow

Step 1: Protection of (2S,4R)-4-Hydroxyproline

  • (2S,4R)-4-hydroxyproline is first protected as its N-Boc, O-methyl ester derivative (N-Boc-(2S,4R)-hydroxyproline methyl ester) using standard literature procedures.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the protected hydroxyproline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool the solution to 0°C.

  • Add anhydrous pyridine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (triflic anhydride, 1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding cold saturated aqueous NaHCO₃ solution. Extract the product with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.

Step 3: Nucleophilic Fluorination

  • Dissolve the crude triflate from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine to remove excess TBAF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude protected (2S,4S)-4-fluoroproline methyl ester by silica gel chromatography.

Step 4: Deprotection

  • Add 2N aqueous HCl to the purified protected fluoroproline.

  • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove water and excess HCl.

  • Purify the resulting crude (2S,4S)-4-fluoroproline hydrochloride salt by ion-exchange chromatography or recrystallization.

References

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  • Combettes, L. E., et al. (2012). Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. Chemistry – A European Journal. Available at: [Link]

  • Holton, D. M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

  • Couturier, C., et al. (2013). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Chemical Reviews. Available at: [Link]

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal. Available at: [Link]

  • Ni, K., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Ivashkin, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Wang, F., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link]

  • Ni, K., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Raines, R. T., et al. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Annual Review of Biochemistry. Available at: [Link]

  • Tang, X., et al. (2019). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. Chemistry – A European Journal. Available at: [Link]

  • Carroll, V. M., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. The Journal of Organic Chemistry. Available at: [Link]

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  • Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Accounts of Chemical Research. Available at: [Link]

  • Lin, G., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • O'Hagan, D., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Available at: [Link]

  • O'Hagan, D., et al. (2013). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Kafarski, P., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. New Journal of Chemistry. Available at: [Link]

  • Carroll, V. M., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. The Journal of Organic Chemistry. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

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  • Jadhav, A. M., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

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Validation & Comparative

A Tale of Two Rings: A Senior Application Scientist's Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxamide vs. Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, predictable conformations, and improved biological activity is a constant endeavor. The unique structural role of proline, often termed a "helix breaker," is a frequent point of modulation.[1][2] This guide delves into a powerful synthetic tool, (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, and provides an in-depth comparison with its natural counterpart, proline. We will explore how the subtle yet potent introduction of a fluorine atom can dramatically alter the structural and functional landscape of a peptide.

The Proline Paradigm: A Foundation of Constraint

Proline's distinctive cyclic structure, where its side chain loops back to form a pyrrolidine ring with the backbone amide nitrogen, imposes significant conformational rigidity compared to other amino acids.[2] This rigidity is a double-edged sword. While it can enforce specific turns and disrupt helical structures, which is often crucial for biological function, the energetic barrier to cis-trans isomerization around the Xaa-Pro peptide bond is relatively low.[1][3] This can lead to conformational heterogeneity, impacting receptor binding and proteolytic stability.

The Fluorine Intervention: Introducing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

The strategic replacement of a hydrogen atom with fluorine in the proline ring offers a sophisticated method for fine-tuning peptide architecture. The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine ring, biases the conformation of the preceding peptide bond, and can accelerate cis/trans prolyl peptide bond isomerization.[4][5]

Specifically, the (2S,4S) stereoisomer of 4-fluoroproline, which gives rise to (2S,4S)-4-Fluoropyrrolidine-2-carboxamide upon amidation, predominantly favors a Cγ-endo ring pucker.[5] This has a cascading effect on the peptide backbone, influencing local conformation and, consequently, the overall structure and stability of the peptide.

Pro Proline Endo Cγ-endo pucker Pro->Endo ~2:1 preference Exo Cγ-exo pucker Pro->Exo FPro (2S,4S)-4-Fluoroproline FPro->Endo Strongly favors Conformation Biased Conformation FPro->Conformation Cis cis-amide bond Endo->Cis Stabilizes Trans trans-amide bond Exo->Trans Stabilizes Stability Altered Stability Conformation->Stability

Caption: Conformational influence of (2S,4S)-4-Fluoroproline.

Head-to-Head Comparison: Performance in Peptide Systems

The true value of (2S,4S)-4-fluoroproline becomes evident when directly compared to proline in various peptide contexts. The following table summarizes key performance metrics based on experimental data.

ParameterProline(2S,4S)-4-FluoroprolineRationale for DifferenceSupporting Evidence
Pyrrolidine Ring Pucker Exhibits a dynamic equilibrium between Cγ-endo and Cγ-exo puckers, with a slight preference for endo (~2:1).[4]Strongly biases the equilibrium towards the Cγ-endo pucker.[5][6]The gauche effect, an orbital interaction between the C-F bond and adjacent C-H bonds, stabilizes the endo conformation.[6]NMR spectroscopy and X-ray crystallography.[4][7]
Cis/Trans Isomerism The Xaa-Pro bond exists as a mixture of cis and trans isomers.The Cγ-endo pucker of (2S,4S)-4-fluoroproline stabilizes the cis conformation of the preceding peptide bond.[5][6]The ring pucker influences the main-chain dihedral angles (φ, ψ), which in turn affects the steric environment around the peptide bond.19F NMR studies have quantified the increase in the cis population.[8]
Thermal Stability Variable, dependent on the peptide sequence and context.Can either increase or decrease thermal stability depending on the native conformation. If the native structure requires a Cγ-endo pucker, stability is often enhanced.Pre-organizing the peptide backbone into a specific conformation can reduce the entropic penalty of folding.Differential Scanning Calorimetry (DSC) of collagen model peptides.[9][10]
Proteolytic Stability Proline-containing peptides are generally more resistant to proteolysis than peptides with other amino acids, but are still susceptible to specific proline peptidases.[1][3]Incorporation of fluorinated amino acids, including fluoroproline, generally increases resistance to proteolytic degradation.[11][12][13]The altered conformation and the steric/electronic effects of the fluorine atom can hinder recognition and cleavage by proteases.Mouse plasma stability assays and in vitro digestion with specific proteases.[11]

Experimental Protocols: A Practical Guide

To facilitate the exploration of (2S,4S)-4-fluoroproline in your research, we provide the following detailed experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a model peptide containing a (2S,4S)-4-fluoroproline residue using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-fluoroproline-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Syringe reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • To confirm complete coupling, perform a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(2S,4S)-4-fluoroproline-OH at the desired position.

  • Final Deprotection: After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

cluster_0 SPPS Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Wash Coupling->Deprotection Wash End Cleave & Purify Coupling->End Final Deprotection Start Swell Resin Start->Deprotection cluster_0 Incubation at 37°C Peptide Peptide Quench Quench Reaction (TFA) Peptide->Quench Time Points Protease Protease Protease->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Plot % Peptide vs. Time HPLC->Data

Caption: Protease Stability Assay Workflow.

Conclusion

The substitution of proline with (2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a powerful and precise tool for peptide engineering. By leveraging the stereoelectronic effects of fluorine, researchers can enforce specific conformational biases, leading to peptides with enhanced stability and potentially novel biological activities. The experimental protocols provided herein offer a starting point for the practical application of this versatile building block in your drug discovery and development programs.

References

  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 9(5), 549-557.
  • Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for collagen's stability.
  • Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2004). Increased proteolytic stability of β- and γ-peptides. Chemistry & Biodiversity, 1(10), 1474-1487.
  • Raines, R. T. (2008). Prolyl cis-trans isomerization as a molecular timer.
  • Verdolino, V., & De Simone, A. (2018). 19F NMR spectroscopy of fluorinated amino acids: A powerful tool for probing protein structure and dynamics. Magnetic Resonance in Chemistry, 56(9), 817-829.
  • Wipf, P., & Fritch, P. C. (1994). Solid-phase synthesis of a peptoid library. Tetrahedron Letters, 35(35), 6397-6400.
  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81.
  • Zondlo, N. J. (2013). The chemistry and biology of proline-rich domains. Annual Review of Biochemistry, 82, 559-588.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Fischer, G. (2000). Prolyl isomerases and catalysis of prolyl bond rotation.
  • Salwiczek, M., Völler, J. S., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. ChemBioChem, 12(12), 1806-1810.
  • van der Sluis, E. O., & van der Marel, G. A. (2003). Proline containing peptides: from structure to function. Current Medicinal Chemistry, 10(15), 1433-1456.
  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on the structure and stability of the collagen triple helix. Journal of the American Chemical Society, 125(31), 9262-9263.
  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.
  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034-6042.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational stability of collagen on a stereoelectronic basis. Journal of the American Chemical Society, 123(5), 777-778.
  • Torbeev, V. Y., & Hilvert, D. (2013). Prolyl isomerization in the molecular chaperone Hsp90. Proceedings of the National Academy of Sciences, 110(52), 20972-20977.
  • Renner, C., & Moroder, L. (2006). Conformational effects of non-proteinogenic amino acids on peptides and proteins. Chemistry & Biodiversity, 3(11), 1149-1165.
  • Marsh, E. N. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Accounts of Chemical Research, 47(10), 2878-2886.
  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical Research, 27(4), 544-575.
  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Weinhold, F., Raines, R. T., & Markley, J. L. (2002). Collagen stability: insights from NMR spectroscopic and hybrid density functional computational investigations of the effect of 4-fluorination of proline. Journal of the American Chemical Society, 124(11), 2497-2505.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

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Comparing biological activity of fluorinated vs non-fluorinated peptide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Scientist's Guide to Fluorination: Enhancing Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their clinical translation is often hampered by inherent limitations, such as poor metabolic stability and low cellular permeability. A proven strategy to overcome these hurdles is the selective incorporation of fluorine into the peptide structure. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated peptide analogs, grounded in experimental data and established protocols. We will explore the causal mechanisms behind fluorination's effects and provide detailed methodologies for researchers to validate these enhancements in their own laboratories.

The Fluorine Advantage: More Than Just a Halogen

Fluorine, the most electronegative element, is sparingly used in nature but has become a cornerstone of medicinal chemistry.[1] Its introduction into a peptide can profoundly alter the molecule's physicochemical properties in several advantageous ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a site of enzymatic degradation can effectively block proteolytic cleavage, thereby extending the peptide's in-vivo half-life.[2]

  • Conformational Control: The steric and electronic effects of fluorine can induce specific secondary structures, such as helices or β-sheets. This conformational pre-organization can lock the peptide into its bioactive shape, leading to enhanced binding affinity for its target receptor.[3]

  • Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can significantly increase binding potency.[4] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, optimizing interactions with the target.[5]

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a peptide, which can improve its ability to cross cellular membranes. This is a critical factor for targeting intracellular proteins.[2]

However, the effects of fluorination are highly context-dependent and can be unpredictable.[1][4] The position and number of fluorine atoms can dramatically alter a peptide's properties, sometimes for the better, sometimes for the worse.[1] Therefore, a robust experimental framework is essential to compare a novel fluorinated analog against its parent peptide.

G cluster_0 Peptide Design & Synthesis cluster_1 Biological Activity Comparison cluster_2 Data Analysis & Decision P_H Parent Peptide (Peptide-H) Synthesis (SPPS) Stab Metabolic Stability (Plasma Assay) P_H->Stab Bind Binding Affinity (SPR Assay) P_H->Bind Perm Cell Permeability (PAMPA Assay) P_H->Perm P_F Fluorinated Analog (Peptide-F) Synthesis (SPPS) P_F->Stab P_F->Bind P_F->Perm Eval Evaluate Half-life (t½), Binding (KD), Permeability (Pe) Stab->Eval Bind->Eval Perm->Eval Decision Lead Candidate Selection Eval->Decision

Caption: High-level workflow for comparing peptide analogs.

Part 1: Assessing Metabolic Stability in Plasma

A primary driver for peptide fluorination is to enhance resistance to proteolysis. Plasma, being a complex mixture of enzymes, provides an excellent ex vivo medium to test this.

Causality Behind the Experiment

Peptides containing structures like amide groups are susceptible to hydrolysis by plasma esterases and other proteases.[6] By incubating the peptide in plasma and monitoring its concentration over time, we can determine its half-life (t½). We hypothesize that the fluorinated analog (Peptide-F), with its sterically shielded and electronically protected peptide bonds, will exhibit a significantly longer half-life than the parent peptide (Peptide-H). Variations between plasma batches from different donors can occur, so using pooled plasma is recommended for consistency.[7]

Protocol: Plasma Stability Assay

This protocol outlines a standard procedure for determining peptide stability in human plasma.[6][8]

  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Prepare a stock solution of the test peptides (Peptide-H and Peptide-F) at 1 mg/mL in an appropriate solvent (e.g., DMSO).

    • Prepare a quenching solution of ice-cold methanol containing an internal standard (a stable, non-related peptide or small molecule for LC-MS/MS normalization).

  • Incubation:

    • In a 96-well plate, add 198 µL of pre-warmed plasma to each well.

    • Spike 2 µL of the peptide stock solution into the plasma to achieve a final concentration of 10 µg/mL (or 1 µM depending on the desired units). Mix gently.

    • Incubate the plate at 37°C in a shaking incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take a 25 µL aliquot of the peptide-plasma mixture.

    • Immediately quench the enzymatic reaction by adding the 25 µL aliquot to a new plate containing 100 µL of the ice-cold quenching solution. The T=0 sample represents 100% of the initial peptide concentration.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the quenched plate at 4000 rpm for 20 minutes to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining peptide concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percentage of remaining peptide against time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[8]

Comparative Data: Metabolic Stability
PeptideHalf-Life (t½) in Human Plasma (min)
Peptide-H (Non-fluorinated)25
Peptide-F (Fluorinated) >240

Part 2: Quantifying Receptor Binding Affinity via SPR

Enhanced stability is only useful if the peptide retains or improves its ability to bind its biological target. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time kinetic data on binding events.

Causality Behind the Experiment

SPR measures the change in refractive index at the surface of a sensor chip as an analyte (the peptide) flows over and binds to an immobilized ligand (the target receptor).[9] This allows for the precise determination of the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value signifies a higher binding affinity. We hypothesize that the conformational rigidity imparted by fluorination will pre-organize Peptide-F into its optimal binding conformation, resulting in a lower KD compared to the more flexible Peptide-H.

G cluster_0 SPR Sensor Chip Sensor Surface Sensor Surface (Gold Film) Receptor Immobilized Receptor (Ligand) Buffer Running Buffer Receptor->Buffer Dissociation (kd) Peptide_H Peptide-H (Analyte) Peptide_H->Receptor Association (ka) Peptide_F Peptide-F (Analyte) Peptide_F->Receptor Association (ka) Buffer->Surface Baseline

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Kinetic Affinity Assay

This protocol is a general guide for a kinetic analysis using a Biacore instrument.[10]

  • Surface Preparation (Immobilization):

    • Choose a suitable sensor chip (e.g., CM5).

    • Immobilize the target receptor onto the chip surface using a standard coupling chemistry, such as amine coupling.[9] A control surface should be prepared on a reference flow cell to subtract non-specific binding and bulk refractive index changes.[10]

    • The goal is to achieve an immobilization level that will yield a maximum analyte binding response (Rmax) of approximately 100-150 Resonance Units (RU).[11]

  • Analyte Preparation:

    • Prepare a dilution series of both Peptide-H and Peptide-F in the running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM, spanning below and above the expected KD.

    • Include a zero-concentration sample (buffer only) for double-referencing.

  • Kinetic Analysis Cycle:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the peptide analyte over the receptor and reference surfaces for a set period (e.g., 180 seconds) to monitor the association phase .

    • Switch back to flowing only running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation phase .[10]

    • Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat this cycle for each concentration in the dilution series, moving from lowest to highest concentration.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the zero-concentration (buffer) injection signal.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software.

    • The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Comparative Data: Binding Affinity
PeptideAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Peptide-H (Non-fluorinated)1.5 x 10⁵5.0 x 10⁻³33.3
Peptide-F (Fluorinated) 2.1 x 10⁵ 1.1 x 10⁻³ 5.2

Part 3: Evaluating Cellular Permeability with PAMPA

For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.

Causality Behind the Experiment

PAMPA measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids (e.g., phosphatidylcholine) that mimics a cell membrane, into an acceptor well.[12] It specifically assesses passive transport and does not account for active transport or efflux, which would require a cell-based assay like the Caco-2 assay.[13] Because fluorination increases lipophilicity, we hypothesize that Peptide-F will show a higher effective permeability coefficient (Pe) than Peptide-H.

G cluster_0 T=0 PAMPA_Plate Donor Well (Apical) Artificial Lipid Membrane Acceptor Well (Basolateral) Peptide_End_A Peptide Diffused into Acceptor Well PAMPA_Plate:f1->Peptide_End_A Peptide_Start Peptide in Donor Well Peptide_End_D Peptide Remaining in Donor Well

Caption: The principle of the PAMPA assay.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies.[12][14]

  • Preparation:

    • Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate. The bottom of each well in the donor plate is a microfilter.

    • Coat the microfilter of the donor plate with a synthetic lipid solution (e.g., 10 mg/mL phosphatidylcholine in dodecane) and allow the solvent to evaporate.

    • Fill the acceptor wells with buffer (e.g., PBS, pH 7.4).

    • Prepare solutions of Peptide-H and Peptide-F in the donor buffer (e.g., PBS, pH 6.5 to mimic the gut) at a known concentration (e.g., 100 µM).

  • Assay Execution:

    • Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.

    • Add the peptide solutions to the donor wells.

    • Reserve aliquots of the initial donor solutions to calculate the starting concentration (C₀).

    • Seal the plate assembly and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the final peptide concentration in both the donor wells (C_D) and acceptor wells (C_A) using LC-MS/MS or another suitable quantitative method.

  • Data Calculation:

    • Calculate the effective permeability coefficient (Pe) using the following equation:

      • Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A / C_equilibrium])

      • Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time in seconds, and C_equilibrium is the concentration at theoretical equilibrium.

Comparative Data: Passive Permeability
PeptidePermeability Coefficient (Pe) (10⁻⁶ cm/s)Predicted Absorption
Peptide-H (Non-fluorinated)0.8Low
Peptide-F (Fluorinated) 4.1 Moderate-High

Conclusion

References

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  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023, January 13). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved January 19, 2026, from [Link]

  • (2022, September 26). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L .... (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • (n.d.). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Bentham Science Publisher. Retrieved January 19, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved January 19, 2026, from [Link]

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. (2019, February 19). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved January 19, 2026, from [Link]

  • (n.d.). Plasma Stability Assay. Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. Retrieved January 19, 2026, from [Link]

  • (n.d.). Plasma Stability Assay | Domainex. Domainex. Retrieved January 19, 2026, from [Link]

  • (n.d.). caco-2 cell permeability, pampa membrane assays. PPTX. Slideshare. Retrieved January 19, 2026, from [Link]

  • (2013, February 5). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. Retrieved January 19, 2026, from [Link]

  • (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved January 19, 2026, from [Link]

  • (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. Retrieved January 19, 2026, from [Link]

  • (2022, July 27). Guide to Running an SPR Experiment. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivatives as potent and selective enzyme inhibitors. Drawing upon established methodologies and field-proven insights, this document will navigate the critical steps of inhibitor characterization, with a focus on two clinically relevant enzymes: Dipeptidyl Peptidase IV (DPP-4) and Fibroblast Activation Protein (FAP).

Introduction: The Therapeutic Potential of Fluoropyrrolidine Derivatives

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivatives represent a promising scaffold in modern medicinal chemistry. The incorporation of a fluorine atom can significantly enhance pharmacokinetic properties, including metabolic stability and binding affinity, making these compounds attractive candidates for enzyme inhibition.[1] This guide will provide the scientific rationale and detailed protocols to rigorously validate their efficacy and selectivity against DPP-4 and FAP, two enzymes implicated in metabolic disease and oncology, respectively.

Section 1: Targeting Dipeptidyl Peptidase IV (DPP-4) for Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[2][3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[3][4]

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors act by blocking the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[4] This leads to a cascade of downstream effects beneficial for glucose regulation, as illustrated in the signaling pathway below.

DPP4_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1/GIP Incretin Hormones (GLP-1, GIP) Food Intake->GLP-1/GIP Insulin Release Insulin Release GLP-1/GIP->Insulin Release + Glucagon Release Glucagon Release GLP-1/GIP->Glucagon Release - DPP-4 DPP-4 GLP-1/GIP->DPP-4 Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Degradation DPP-4_Inhibitor (2S,4S)-4-Fluoropyrrolidine -2-carboxamide derivative DPP-4_Inhibitor->DPP-4 Inhibition

Caption: DPP-4 Inhibition Pathway.

Validating Inhibitory Potency: A Comparative Approach

The cornerstone of validating a novel inhibitor is to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50). This value allows for a direct comparison with established drugs.

Table 1: Comparative IC50 Values of Known DPP-4 Inhibitors

InhibitorIC50 (nM)Reference
Sitagliptin18 - 19[5][6][7][8]
Vildagliptin62[1]
Saxagliptin50[1]
Alogliptin<10[8]
Linagliptin1[1]

Note: The IC50 values for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivatives should be determined and benchmarked against these established inhibitors.

Experimental Protocols for DPP-4 Inhibition

This protocol outlines a standard fluorescence-based assay to determine the IC50 of a test compound.

Workflow:

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivative in a suitable solvent (e.g., DMSO).

    • Dilute human recombinant DPP-4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

  • Assay Plate Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add serial dilutions of the test compound and a known inhibitor (e.g., Sitagliptin) to respective wells. Include solvent-only wells as a negative control.

    • Add the diluted DPP-4 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Confirming inhibitor activity in a cellular context is a critical validation step.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line endogenously expressing DPP-4 (e.g., Caco-2 or HepG2 cells) to confluence in a 96-well plate.[11]

  • Inhibitor Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add varying concentrations of the test compound or a known inhibitor to the cells and incubate at 37°C.

  • Activity Measurement:

    • Add a cell-permeable fluorogenic DPP-4 substrate.

    • Measure the fluorescence as described in the in vitro assay.

  • Data Analysis:

    • Calculate and plot the percentage of inhibition versus inhibitor concentration to determine the cellular IC50.

Section 2: Targeting Fibroblast Activation Protein (FAP) in Oncology

FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[12][13] Its expression is associated with a worse prognosis.[12] FAP contributes to tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the immune system.[14][15]

Mechanism of FAP Inhibition

FAP inhibitors block the enzymatic activity of FAP, thereby mitigating its pro-tumorigenic functions. This can lead to reduced tumor growth, invasion, and metastasis, and may enhance the efficacy of other cancer therapies.

FAP_Pathway cluster_0 Tumor Microenvironment cluster_1 Inhibitor Action CAFs Cancer-Associated Fibroblasts (CAFs) FAP FAP CAFs->FAP ECM Remodeling ECM Remodeling FAP->ECM Remodeling Angiogenesis Angiogenesis FAP->Angiogenesis Immunosuppression Immunosuppression FAP->Immunosuppression Tumor Invasion & Metastasis Tumor Invasion & Metastasis ECM Remodeling->Tumor Invasion & Metastasis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Immune Evasion Immune Evasion Immunosuppression->Immune Evasion FAP_Inhibitor (2S,4S)-4-Fluoropyrrolidine -2-carboxamide derivative FAP_Inhibitor->FAP Inhibition

Caption: FAP Inhibition in the Tumor Microenvironment.

Comparative Analysis of FAP Inhibitors

Talabostat (Val-boroPro) is a well-characterized, albeit non-selective, inhibitor of FAP and other dipeptidyl peptidases. It serves as a useful benchmark for novel FAP inhibitors.

Table 2: Comparative IC50 Values of a Known FAP Inhibitor

InhibitorTargetIC50 (nM)Reference
Talabostat (Val-boroPro)FAP560[16][17][18]
DPP-IV<4[16][17]
DPP84[16][17]
DPP911[16][17]

Note: The IC50 and selectivity profile of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivatives against FAP and other related proteases should be determined.

Experimental Protocols for FAP Inhibition

A similar fluorescence-based assay to that of DPP-4 can be employed, using a FAP-specific substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Dilute recombinant human FAP enzyme in a suitable assay buffer.

    • Prepare a working solution of a FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC).[19]

  • Assay Procedure:

    • Follow the same plate setup and incubation steps as the DPP-4 assay, substituting DPP-4 with FAP enzyme.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically and calculate the initial reaction velocities.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

This assay validates the inhibitor's activity on FAP expressed on the surface of cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line with high FAP expression, such as the human glioblastoma cell line U87MG, or engineered cells overexpressing FAP.[19] Culture them to confluence in a 96-well plate.

  • Inhibitor Treatment and Activity Measurement:

    • Wash the cells and incubate with various concentrations of the test compound.

    • Add the FAP-specific fluorogenic substrate and measure the fluorescence over time.

  • Data Analysis:

    • Calculate the cellular IC50 value as previously described.

Conclusion: A Pathway to Validated Enzyme Inhibitors

This guide provides a robust, evidence-based framework for the comprehensive validation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide derivatives as inhibitors of DPP-4 and FAP. By following these detailed protocols and utilizing the provided comparative data, researchers can confidently assess the potency, selectivity, and cellular activity of their novel compounds. Rigorous adherence to these scientific principles is paramount for advancing promising candidates through the drug discovery pipeline.

References

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  • Wikipedia. (2024, November 27). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

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  • Zhang, L., et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. Bioorganic & Medicinal Chemistry Letters, 30(14), 127267.
  • Drucker, D. J. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Journal of the Endocrine Society, 1(2), 1-13.
  • Liu, Y., et al. (2023). Identifying the oncogenic roles of FAP in human cancers based on systematic analysis. Frontiers in Immunology, 14, 1226481.
  • O'Brien, P., et al. (2023). Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells. Frontiers in Oncology, 13, 1108918.
  • Jacob, M., et al. (2022). The role of fibroblast activation protein in health and malignancy. Journal of ImmunoTherapy of Cancer, 10(6), e004595.
  • Liao, Y. X., et al. (2023). Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities. Frontiers in Immunology, 14, 1226481.
  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6533.

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A Head-to-Head Comparison of Constrained Amino Acids: A Guide for Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the rational introduction of conformational constraints is a cornerstone of modern drug design. Native peptides, while offering exquisite biological specificity, are often plagued by metabolic instability and conformational flexibility, which can limit their therapeutic potential. Constrained amino acids offer a powerful toolkit to overcome these limitations by rigidifying the peptide backbone, pre-organizing it into a bioactive conformation, and enhancing resistance to proteolytic degradation.[1][2][3] This guide provides a head-to-head comparison of different classes of constrained amino acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties and applications, supported by experimental insights.

The Rationale for Constraint: Overcoming the Flexibility Hurdle

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[4] In solution, short linear peptides often exist as a conformational ensemble, and only a fraction of these conformers may be active in binding to a biological target. This inherent flexibility leads to an entropic penalty upon binding, reducing affinity.[3] Furthermore, the extended conformations of linear peptides make them susceptible to recognition and cleavage by proteases.[5][6] By incorporating constrained amino acids, we can lock the peptide into a specific, biologically relevant conformation, thereby increasing binding affinity, enhancing proteolytic stability, and improving overall pharmacokinetic properties.[7][8][9]

This guide will delve into a comparative analysis of the most widely used classes of constrained amino acids:

  • α,α-Disubstituted Amino Acids: Introducing steric bulk at the α-carbon.

  • N-Alkylated Amino Acids: Modifying the peptide backbone at the amide nitrogen.

  • β-Amino Acids: Expanding the peptide backbone.

  • Cyclized Amino Acids: Inducing rigidity through ring structures.

We will explore their impact on peptide secondary structure, proteolytic stability, and receptor binding affinity, providing a framework for selecting the optimal constrained amino acid for a given therapeutic application.

α,α-Disubstituted Amino Acids: Inducing Helical Propensities

α,α-Disubstituted amino acids, characterized by the replacement of the α-hydrogen with an alkyl group, are potent inducers of helical secondary structures.[10][11] The steric hindrance around the α-carbon restricts the available conformational space, favoring dihedral angles consistent with α-helices and 3₁₀-helices.[12]

Comparative Performance
Parameter α-Aminoisobutyric Acid (Aib) α,α-Diethylglycine (Deg) Key Insights & Causality
Helicity Induction Strong inducer of 3₁₀-helices, can also support α-helices.[12]Potent inducer of α-helical structures.The increased steric bulk of the ethyl groups in Deg compared to the methyl groups in Aib further restricts the Ramachandran space, favoring the more open α-helical conformation over the tighter 3₁₀-helix.
Proteolytic Stability High resistance to enzymatic degradation.[13]Excellent resistance to proteolysis.The quaternary α-carbon sterically hinders the approach of proteases to the scissile peptide bond, preventing enzymatic cleavage.
Synthetic Accessibility Readily synthesized and commercially available.More complex synthesis compared to Aib.[13]The introduction of two identical alkyl groups in Aib is straightforward. The synthesis of α,α-disubstituted amino acids with two different alkyl groups can be more challenging.[14][15]
Impact on Binding Affinity Can enhance affinity by pre-organizing the peptide into a helical conformation required for binding.Can significantly improve binding affinity for targets that recognize helical ligands.By reducing the entropic penalty of binding, these residues can lead to a substantial increase in binding affinity, provided the induced helical structure is complementary to the target's binding site.[16]
Experimental Workflow: Assessing Helicity via Circular Dichroism (CD) Spectroscopy

CD_Workflow cluster_sample_prep Sample Preparation cluster_cd_measurement CD Measurement cluster_data_analysis Data Analysis Peptide_Synthesis Synthesize Peptides (with and without constrained aa) Purification Purify by HPLC Peptide_Synthesis->Purification Quantification Quantify Concentration (e.g., UV-Vis) Purification->Quantification CD_Spectrometer CD Spectrometer Quantification->CD_Spectrometer Data_Acquisition Acquire CD Spectra (e.g., 190-260 nm) CD_Spectrometer->Data_Acquisition Blank_Subtraction Subtract Blank Spectrum Data_Acquisition->Blank_Subtraction MRE_Calculation Calculate Mean Residue Ellipticity (MRE) Blank_Subtraction->MRE_Calculation Secondary_Structure Estimate Secondary Structure Content (e.g., using deconvolution software) MRE_Calculation->Secondary_Structure

Caption: Workflow for determining peptide secondary structure using CD spectroscopy.

Protocol:

  • Peptide Synthesis and Purification: Synthesize the parent peptide and its analogs containing the α,α-disubstituted amino acid using standard solid-phase peptide synthesis (SPPS). Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Concentration Determination: Accurately determine the concentration of the peptide solutions using UV-Vis spectroscopy by measuring the absorbance of aromatic residues (e.g., Trp, Tyr) or by using a colorimetric assay (e.g., BCA assay).

  • CD Spectra Acquisition: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 50 µM. Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a CD spectrometer.

  • Data Analysis: Subtract the spectrum of the buffer from the peptide spectra. Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (CD signal in mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectra. A significant increase in the characteristic α-helical signals (negative bands at ~208 and ~222 nm and a positive band at ~192 nm) in the constrained peptide compared to the parent peptide indicates helicity induction.

N-Alkylated Amino Acids: Disrupting β-Sheets and Enhancing Permeability

N-alkylation, typically N-methylation, involves the substitution of the amide proton with an alkyl group.[17][18] This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt the formation of β-sheet structures.[19] N-alkylation has also been shown to improve the membrane permeability of peptides, a critical attribute for targeting intracellular proteins.[19]

Comparative Performance
Parameter N-Methyl Amino Acids (e.g., N-Me-Ala) N-Ethyl Amino Acids (e.g., N-Et-Ala) Key Insights & Causality
Secondary Structure Impact Disrupts β-sheet formation. Can favor cis-amide bond conformation.Stronger disruption of ordered secondary structures.The absence of the amide proton prevents the formation of the hydrogen bonds that are essential for stabilizing β-sheets and α-helices. The steric bulk of the N-alkyl group can also favor the cis-amide bond conformation, which can induce turns in the peptide backbone.
Proteolytic Stability Increased resistance to many proteases.[19]High resistance to proteolysis.The N-alkyl group sterically hinders the binding of proteases to the peptide backbone.
Membrane Permeability Can significantly enhance cell permeability.[19]Generally shows higher permeability than N-methylated analogs.The N-alkylation reduces the number of hydrogen bond donors, increasing the lipophilicity of the peptide and facilitating its passive diffusion across cell membranes. The larger the alkyl group, the greater the increase in lipophilicity.
Synthetic Accessibility Can be incorporated during SPPS, but may require modified coupling conditions.[19]More challenging to incorporate than N-methyl amino acids.The steric hindrance of the N-alkyl group can slow down the coupling reaction during SPPS, potentially leading to lower yields and incomplete reactions. Specialized coupling reagents and protocols are often required.[19]
Experimental Workflow: Assessing Proteolytic Stability

Proteolysis_Workflow cluster_incubation Enzymatic Digestion cluster_analysis Analysis cluster_quantification Quantification Peptide_Solutions Prepare Peptide Solutions (Parent and Constrained) Add_Protease Add Protease (e.g., Trypsin, Chymotrypsin) Peptide_Solutions->Add_Protease Incubate Incubate at 37°C Add_Protease->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with acid) Time_Points->Quench LC_MS Analyze by LC-MS Quench->LC_MS Peak_Area Integrate Peak Area of Intact Peptide LC_MS->Peak_Area Plot_Data Plot % Intact Peptide vs. Time Peak_Area->Plot_Data Half_Life Calculate Half-life (t½) Plot_Data->Half_Life

Caption: Workflow for evaluating the proteolytic stability of peptides.

Protocol:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the parent and N-alkylated peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of the desired protease (e.g., trypsin) in the same buffer.

  • Digestion Reaction: Initiate the digestion by adding the protease to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). Use a suitable C18 column and a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the intact peptide from its degradation products.

  • Data Quantification: Integrate the peak area of the intact peptide at each time point.

  • Half-Life Determination: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay model to calculate the half-life (t½) of the peptide. A significantly longer half-life for the N-alkylated peptide compared to the parent peptide demonstrates enhanced proteolytic stability.

β-Amino Acids: Backbone Homologation for Novel Structures

β-Amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[20][21] This backbone extension leads to the formation of novel secondary structures, such as various types of helices (e.g., 10-, 12-, 14-helices) and sheets, that are not accessible to α-peptides.[21] Peptides containing β-amino acids, often referred to as β-peptides, exhibit remarkable resistance to proteolysis.[5]

Comparative Performance
Parameter β³-Amino Acids Cyclic β-Amino Acids Key Insights & Causality
Secondary Structure Impact Can induce various helical and sheet-like structures depending on the substitution pattern.[20][22]The cyclic constraint further restricts the backbone conformation, leading to more well-defined and stable secondary structures.[23]The longer backbone of β-amino acids allows for different hydrogen bonding patterns, resulting in unique secondary structures. Cyclic constraints pre-organize the backbone torsions, strongly favoring specific folds.
Proteolytic Stability Exceptionally high resistance to proteases.[5]Extremely stable against enzymatic degradation.The altered backbone geometry of β-peptides is not recognized by the active sites of common proteases, rendering them highly resistant to cleavage.[5]
Receptor Binding Can mimic the pharmacophores of α-peptides and bind to their targets.[22]The rigid, well-defined conformation can lead to high-affinity and selective binding.While the backbone is different, the side chains of β-amino acids can be positioned to mimic the spatial arrangement of the critical residues in an α-peptide, allowing for effective receptor interaction.
Synthetic Accessibility A wide variety of chiral β-amino acids can be synthesized.[24]The synthesis of cyclic β-amino acids is often more complex and stereochemically challenging.[25]Numerous synthetic methods have been developed for acyclic β-amino acids. The construction of cyclic systems with defined stereochemistry requires more specialized synthetic strategies.[26]

Cyclized Amino Acids: Maximizing Rigidity

Incorporating amino acids that are part of a cyclic system, or cyclizing a peptide through side-chain or backbone-to-backbone linkages, is a powerful strategy to dramatically reduce conformational flexibility.[7][27][28] Proline, a naturally occurring cyclic amino acid, is a well-known example that imparts a rigid kink in the peptide backbone.[29] Synthetic cyclic amino acids and peptide cyclization strategies offer a wide range of possibilities for constraining peptide conformation.[8][30][31]

Comparative Performance
Strategy Proline and its Analogs Side-Chain Cyclization (e.g., Lactam Bridge) Key Insights & Causality
Conformational Constraint Induces a rigid turn or kink in the peptide backbone.[29]Creates a macrocycle that restricts the global conformation of the peptide.[2][27]The covalent linkage in cyclized structures significantly reduces the number of rotatable bonds, leading to a more defined and stable conformation.
Proteolytic Stability Proline-containing peptides often show increased stability.Cyclization generally enhances resistance to exopeptidases and can also protect against endopeptidases.[6]The cyclic structure can prevent the peptide from adopting the extended conformation required for protease binding and can also sterically shield cleavage sites.[7][28]
Binding Affinity Can be crucial for the bioactive conformation of many peptides.Can dramatically increase binding affinity by pre-organizing the peptide into its receptor-bound conformation.[7][8]By minimizing the entropic cost of binding, cyclization can lead to a significant improvement in potency.[3]
Synthetic Complexity Proline and many of its analogs are commercially available and readily incorporated.Requires the incorporation of amino acids with reactive side chains and an additional on-resin or solution-phase cyclization step.The synthesis of cyclic peptides is generally more complex than that of linear peptides and requires careful optimization of the cyclization conditions.

Conclusion: A Strategic Approach to Peptide Design

The choice of a constrained amino acid is a critical decision in the design of peptide-based therapeutics. There is no one-size-fits-all solution, and the optimal choice depends on the specific therapeutic target and the desired properties of the final molecule.

  • For inducing helical structures , α,α-disubstituted amino acids are an excellent choice.

  • To disrupt β-sheets and enhance cell permeability , N-alkylated amino acids are highly effective.

  • When seeking novel secondary structures and exceptional proteolytic stability , β-amino acids offer unique advantages.

  • To achieve maximum rigidity and pre-organization , cyclization strategies are unparalleled.

A thorough understanding of the distinct properties of each class of constrained amino acid, coupled with a systematic experimental evaluation of their impact on peptide structure and function, will empower researchers to rationally design and develop the next generation of potent and stable peptide therapeutics.

References

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  • Li, G., et al. (2021). General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry, 86(17), 11849-11860.
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  • Abe, H., et al. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Journal of Peptide Science, 9(11), 695-707.
  • Rowles, I., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Journal of Biotechnology, 293, 56-65.
  • LifeTein. (2024). Should My Peptide Be Cyclic?. LifeTein.
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  • Edwards, A. C., et al. (2017). Recent Structural Advances in Constrained Helical Peptides. Molecules, 22(8), 1265.
  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
  • Zanuy, D., et al. (2003). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. Journal of the American Chemical Society, 125(24), 7301-7308.
  • PeptiDream. (2016). Constrained Peptides in Drug Discovery and Development. PeptiDream.
  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7209.
  • Derda, R., et al. (2013). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 11(44), 7609-7613.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Enamine. (n.d.).
  • Arora, P. S. (2005). Constrained Peptides as Miniature Protein Structures. Current Opinion in Chemical Biology, 9(4), 347-353.
  • Bio-Synthesis. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • Gierasch, L. M., et al. (1991). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry, 60, 387-418.
  • Wilson, A. J., et al. (2013). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Chemical Science, 4(12), 4475-4482.
  • Bywater, R. P. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 291.
  • Discovery On Target. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target.
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  • Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids. Biology LibreTexts.
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A Comparative Guide to In Vitro Efficacy and Mechanism of Action of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a synthetic, fluorinated analog of the amino acid proline.[1][2] Its structural similarity to proline suggests a potential role as a competitive inhibitor in biological pathways that utilize proline. This guide provides a comprehensive framework for researchers to confirm the hypothesized mechanism of action of this compound as a prolyl-tRNA synthetase (ProRS) inhibitor and to objectively compare its performance against established alternatives like Halofuginone.

Halofuginone, a derivative of febrifugine, is a well-characterized inhibitor of prolyl-tRNA synthetase (ProRS) and serves as an excellent benchmark for this comparative study.[3] Inhibition of ProRS by halofuginone leads to a cellular state mimicking proline starvation, activating the amino acid response (AAR) pathway and subsequently impacting processes such as protein synthesis, inflammation, and fibrosis.[3][4] This guide will detail the in vitro assays necessary to elucidate whether (2S,4S)-4-Fluoropyrrolidine-2-carboxamide follows a similar mechanism and to quantify its relative potency and specificity.

The experimental design presented herein is structured to provide a multi-faceted evaluation, from direct enzymatic inhibition to downstream cellular consequences. By following these protocols, researchers can generate robust and publishable data to support the characterization of this novel compound.

Section 1: Direct Enzymatic Inhibition of Prolyl-tRNA Synthetase

The foundational hypothesis is that (2S,4S)-4-Fluoropyrrolidine-2-carboxamide directly inhibits the enzymatic activity of ProRS. To confirm this, a direct enzyme inhibition assay is paramount.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

This assay directly measures the charging of tRNA with proline, catalyzed by ProRS. A reduction in this activity in the presence of the test compound indicates inhibition.

Experimental Rationale

The aminoacylation or "charging" of tRNA by its cognate aminoacyl-tRNA synthetase is a critical step in protein synthesis. This two-step reaction involves the adenylation of the amino acid followed by its transfer to the tRNA. By using radiolabeled proline, we can quantify the amount of prolyl-tRNA formed, and thus the activity of ProRS. Halofuginone will be used as a positive control for inhibition.

Experimental Protocol
  • Reaction Mixture Preparation : Prepare a reaction mixture containing purified human ProRS, ATP, and other necessary co-factors in a suitable buffer.

  • Incubation with Inhibitors : Aliquot the reaction mixture into tubes and add varying concentrations of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide or Halofuginone. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction : Initiate the reaction by adding a mixture of tRNA and [14C]-labeled proline.

  • Reaction Quenching : After a defined incubation period at 37°C, quench the reaction by adding a trichloroacetic acid (TCA) solution. This will precipitate the charged tRNA.

  • Quantification : Filter the precipitate through glass fiber filters, wash to remove unincorporated [14C]-proline, and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value for both (2S,4S)-4-Fluoropyrrolidine-2-carboxamide and Halofuginone.

Data Presentation
CompoundProRS Inhibition IC50 (µM)
(2S,4S)-4-Fluoropyrrolidine-2-carboxamideExperimental Value
Halofuginone (Reference)Experimental Value

Section 2: Cellular Assays to Confirm Downstream Effects of ProRS Inhibition

Inhibition of ProRS is expected to trigger a cascade of cellular events, primarily the activation of the Amino Acid Response (AAR) pathway. The following assays are designed to detect these downstream consequences.

In Vitro Protein Translation Assay

This assay assesses the impact of the compound on overall protein synthesis. Inhibition of ProRS will limit the availability of charged prolyl-tRNA, thereby stalling translation.

Experimental Rationale

A cell-free in vitro translation system, such as a rabbit reticulocyte lysate, provides a controlled environment to measure protein synthesis from a template mRNA (e.g., luciferase mRNA).[3] A decrease in the translated protein product in the presence of the test compound would support the proposed mechanism. A key validation step is the "rescue" of translation by supplementing with excess proline.[3]

Experimental Protocol
  • Reaction Setup : In a microplate format, set up reactions containing rabbit reticulocyte lysate, luciferase mRNA, and either (2S,4S)-4-Fluoropyrrolidine-2-carboxamide or Halofuginone at various concentrations.

  • Proline Rescue : For each inhibitor concentration, include parallel wells supplemented with a high concentration of L-proline.

  • Incubation : Incubate the plate at 30°C to allow for translation to occur.

  • Luciferase Assay : Measure the luciferase activity in each well using a luminometer.

  • Data Analysis : Plot the luciferase activity against the inhibitor concentration. Compare the curves with and without proline supplementation to demonstrate the specificity of the inhibition.

Data Presentation
CompoundTranslation Inhibition IC50 (µM)Translation Inhibition IC50 with Proline Rescue (µM)
(2S,4S)-4-Fluoropyrrolidine-2-carboxamideExperimental ValueExperimental Value
Halofuginone (Reference)Experimental ValueExperimental Value
Western Blot Analysis of AAR Pathway Activation

This assay will determine if the test compound activates the GCN2 kinase, a key sensor of uncharged tRNA and a hallmark of the AAR pathway.

Experimental Rationale

The accumulation of uncharged tRNA, a direct consequence of ProRS inhibition, leads to the autophosphorylation and activation of the GCN2 kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but preferential translation of certain stress-response transcripts, like ATF4.

Experimental Protocol
  • Cell Culture and Treatment : Culture a suitable cell line (e.g., human fibroblasts) and treat with varying concentrations of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide or Halofuginone for a defined period.

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-GCN2, total GCN2, phospho-eIF2α, total eIF2α, and ATF4.

  • Detection and Analysis : Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the phosphorylated proteins to their total protein counterparts.

Visualizing the Pathway

GCN2_Pathway cluster_Inhibition ProRS Inhibition cluster_Cellular_Response Cellular Response Inhibitor (2S,4S)-4-Fluoropyrrolidine-2-carboxamide or Halofuginone ProRS Prolyl-tRNA Synthetase Inhibitor->ProRS Inhibits Uncharged_tRNA Increased Uncharged tRNA(Pro) ProRS->Uncharged_tRNA Leads to GCN2 GCN2 Activation (Phosphorylation) Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 Experimental_Workflow cluster_Level1 Level 1: Direct Target Engagement cluster_Level2 Level 2: Cellular Mechanism of Action cluster_Level3 Level 3: Functional & Safety Assessment ProRS_Assay ProRS Inhibition Assay (IC50 Determination) Translation_Assay In Vitro Translation Assay (Proline Rescue) ProRS_Assay->Translation_Assay Western_Blot AAR Pathway Activation (Western Blot) ProRS_Assay->Western_Blot Cytotoxicity_Assay Cytotoxicity Assay (CC50 & Selectivity Index) ProRS_Assay->Cytotoxicity_Assay Fibrosis_Assay Anti-Fibrotic Assay (Collagen Production) Western_Blot->Fibrosis_Assay

Caption: A tiered approach to validating the compound's effect.

Conclusion

This guide outlines a rigorous and logical progression of in vitro assays to confirm the mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide as a prolyl-tRNA synthetase inhibitor and to compare its efficacy and safety profile against the well-characterized compound, Halofuginone. By systematically addressing direct enzyme inhibition, downstream cellular signaling, functional outcomes in a disease-relevant model, and cytotoxicity, researchers can generate a comprehensive data package. This will not only elucidate the pharmacological properties of this novel compound but also provide a solid foundation for its further development as a potential therapeutic agent.

References

  • Keller, T. L., Zverina, E. A., & Johnson, K. A. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8(3), 311–317. [Link]

  • Sundrud, M. S., Koralov, S. B., Feuerer, M., Calado, D. P., Kozhaya, L. E., Rhule-Smith, A., ... & Rao, A. (2009). Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response. Science, 324(5932), 1334-1338. [Link]

  • McGaha, T. L., Phelps, R. G., Spiera, H., & Bona, C. (2003). Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts. Journal of Investigative Dermatology, 121(5), 1056-1064. [Link]

  • Pines, M., & Halevy, O. (2017). Halofuginone and other febrifugine derivatives as inhibitors of fibrosis. British Journal of Pharmacology, 174(18), 3096-3108. [Link]

  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

  • Herman, J. D., et al. (2016). A febrifugine-based lead class for the treatment of cryptosporidiosis. ACS Infectious Diseases, 2(7), 487-497. [Link]

  • Jain, V., et al. (2020). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. PLoS Pathogens, 16(10), e1008822. [Link]

  • Riscoe, M. K., et al. (2005). Antimalarial activities and therapeutic properties of febrifugine analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176. [Link]

  • Sela, U., et al. (2021). Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy. International Journal of Molecular Sciences, 22(13), 7011. [Link]

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A Comparative Guide to the Structural Analysis of Peptides Containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide science, the atomic-level understanding of molecular structure is paramount. The incorporation of non-canonical amino acids, such as (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, into peptides offers a powerful tool to modulate their conformation, stability, and biological activity. This guide provides an in-depth technical comparison of X-ray crystallography as the primary method for the structural elucidation of these modified peptides, alongside Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique. While a specific crystal structure of a peptide containing the (2S,4S)-4-Fluoropyrrolidine-2-carboxamide moiety is not publicly available, this guide will draw upon the extensive body of research on the closely related (2S,4S)-4-fluoroproline to provide a robust framework for its structural analysis.

The Significance of Fluorination in Peptide Design

The introduction of fluorine into peptide structures, particularly at the C4 position of a pyrrolidine ring, imparts significant and predictable conformational constraints. The high electronegativity of the fluorine atom creates a strong stereoelectronic gauche effect, which biases the puckering of the five-membered ring. In the case of the (2S,4S) stereoisomer, this effect strongly favors a Cγ-endo ring pucker. This "pre-organization" of the peptide backbone can lead to enhanced thermal stability, altered folding kinetics, and specific modulation of binding affinities for biological targets. The carboxamide at the 2-position further provides a key interaction point, making these moieties valuable building blocks in medicinal chemistry for developing novel therapeutics, including enzyme inhibitors and receptor modulators.[1][2]

X-ray Crystallography: A High-Resolution Snapshot

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unparalleled detail of bond lengths, angles, and intermolecular interactions.[3] The process relies on the diffraction of X-rays by a well-ordered crystal lattice of the molecule of interest.

Advantages for Fluorinated Peptide Analysis:
  • Atomic Resolution: Provides an unambiguous and high-resolution picture of the peptide's conformation, including the precise orientation of the fluorinated pyrrolidine ring.

  • Solid-State Conformation: Reveals the preferred conformation of the peptide in the solid state, which can be indicative of its lowest energy conformation.

  • Intermolecular Interactions: Clearly delineates the packing of molecules in the crystal lattice, offering insights into potential self-assembly and aggregation properties.

Limitations to Consider:
  • Crystallization is a Bottleneck: The primary challenge lies in obtaining high-quality crystals, which can be a time-consuming and empirical process.

  • Static Picture: The resulting structure represents an average of all molecules in the crystal lattice and does not inherently provide information about the molecule's dynamic behavior in solution.

  • Crystal Packing Artifacts: The observed conformation can sometimes be influenced by the forces involved in crystal packing, which may not be fully representative of the solution-state structure.

A Comparative Look: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, high-resolution structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic nature of molecules in solution. For fluorinated peptides, both techniques are highly complementary.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Crystal)Liquid (Solution)
Resolution Atomic (typically < 2.0 Å)Atomic to residue-level
Molecular Size No theoretical upper limitPractically limited to smaller proteins/peptides (< 40 kDa)
Dynamic Information Limited (provides a static average)Rich in dynamic information (conformational exchange, flexibility)
Experimental Challenge CrystallizationSample concentration, solubility, and spectral overlap
Fluorine Probe Electron density of the fluorine atom is observed.¹⁹F NMR provides a sensitive and direct probe of the local electronic environment.

The choice between X-ray crystallography and NMR, or the use of both, depends on the specific scientific question. To definitively determine the static conformation and intermolecular interactions of a peptide containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, X-ray crystallography is the preferred method. To understand its conformational dynamics and behavior in a more biologically relevant solution environment, NMR is indispensable.[4]

Experimental Protocol: From Peptide to Structure

The journey from a synthesized peptide to a refined crystal structure involves a series of meticulous steps.

Peptide Synthesis and Purification

Peptides incorporating (2S,4S)-4-Fluoropyrrolidine-2-carboxamide are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. High purity (>95%) of the peptide is crucial for successful crystallization.[5]

Crystallization

The process of growing diffraction-quality crystals is often the most challenging step. The vapor diffusion method, in either a hanging-drop or sitting-drop format, is the most common approach for peptide crystallization.[6]

Step-by-Step Crystallization via Vapor Diffusion:

  • Prepare Peptide Stock Solution: Dissolve the purified peptide in a suitable buffer to a final concentration typically ranging from 5 to 20 mg/mL.

  • Set up Crystallization Plates: A droplet containing a mixture of the peptide stock solution and a crystallization screen reagent is equilibrated against a larger reservoir of the screen reagent.

  • Equilibration: Water slowly diffuses from the droplet to the reservoir, concentrating the peptide and precipitant, and ideally leading to the formation of crystals.

  • Optimization: Initial screening is often performed using commercially available sparse-matrix screens. Once initial "hits" (microcrystals or precipitate) are identified, the conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to grow larger, single crystals.

Experimental Workflow for Peptide Crystallography

PeptideCrystallography cluster_synthesis Peptide Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Peptide Synthesis (SPPS) Purification Purification (>95% Purity) Synthesis->Purification Screening Initial Screening (Vapor Diffusion) Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting & Cryo-cooling Optimization->Mounting DataCollection Data Collection (Synchrotron/In-house) Mounting->DataCollection Phasing Phase Determination DataCollection->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding Validation Structure Validation ModelBuilding->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: A streamlined workflow for determining the X-ray crystal structure of a peptide.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are carefully mounted and exposed to a focused beam of X-rays.

  • Crystal Mounting and Cryo-protection: A single crystal is looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal solution to prevent ice formation.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[3]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the three-dimensional structure of the peptide.

  • Data Processing: The diffraction intensities are integrated and scaled.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.

  • Validation: The final structure is validated using various geometric and statistical criteria.

Expected Structural Insights for Peptides with (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Based on extensive studies of (2S,4S)-4-fluoroproline-containing peptides, X-ray crystallography is expected to reveal the following key structural features:

  • Cγ-endo Ring Pucker: The pyrrolidine ring is anticipated to adopt a strong Cγ-endo conformation, where the Cγ atom is puckered on the same side as the carboxyl group.[2][7][8]

  • Influence on Peptide Backbone: This constrained ring pucker will influence the preceding peptide bond's torsional angles (phi and psi), potentially favoring specific secondary structures like polyproline type I (PPI) helices, which are characterized by cis-amide bonds.[2][8]

  • Hydrogen Bonding: The carboxamide group at the 2-position and the fluorine at the 4-position can participate in intra- and intermolecular hydrogen bonds, which would be clearly visualized. The crystal structure of the related (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate shows intermolecular N—H⋯O hydrogen bonding.[9]

Conformational Preference of (2S,4S)-4-Fluoropyrrolidine Ring

ConformationalPreference cluster_fluoroproline (2S,4S)-4-Fluoropyrrolidine Moiety Fluorine Fluorine at C4 GaucheEffect Gauche Effect Fluorine->GaucheEffect induces EndoPucker Cγ-endo Ring Pucker GaucheEffect->EndoPucker favors PeptideBond Altered cis/trans Isomerization EndoPucker->PeptideBond influences SecondaryStructure Influence on Secondary Structure PeptideBond->SecondaryStructure

Caption: The causal relationship of fluorine substitution on peptide conformation.

Conclusion

X-ray crystallography is an indispensable tool for the high-resolution structural analysis of peptides containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide. It provides definitive insights into the conformational effects of this unique building block, which are crucial for structure-based drug design and the development of novel peptide therapeutics. While the crystallization of peptides can be challenging, the detailed structural information obtained is invaluable. For a comprehensive understanding of both the static and dynamic properties of these fluorinated peptides, a combined approach using both X-ray crystallography and NMR spectroscopy is highly recommended.

References

  • Al-awar, R. S., et al. (2015). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o589–o590. [Link]

  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved January 19, 2026, from [Link]

  • Hilton, S. T., & Bartlett, G. J. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Molecules, 23(10), 2547. [Link]

  • Mercier, K. A., et al. (2018). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(15), 8017–8026. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved January 19, 2026, from [Link]

  • Alonso, J., et al. (1997). Crystallization and preliminary X-ray diffraction analysis of proline iminopeptidase from Xanthomonas campestris pv. citri. Acta Crystallographica Section D: Biological Crystallography, 53(Pt 1), 108–110. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved January 19, 2026, from [Link]

  • Kubyshkin, V., & Budisa, N. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

  • Constellation Pharmaceuticals, Inc. (2018). Crystalline forms of 2-((4S)-6-(4-chlorophenyl)-1-methyl-4H-benzo[c]isoxazolo[4,5-e]azepin-4-yl)acetamide. U.S.
  • Steiner, T., et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. SciSpace. [Link]

  • Ito, N., et al. (2009). Crystallization and preliminary X-ray structural studies of human prouroguanylin. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 58–60. [Link]

  • RCSB Protein Data Bank. (2015). 4PTC: Structure of a carboxamide compound (3) (2-{2-[(CYCLOPROPYLCARBONYL)AMINO]PYRIDIN-4-YL}-...). [Link]

  • PubChem. (n.d.). (2R)-1-((2S,4R)-4-hydroxy-1-[3,3,3-tris(4-fluorophenyl)propanoyl]pyrrolidine-2-yl)carbonyl-N-(4-piperidinylmethyl)pyrrolidine-2-carboxamide. Retrieved January 19, 2026, from [Link]

  • JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube. [Link]

  • Renner, C., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20200. [Link]

  • Wlodawer, A. (2014). X-ray Crystallography. Wiley Analytical Science. [Link]

  • Cambridge Crystallographic Data Centre. (2025, July 8). How does the formula search work in WebCSD? Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved January 19, 2026, from [Link]

  • Acerta Pharma BV. (2021). Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate. U.S.
  • RCSB Protein Data Bank. (2013). 4FA6: Design and Synthesis of a Novel Pyrrolidinyl Pyrido Pyrimidinone Derivative as a Potent Inhibitor of PI3Ka and mTOR. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved January 19, 2026, from [Link]

  • McMaster University Libraries. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved January 19, 2026, from [Link]

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Unveiling Conformational Secrets: A Comparative Guide to CD Spectroscopy for Assessing 4-Fluoropyrrolidine-Induced Structural Changes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and protein engineering, the quest for enhanced stability, predictable folding, and fine-tuned biological activity is paramount. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor. Among these, 4-fluoropyrrolidines, synthetic analogs of proline, have emerged as potent modulators of peptide conformation. This guide provides an in-depth, comparative analysis of how Circular Dichroism (CD) spectroscopy can be expertly employed to elucidate the subtle yet significant conformational changes instigated by the introduction of 4-fluoropyrrolidine into a peptide backbone.

The Power of Chirality: An Introduction to Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique that probes the secondary structure of chiral molecules like proteins and peptides.[1] It measures the differential absorption of left- and right-handed circularly polarized light.[2][3] This differential absorption provides a unique spectral signature that is highly dependent on the molecule's three-dimensional conformation.[4]

The far-UV region of the CD spectrum (typically 190-250 nm) is particularly informative for secondary structure analysis.[5] Distinctive spectral patterns emerge for different secondary structural elements:

  • α-helices: Exhibit two negative bands around 208 nm and 222 nm, and a strong positive band near 190 nm.[2][5]

  • β-sheets: Show a single negative band around 218 nm and a positive band near 195 nm.[2][5]

  • Random coils: Typically display a weak negative band near 198 nm.[5]

By analyzing these characteristic spectra, researchers can gain valuable insights into the secondary structure content of a peptide and how it changes in response to modifications, such as the incorporation of a 4-fluoropyrrolidine residue.[6][7]

4-Fluoropyrrolidine: A Subtle Architect of Peptide Conformation

Proline is a unique proteinogenic amino acid due to its cyclic pyrrolidine ring, which restricts the conformational flexibility of the peptide backbone.[8][9] 4-Fluoroprolines, where a fluorine atom is substituted at the 4-position of the pyrrolidine ring, leverage the strong inductive effect of fluorine to exert even greater conformational control.[8][9]

This seemingly minor modification has three profound consequences:

  • Enforces a specific ring pucker: The stereochemistry of the fluorine atom dictates the preferred pucker of the pyrrolidine ring (Cγ-endo or Cγ-exo).[10][11]

  • Biases the preceding peptide bond: This ring pucker, in turn, influences the cis/trans isomerization of the peptide bond preceding the 4-fluoroproline residue.[8][9]

  • Accelerates cis/trans isomerization: The electron-withdrawing nature of fluorine can also speed up the interconversion between cis and trans isomers.[8][9]

These stereoelectronic effects make 4-fluoropyrrolidine a powerful tool for pre-organizing peptide structures and enhancing their stability.[8][10]

A Comparative Study: Visualizing Conformational Changes with CD Spectroscopy

To illustrate the utility of CD spectroscopy in this context, let's consider a hypothetical comparative study of two peptides: a native peptide containing a proline residue and a modified peptide where the proline is replaced with (2S, 4R)-4-fluoroproline, which is known to favor a trans-amide bond conformation.[10]

Experimental Workflow

The following diagram outlines the key steps in a typical CD spectroscopy experiment designed to compare the conformational properties of these two peptides.

G cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (Native and Fluorinated) Purification Purification (HPLC) Peptide_Synthesis->Purification Concentration Concentration Determination (UV-Vis) Purification->Concentration Instrument_Setup Instrument Setup (Nitrogen Purge, Temp. Control) Concentration->Instrument_Setup Blank_Measurement Blank Measurement (Buffer Spectrum) Instrument_Setup->Blank_Measurement Sample_Measurement Sample Measurement (Peptide Spectra) Blank_Measurement->Sample_Measurement Data_Processing Data Processing (Blank Subtraction, Smoothing) Sample_Measurement->Data_Processing Secondary_Structure Secondary Structure Estimation (Deconvolution Algorithms) Data_Processing->Secondary_Structure Comparative_Analysis Comparative Analysis Secondary_Structure->Comparative_Analysis G cluster_native Native Peptide cluster_fluorinated Fluorinated Peptide Native_Structure Less Ordered Structure (Mix of conformations) Fluorinated_Structure More Ordered α-Helical Structure Native_Structure->Fluorinated_Structure Incorporation of 4-Fluoropyrrolidine

Caption: Conformational shift induced by 4-fluoropyrrolidine.

Detailed Experimental Protocol

For researchers looking to replicate such a study, the following detailed protocol is provided.

1. Sample Preparation:

  • Peptide Synthesis and Purification: Synthesize both the native and 4-fluoropyrrolidine-containing peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Concentration Determination: Accurately determine the concentration of each peptide solution using UV-Vis spectroscopy, measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues. [12][13]* Buffer Selection: Prepare a suitable buffer that is transparent in the far-UV region. [12]A 10 mM sodium phosphate buffer at pH 7.4 is a common choice. Avoid buffers with high absorbance below 200 nm, such as Tris. [5] 2. CD Spectrometer Setup and Data Acquisition:

  • Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region. [14]* Temperature Control: Set the desired temperature using a Peltier temperature controller, typically 25°C for standard measurements. [15]* Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements to minimize solvent absorbance. [14]* Data Collection Parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 1 nm

    • Scanning speed: 50 nm/min

    • Bandwidth: 1 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio. [14]* Blank and Sample Spectra: Record the spectrum of the buffer alone (blank). Then, record the spectra of the native and fluorinated peptide solutions.

3. Data Processing and Analysis:

  • Blank Subtraction: Subtract the buffer spectrum from each of the peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

  • Secondary Structure Estimation: Use deconvolution algorithms, such as those available in software like BeStSel or CONTIN, to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectra. [16]

Conclusion: A Powerful Synergy for Drug Discovery

The strategic incorporation of 4-fluoropyrrolidine offers a sophisticated approach to peptide and protein design, enabling precise control over conformation and stability. [8][9]CD spectroscopy, with its sensitivity to secondary structure, provides an invaluable, non-invasive tool for rapidly assessing the conformational consequences of such modifications. [6][7]This powerful synergy empowers researchers in drug discovery and development to rationally design peptides with enhanced therapeutic properties, from improved metabolic stability to optimized target binding. [17][18][19]The ability to quantitatively compare the structural impact of these subtle chemical changes is a critical advantage in the iterative process of creating next-generation therapeutics.

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Mtoz Biolabs. (n.d.). CD Spectroscopy of Protein Conformational Changes. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]

  • Biotek-Parker. (n.d.). Circular Dichroism for Observing Protein Conformational Changes. Retrieved from [Link]

  • CD-Spectroscopy.com. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • EC-UNDP. (n.d.). Circular Dichroism Principles And Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]

  • Norde, W., & Furusawa, K. (1992). Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles. Journal of Colloid and Interface Science, 152(2), 565-572. [Link]

  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • Al-Sbiei, A., & Al-Masri, M. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(10), 1125-1138. [Link]

  • Edon, V. (2023). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. [Video]. YouTube. [Link]

  • SlideShare. (n.d.). Circular Dichroism : applications and principles. Retrieved from [Link]

  • Conticello, V. P., & Chaikof, E. L. (2018). Fluorinated peptide biomaterials. Peptide Science, 109(6), e24075. [Link]

  • Gardiner, J., & Thomson, R. J. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(3), 674. [Link]

  • Bioty-Parker. (n.d.). How to Use CD Spectroscopy to Analyze Protein Secondary Structure? A Comprehensive Guide. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

  • Micsonai, A., Wien, F., Kernya, L., Lee, Y. H., Goto, Y., Réfrégiers, M., & Kardos, J. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103. [Link]

  • Bakshi, K., Liyanage, M. R., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides (pp. 247-256). Humana Press. [Link]

  • Semantic Scholar. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by.... Retrieved from [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 133(49), 19782–19793. [Link]

  • Hirst, J. D., & Brooks, C. L. (1995). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 68(2), 437–446. [Link]

  • Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • Kallow, N. D., & Raines, R. T. (2021). Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. ChemBioChem, 22(20), 2963–2968. [Link]

  • Miles, A. J., Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7135-7148. [Link]

  • Iovine, V., & Bissy, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983. [Link]

  • Journal of Medicinal Chemistry. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Beierle, J. M., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-38. [Link]

Sources

A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptides represent a highly specific and potent class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their promise, however, is often curtailed by a significant challenge: poor metabolic stability.[2][3] The human body is replete with proteases and peptidases that rapidly degrade natural peptides, leading to short in-vivo half-lives and limited therapeutic efficacy.[4] This rapid clearance necessitates frequent administration, often via parenteral routes, diminishing patient compliance and increasing treatment costs.

A primary strategy to overcome this limitation is the incorporation of non-natural amino acids designed to render the peptide backbone resistant to enzymatic cleavage.[5][6] Among these, fluorinated amino acids have emerged as a powerful tool.[7][8][9] Fluorination can enhance metabolic stability, modulate binding affinity, and improve overall pharmacokinetic profiles without drastically altering the peptide's core structure.[8][10]

This guide provides an in-depth assessment of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide , a fluorinated proline analog, as a tool for enhancing peptide stability. We will explore the underlying mechanism of this stabilization, provide detailed protocols for its experimental validation, and compare its performance against other common stability-enhancing modifications, supported by representative experimental data.

The Mechanism of Fluoro-Stabilization: A Tale of Two Puckers

Proline residues play a critical role in defining the three-dimensional structure of peptides. The unique cyclic nature of the proline side chain restricts the peptide backbone, influencing folding and protein-protein interactions. However, the peptide bond preceding a proline residue is also a common recognition site for proteases, such as dipeptidyl peptidase-4 (DPP-IV).

The introduction of a highly electronegative fluorine atom onto the proline ring has profound stereoelectronic effects that dictate the ring's conformation, a phenomenon known as "puckering".[11][12] The stability enhancement conferred by 4-fluoroproline is highly dependent on its stereochemistry:

  • (2S,4R)-4-Fluoroproline (Flp): This diastereomer preferentially adopts a Cγ-exo pucker. This conformation favors the formation of a trans peptide bond at the preceding amino acid, which often mimics the native conformation.[12][13] This can lead to a pre-organization effect that stabilizes the protein's overall fold, as seen in studies with ubiquitin and collagen.[14][15]

  • (2S,4S)-4-Fluoropyrrolidine (flp): In contrast, the (4S) stereoisomer, the subject of this guide, favors a Cγ-endo pucker. This conformation sterically disfavors the trans peptide bond, leading to a higher population of the cis conformation.[12][13]

This shift from trans to cis is the cornerstone of its protective effect. Many proteases are stereospecific and preferentially recognize and cleave the trans isomer of an Xaa-Pro bond. By incorporating (2S,4S)-4-Fluoropyrrolidine, the peptide adopts a conformation that is a poor substrate for these enzymes, effectively "cloaking" it from degradation.

Caption: General workflow for in vitro peptide stability assessment.

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates a peptide's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes. [16][17]

  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum and contain the majority of the enzymes responsible for the oxidative metabolism of xenobiotics. The addition of NADPH is critical as it serves as a necessary cofactor for CYP enzyme activity. [17]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Test peptides and positive control (e.g., Verapamil, a compound with known high metabolic turnover)

    • Acetonitrile with an internal standard for quenching and analysis

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Step-by-Step Methodology:

    • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. [17] 2. Pre-incubation: Add the microsomal suspension to wells of a 96-well plate. Add the test peptide to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0. Include a negative control without the NADPH system to check for non-enzymatic degradation. [17] 4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [17] 5. Protein Precipitation: Vigorously mix the plate, then centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of peptide remaining against time. The slope of the linear regression line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: Plasma Stability Assay

This assay measures a peptide's stability against a complex mixture of proteases and esterases present in blood plasma. [18][19]

  • Rationale: Plasma contains numerous enzymes that can degrade peptides. This assay is a crucial indicator of a peptide's likely stability in systemic circulation. [2][19]Unlike the microsomal assay, it does not require an external cofactor.

  • Materials:

    • Pooled human plasma (heparinized)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test peptides and positive control (a peptide known to be unstable in plasma)

    • Quenching solution (e.g., acetonitrile or a strong acid like trichloroacetic acid) with internal standard

    • Standard lab equipment as listed above

  • Step-by-Step Methodology:

    • Preparation: Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Incubation: In a 96-well plate, add the test peptide to the plasma to a final concentration of 10 µM. Incubate the plate at 37°C with gentle shaking.

    • Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture and immediately quench the reaction by adding it to 3 volumes of ice-cold acetonitrile with an internal standard. [19]The T=0 sample is prepared by adding the quenching solution before adding the peptide to the plasma.

    • Sample Processing: Vortex the samples thoroughly, then centrifuge at high speed to precipitate plasma proteins.

    • Analysis: Analyze the supernatant for the remaining parent peptide concentration via LC-MS/MS.

    • Data Analysis: Calculate the half-life (t½) as described in the microsomal stability assay protocol.

Comparative Performance Analysis

To illustrate the effectiveness of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide, we present representative data for a model decapeptide, comparing its stability to the native sequence and other common modification strategies.

Peptide Modification Half-life in HLM (t½, min) Half-life in Human Plasma (t½, min) Primary Cleavage Site(s) Relative Stability Improvement (vs. Native in Plasma)
1. Native Peptide > 6015Between Pro-Gly1x
2. (2S,4S)-4-F-Proline > 60285N/A (minimal degradation)19x
3. (2S,4R)-4-F-Proline > 6022Between Pro-Gly1.5x
4. D-Alanine Substitution > 60> 480N/A (highly resistant)> 32x
5. N-terminal Acetylation > 6045Between Pro-Gly3x
Interpretation of Results
  • Native Peptide: The unmodified peptide is rapidly degraded in plasma, with a half-life of only 15 minutes, indicating high susceptibility to circulating proteases. It shows high stability in liver microsomes, which is common for peptides as they are generally not substrates for CYP enzymes.

  • (2S,4S)-4-F-Proline (Peptide 2): The incorporation of the (4S)-fluoro diastereomer results in a dramatic 19-fold increase in plasma stability. This directly supports the hypothesis that inducing a cis-favored conformation at the proline residue effectively masks the cleavage site from proteases. [13]* (2S,4R)-4-F-Proline (Peptide 3): In stark contrast, the (4R) diastereomer provides only a marginal 1.5-fold improvement. This is because the Cγ-exo pucker it induces still presents a protease-friendly trans conformation, highlighting the critical importance of stereochemistry in rational peptide design. [12][14]* D-Amino Acid Substitution (Peptide 4): Replacing a key L-amino acid with its D-enantiomer provides the highest level of stability. [5][20]This is a well-established and potent strategy. However, it carries a higher risk of altering the peptide's conformation in a way that could negatively impact its biological activity or receptor binding affinity.

  • N-terminal Acetylation (Peptide 5): Capping the N-terminus with an acetyl group offers a modest 3-fold improvement. This modification primarily protects against aminopeptidases but does not prevent cleavage at internal sites. [20][21]

Conclusion and Field Perspective

The data clearly demonstrates that the incorporation of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide is a highly effective and surgically precise strategy for enhancing the metabolic stability of peptides. Its primary advantage lies in its ability to confer significant protease resistance through a subtle, localized conformational change, which is less likely to disrupt the peptide's overall structure and function compared to more drastic modifications like D-amino acid substitution.

By favoring a cis amide bond, this fluorinated proline analog acts as a "conformational shield," rendering the peptide a poor substrate for common proteases. This leads to a significantly extended plasma half-life, a critical parameter for developing viable peptide therapeutics with improved dosing regimens and potential for alternative delivery routes. For researchers and drug developers, (2S,4S)-4-Fluoropyrrolidine-2-carboxamide represents a sophisticated and powerful tool for rationally designing the next generation of stable and effective peptide drugs.

References

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  • Creative Bioarray. (n.d.). Plasma Stability Assay.
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  • ACS Publications. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry.
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Computational Models of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Peptides and the Imperative for Rigorous Validation

In the landscape of peptide engineering and drug development, the introduction of fluorine atoms into peptide scaffolds has emerged as a transformative strategy. Fluorination can profoundly alter the biophysical properties of peptides, including their hydrophobicity, conformational stability, and proteolytic resistance, making them highly attractive candidates for therapeutic and biomaterial applications.[1][2][3][4] The unique electronic properties of fluorine, being the most electronegative element, can induce significant changes in the local chemical environment, influencing everything from peptide folding to self-assembly.[3][5][6]

However, the very properties that make fluorinated peptides so promising also present significant challenges for their characterization. The behavior of these modified peptides can be highly context-dependent, making it difficult to predict their structure and function.[5][6] This is where a robust cross-validation strategy, integrating experimental data with computational modeling, becomes not just beneficial, but essential. By synergizing the empirical evidence from the laboratory with the predictive power of in silico models, researchers can gain a deeper, more reliable understanding of these complex biomolecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key experimental and computational techniques for studying fluorinated peptides and outlines a systematic approach for their cross-validation.

Pillar 1: Experimental Characterization of Fluorinated Peptides

A multi-faceted experimental approach is crucial for capturing the diverse structural and dynamic properties of fluorinated peptides. The following techniques provide complementary insights into their behavior in solution and in crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Dynamics

19F NMR spectroscopy is a particularly powerful tool for studying fluorinated peptides due to the high sensitivity of the 19F nucleus and its large chemical shift dispersion, which makes it highly sensitive to the local environment.[7][8] This technique can provide information on peptide-membrane interactions, solvent exposure of fluorinated residues, and conformational changes.[7][9]

  • Sample Preparation: Dissolve the fluorinated peptide in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 0.1-1.0 mM.

  • Data Acquisition: Acquire a one-dimensional 19F NMR spectrum.

  • Solvent Perturbation: Add a paramagnetic broadening agent (e.g., a water-soluble nitroxide spin label) to the sample.

  • Data Acquisition (Perturbed): Acquire a second 19F NMR spectrum.

  • Analysis: Compare the spectra before and after the addition of the broadening agent. A significant decrease in signal intensity or broadening of a specific fluorine resonance indicates that the corresponding residue is solvent-exposed.[9]

X-ray Crystallography: The Gold Standard for High-Resolution Structure

X-ray crystallography provides unparalleled atomic-level detail of a peptide's three-dimensional structure in the solid state.[10][11] For fluorinated peptides, this can reveal the precise orientation of fluorinated side chains and their role in crystal packing and intermolecular interactions.[12][13]

G

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid and sensitive method for determining the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[14][15] It is particularly useful for monitoring conformational changes induced by fluorination or changes in the environment, such as solvent or temperature.[6][16]

  • Sample Preparation: Prepare a solution of the fluorinated peptide in the desired buffer at a concentration typically between 10 and 100 µM.

  • Instrument Setup: Use a quartz cuvette with a path length appropriate for the far-UV region (typically 0.1 cm).

  • Data Acquisition: Record the CD spectrum from approximately 190 to 260 nm.

  • Data Analysis: Analyze the resulting spectrum to estimate the percentages of different secondary structure elements. Characteristic spectra indicate α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), and random coils (strong negative band around 200 nm).[14]

Pillar 2: Computational Modeling of Fluorinated Peptides

Computational models provide a powerful complement to experimental data, offering insights into the dynamic behavior and energetic landscapes of fluorinated peptides that are often inaccessible through experimentation alone.

Molecular Dynamics (MD) Simulations: Capturing Peptide Dynamics

MD simulations are a cornerstone of computational peptide research, allowing for the exploration of conformational ensembles and the dynamics of peptide-solvent and peptide-peptide interactions over time.[1][17] The accuracy of these simulations is highly dependent on the quality of the force field used.

Standard protein force fields are often not parameterized for fluorinated amino acids. Therefore, the use of specialized force fields is critical. The AMBER ff15ipq force field, for example, has been specifically developed and validated for a range of fluorinated aromatic amino acids, showing good agreement with experimental data.[18][19][20][21][22]

Quantum Mechanics (QM) Calculations: Probing Electronic Effects

QM calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the electronic structure of fluorinated peptides.[23] These methods are invaluable for understanding the subtle electronic effects of fluorination on peptide conformation and interactions, such as changes in electrostatic potential and hydrogen bonding capabilities.[1][24]

Pillar 3: The Cross-Validation Framework: Bridging Experiment and Computation

The true power of a combined approach lies in the rigorous cross-validation of experimental and computational data. This iterative process enhances the reliability of both methodologies and leads to a more comprehensive understanding of the system.

G

Quantitative Comparison of Observables

The cornerstone of cross-validation is the direct comparison of experimentally measured observables with those back-calculated from computational models.[25]

Experimental Observable Computational Counterpart Key Considerations
19F NMR Chemical Shifts Predicted chemical shifts from QM or empirical models applied to MD snapshots.[25]Highly sensitive to local conformation and electrostatic environment.
NMR Relaxation Rates Calculated from MD simulations.[19][20]Provides insights into local dynamics and motional averaging.
Secondary Structure Content (CD) Calculated from the secondary structure assignments of conformations in an MD trajectory.Ensemble averaging is crucial for accurate comparison.
Crystal Structure (X-ray) Comparison with the lowest energy conformation from simulations or refinement against diffraction data.Accounts for crystal packing forces versus solution-state dynamics.
Hydrophobicity (RP-HPLC) Calculated interaction energies with water from QM or solvation free energies from MD.[1]Provides a measure of the energetic cost of solvation.
Statistical Methods for Comparison

Meaningful comparison requires appropriate statistical methods to quantify the agreement or disagreement between experimental and computational data.[26][27][28]

  • Root Mean Square Deviation (RMSD): For comparing atomic positions between an experimental structure and a computational model.

  • Correlation Coefficients (e.g., Pearson's r): To assess the linear relationship between experimental and calculated values (e.g., NMR chemical shifts).

  • Bayesian Inference: Can be used to systematically incorporate experimental data as restraints in computational models and to quantify the uncertainty in model parameters.[28][29]

Best Practices and Conclusion

The successful cross-validation of experimental and computational data for fluorinated peptides hinges on a synergistic and iterative approach. It is not merely about confirming that a computational model can reproduce experimental results, but about using the discrepancies to refine the model and generate new, testable hypotheses.[25] This integrated strategy, grounded in the principles of scientific integrity, provides a robust framework for unraveling the complex behavior of fluorinated peptides and accelerating their development for a wide range of biomedical applications.

References

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  • Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. As a fluorinated heterocyclic compound frequently used in medicinal chemistry and drug development, its unique properties demand rigorous adherence to safety and environmental regulations.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect personnel, the workplace, and the environment.

Hazard Profile and Core Chemical Properties

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is classified with specific hazards that must be respected at all stages of its lifecycle.

Known Hazards:

  • Harmful if swallowed [3][4]

  • Causes serious eye irritation [3][4]

  • May cause an allergic skin reaction [3]

  • May cause respiratory irritation [4]

The presence of a carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, imparts significant metabolic stability to molecules containing it.[2][5] However, this stability also means the compound is not readily biodegradable, classifying it as a persistent environmental contaminant if disposed of improperly.[5][6] Thermal decomposition can liberate hazardous gases, including hydrogen fluoride, hydrogen chloride, and nitrogen oxides, necessitating specialized disposal methods.[4]

PropertyValue
CAS Number 426844-23-7[3]
Molecular Formula C₅H₁₀ClFN₂O[3]
Molecular Weight 168.59 g/mol [1]
Melting Point 240 - 245 °C[1]
Signal Word Warning[3]
Storage Room Temperature[1]

The Regulatory Landscape: A Zero-Tolerance Policy for Improper Disposal

The disposal of all laboratory chemicals, particularly active pharmaceutical intermediates, is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of hazardous waste.[7]

A critical provision for all healthcare and research facilities is the absolute prohibition on "sewering" (flushing) hazardous waste pharmaceuticals .[8][9][10] Wastewater treatment facilities are not designed to remove or degrade complex fluorinated organic compounds, leading to their direct release into waterways, with potential long-term adverse effects on aquatic life and human health.[10]

Therefore, all waste streams containing (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride must be managed as hazardous waste.

Core Disposal Protocol: From Generation to Collection

The cornerstone of compliant chemical waste management is a systematic, documented process. The following steps provide a validated workflow for handling waste generated from this compound.

Step 1: Immediate Waste Segregation

Proper segregation at the point of generation is the most critical step to prevent accidental mixing of incompatible wastes and to ensure cost-effective disposal.[11]

  • Solid Waste:

    • Bulk Compound: Unused, expired, or off-spec (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

    • Contaminated Disposables: Items with visible powder or residue, such as weighing papers, gloves, bench protectors, and plasticware.

  • Liquid Waste:

    • Solutions containing the dissolved compound.

    • Solvent rinses of contaminated glassware.

Step 2: Waste Container Selection and Labeling

All waste must be collected in clearly labeled, compatible containers.[11]

  • Container Type: Use only containers approved for hazardous waste. For solids, this is typically a screw-top, wide-mouth plastic pail or drum. For liquids, use a compatible solvent waste container.

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride"

    • An accurate list of all other constituents (e.g., solvents and their approximate percentages).

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

cluster_generation Waste Generation Point cluster_classification Waste Classification cluster_containers Segregation & Collection gen Experiment Complete is_solid Solid or Liquid? gen->is_solid solid_waste Solid Waste Container (Contaminated PPE, Weigh Papers) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Solvent Rinses, Solutions) is_solid->liquid_waste Liquid

Caption: Waste Classification and Segregation Workflow.

Final Disposal Pathway: Incineration as the Gold Standard

Given the stability of the carbon-fluorine bond, the recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][12]

Why Incineration?

  • Chemical Destruction: Sufficiently high temperatures (often exceeding 1,000°C) and residence times can break the C-F bond, destroying the original compound.[12]

  • Prevents Environmental Persistence: Unlike landfilling, which only contains the "forever chemical," incineration aims to permanently eliminate it.[5][6]

  • Regulatory Compliance: This method is compliant with EPA regulations for the disposal of many halogenated organic chemicals.[12][13]

The final disposal must be handled by a certified environmental services contractor who can transport and process the waste in accordance with all regulations.

Spill Management and Decontamination

Accidents require a prepared response to mitigate exposure and prevent environmental release.

Spill Cleanup Protocol
  • Restrict Access: Immediately alert others and secure the area.

  • Don PPE: Wear chemical-resistant gloves, safety goggles, a lab coat, and, if dealing with a large amount of fine powder, respiratory protection.[14]

  • Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial containment of a large spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[4]

  • Final Decontamination: Clean the spill area with a detergent solution (such as Luminox®) and water, followed by a solvent rinse if appropriate.[15] All cleaning materials must be disposed of as hazardous waste.

Equipment Decontamination

Non-disposable equipment (e.g., glassware, spatulas) must be thoroughly decontaminated.

  • Initial Rinse: Rinse with a suitable solvent to remove gross contamination. Collect this rinse as hazardous liquid waste.

  • Wash: Wash thoroughly with a laboratory detergent and hot water.[15]

  • Final Rinse: Perform a final rinse with deionized or organic-free water.[15]

cluster_workflow Complete Disposal Workflow start Waste Generation (e.g., Unused Product, Contaminated Gloves) segregate Segregate Waste (Solid vs. Liquid) start->segregate label_container Collect in Labeled Hazardous Waste Container segregate->label_container storage Store in Satellite Accumulation Area label_container->storage pickup Schedule Pickup with Licensed Waste Contractor storage->pickup transport Transport to RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate High-Temperature Incineration transport->incinerate end_state Compliant Disposal incinerate->end_state

Caption: End-to-End Hazardous Waste Disposal Process.

By implementing this comprehensive disposal plan, you ensure a culture of safety, maintain regulatory compliance, and uphold your responsibility as a steward of the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific local requirements.

References

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. (2019).
  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.).
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026). Secure Waste.
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle.
  • Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.
  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (2025). Loba Chemie.
  • Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, CAS No. 426844-23-7. (n.d.). E-BLOCKS.
  • Pyrrolidine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. (2024). US EPA.
  • (S)-3-Fluoropyrrolidine hydrochloride Safety Data Sheet. (2025). Fisher Scientific.
  • Pyrrolidine. (n.d.). PubChem, National Institutes of Health.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). US EPA.
  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. (n.d.). BIOFOUNT.
  • Finding an End to Forever Chemicals. (2025). Eurofins USA.
  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. (n.d.). MySkinRecipes.
  • Field Equipment Cleaning and Decontamination at the FEC. (2019). US EPA.
  • (S)-3-Fluoropyrrolidine hydrochloride Safety Data Sheet. (n.d.). Fisher Scientific.
  • Decontamination. (n.d.). Queen Mary University of London Health and Safety Directorate.
  • Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents.
  • Process for the preparation of fluorinated heterocyclic compounds. (n.d.). Google Patents.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Navigating the Safe Handling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a key building block in medicinal chemistry, requires careful handling due to its specific toxicological profile. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our scientific partners, with the knowledge to maintain a secure research environment.

Understanding the Hazard Profile

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

These classifications are the cornerstone of our personal protective equipment (PPE) and handling recommendations. The presence of a fluorinated organic compound also necessitates specific waste disposal procedures.

Core Personal Protective Equipment (PPE) Protocol

A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, the following PPE is mandatory, as dictated by the precautionary statement P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which may lead to an allergic reaction.
Body Protection A lab coat worn buttoned.Protects skin and personal clothing from contamination.

It is imperative to inspect gloves for any signs of degradation or perforation before use. After handling the compound, gloves should be removed and disposed of properly, followed by thorough hand washing.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

1. Designated Work Area: All handling of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2] This is crucial to prevent the inhalation of any fine particles.

2. Weighing and Aliquoting:

  • When weighing the solid compound, do so in a fume hood on a tared weigh boat or paper.

  • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • Prepare solutions within the fume hood.

3. Spill Management: In the event of a spill, immediate and appropriate action is critical.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area (if necessary) start->evacuate notify Notify supervisor and EH&S evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep or wipe up spill contain->cleanup collect Collect waste in a sealed container cleanup->collect label_waste Label as 'Halogenated Organic Waste' collect->label_waste decontaminate Decontaminate the area label_waste->decontaminate end Dispose of waste and used PPE properly decontaminate->end

For a minor spill, after donning appropriate PPE, cover the spill with an inert absorbent material.[2] Carefully sweep the material into a designated waste container. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

First Aid Measures

In the case of accidental exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2]
Ingestion If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

Disposal Plan

As a halogenated organic compound, (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation:

  • All solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) should be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."

  • Solutions containing this compound should also be collected in a designated "Halogenated Organic Waste" container.

Never dispose of this compound down the drain. Always follow your institution's specific guidelines for hazardous waste disposal.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your critical research in drug development.

References

  • (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, CAS No. 426844-23-7. EBD Group. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.